molecular formula C12H16BrNO2 B1389830 2-Bromo-N-(3-isobutoxyphenyl)acetamide CAS No. 1138442-24-6

2-Bromo-N-(3-isobutoxyphenyl)acetamide

Cat. No.: B1389830
CAS No.: 1138442-24-6
M. Wt: 286.16 g/mol
InChI Key: QTUYNOMXIZEHQJ-UHFFFAOYSA-N
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Description

2-Bromo-N-(3-isobutoxyphenyl)acetamide is a useful research compound. Its molecular formula is C12H16BrNO2 and its molecular weight is 286.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Bromo-N-(3-isobutoxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-N-(3-isobutoxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-bromo-N-[3-(2-methylpropoxy)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO2/c1-9(2)8-16-11-5-3-4-10(6-11)14-12(15)7-13/h3-6,9H,7-8H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTUYNOMXIZEHQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=CC(=C1)NC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-N-(3-isobutoxyphenyl)acetamide: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of 2-Bromo-N-(3-isobutoxyphenyl)acetamide, a substituted N-aryl bromoacetamide. While a specific CAS number for this compound is not readily found in public databases, indicating its potential novelty, its synthesis and properties can be confidently extrapolated from well-established chemical principles and the extensive literature on analogous compounds. This document is intended for researchers, scientists, and professionals in drug development, offering insights into its synthesis, characterization, potential applications, and safe handling.

Core Identifiers and Physicochemical Properties

A thorough understanding of a compound's fundamental properties is the cornerstone of its application in research and development. The following table summarizes the key identifiers and calculated physicochemical properties of 2-Bromo-N-(3-isobutoxyphenyl)acetamide.

IdentifierValue
IUPAC Name 2-Bromo-N-(3-isobutoxyphenyl)acetamide
Molecular Formula C₁₂H₁₆BrNO₂
Molecular Weight 286.16 g/mol
Canonical SMILES CC(C)COC1=CC(=CC=C1)NC(=O)CBr
Appearance (Predicted) White to off-white crystalline solid
Solubility (Predicted) Soluble in organic solvents such as dichloromethane, ethyl acetate, and acetone. Sparingly soluble in water.

Strategic Synthesis of 2-Bromo-N-(3-isobutoxyphenyl)acetamide

The synthesis of 2-Bromo-N-(3-isobutoxyphenyl)acetamide is most effectively achieved through the N-acylation of 3-isobutoxyaniline with a bromoacetyl halide, such as bromoacetyl bromide or bromoacetyl chloride. This is a classic and direct method for preparing N-substituted bromoacetamides.[1] The reaction proceeds via a nucleophilic acyl substitution where the amino group of the aniline attacks the electrophilic carbonyl carbon of the bromoacetyl halide.[2]

The overall synthetic workflow can be visualized as follows:

Synthesis_Workflow Start Starting Materials: 3-Isobutoxyaniline Bromoacetyl Halide Reaction N-Acylation Reaction (in anhydrous solvent with base) Start->Reaction Workup Aqueous Work-up (Washing and Extraction) Reaction->Workup Purification Purification (Recrystallization or Chromatography) Workup->Purification Product Final Product: 2-Bromo-N-(3-isobutoxyphenyl)acetamide Purification->Product

Caption: A generalized workflow for the synthesis of 2-Bromo-N-(3-isobutoxyphenyl)acetamide.

Detailed Experimental Protocol

This protocol outlines a robust method for the laboratory-scale synthesis of the title compound.

Materials:

  • 3-Isobutoxyaniline (1.0 equivalent)

  • Bromoacetyl bromide or bromoacetyl chloride (1.1 equivalents)

  • Anhydrous dichloromethane (DCM)

  • A suitable non-nucleophilic base (e.g., pyridine or triethylamine, 1.1 equivalents)

  • Dilute hydrochloric acid (HCl) solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Solvents for recrystallization (e.g., ethanol or ethyl acetate/hexanes)

Procedure:

  • Preparation: Ensure all glassware is thoroughly dried in an oven and cooled under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the bromoacetyl halide.[2]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 3-isobutoxyaniline (1.0 eq.) and the base (1.1 eq.) in anhydrous DCM. Cool the mixture to 0 °C in an ice bath.

  • Addition of Acylating Agent: Dissolve the bromoacetyl halide (1.1 eq.) in anhydrous DCM and add it to a dropping funnel. Add the bromoacetyl halide solution dropwise to the stirred aniline solution over 30-60 minutes, ensuring the temperature is maintained below 5 °C.[2]

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and finally with brine.[2]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude 2-Bromo-N-(3-isobutoxyphenyl)acetamide can be purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of ethyl acetate and hexanes, to yield the final product as a crystalline solid.[1][2]

Analytical Characterization

To confirm the identity and purity of the synthesized 2-Bromo-N-(3-isobutoxyphenyl)acetamide, a combination of spectroscopic techniques should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the isobutoxyphenyl group, the methylene protons adjacent to the bromine and carbonyl groups, and the protons of the isobutyl group. The amide proton will likely appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum will display characteristic peaks for the carbonyl carbon of the amide, the carbon bonded to bromine, and the various carbons of the aromatic ring and the isobutoxy side chain.[3]

Infrared (IR) Spectroscopy

The IR spectrum should exhibit characteristic absorption bands for the N-H stretch (around 3300 cm⁻¹), the amide C=O stretch (around 1670 cm⁻¹), and C-Br vibrations.[4]

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum is expected to show the molecular ion peak and a characteristic isotopic pattern due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).[4]

Characterization_Workflow Product Purified Product NMR NMR Spectroscopy (¹H and ¹³C) Product->NMR IR IR Spectroscopy Product->IR MS Mass Spectrometry Product->MS Data Structural Confirmation and Purity Assessment NMR->Data IR->Data MS->Data

Caption: Analytical workflow for the characterization of 2-Bromo-N-(3-isobutoxyphenyl)acetamide.

Potential Applications in Drug Discovery and Development

N-substituted acetamides are a versatile class of molecules with significant potential in drug discovery.[5] The 2-bromoacetamide moiety, in particular, is a valuable functional group in medicinal chemistry.

  • Synthetic Intermediate: 2-Bromo-N-(3-isobutoxyphenyl)acetamide can serve as a key intermediate in the synthesis of more complex molecules. The bromine atom is a good leaving group, making the adjacent carbon atom susceptible to nucleophilic attack. This reactivity allows for the introduction of various functional groups and the construction of heterocyclic systems.[1][6]

  • Enzyme Inhibition: Bromoacetamides are known to be involved in enzyme inhibition.[6] They can act as covalent inhibitors by forming a stable bond with nucleophilic residues, such as cysteine, in the active site of an enzyme.[5] This makes them valuable tools for studying enzyme function and for the development of targeted therapeutics.

  • Scaffold for Biologically Active Molecules: The N-aryl acetamide scaffold is present in a variety of biologically active compounds.[7] By modifying the substituents on the aromatic ring and the acetamide group, libraries of compounds can be generated and screened for various pharmacological activities.

Safety and Handling

Alpha-bromoacetamides are known to be hazardous chemicals and should be handled with appropriate safety precautions.

  • General Hazards: These compounds are typically toxic if swallowed and can cause severe skin burns and eye damage.[8]

  • Personal Protective Equipment (PPE): When handling 2-Bromo-N-(3-isobutoxyphenyl)acetamide, it is essential to wear protective gloves, clothing, and eye/face protection.[8]

  • Handling Procedures: All manipulations should be carried out in a well-ventilated chemical fume hood.[8] Avoid breathing dust, and prevent contact with skin and eyes.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances.[9]

First Aid Measures:

  • In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[8]

  • In case of skin contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing. Seek medical attention.[8]

  • If inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[8]

  • If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[9]

Conclusion

While 2-Bromo-N-(3-isobutoxyphenyl)acetamide may not be a commercially available compound with a registered CAS number, its synthesis is readily achievable through established and reliable chemical methods. Its structural features, particularly the reactive bromoacetamide moiety and the substituted phenyl ring, make it a compound of interest for further investigation in medicinal chemistry and drug discovery. The protocols and information presented in this guide provide a solid foundation for its synthesis, characterization, and safe handling, enabling researchers to explore its potential as a novel building block for the development of new therapeutic agents.

References

  • Kovalev, I. S., et al. (2006). Synthesis and Detailed Spectroscopic Characterization of Two Novel N-(3-Acetyl-2-thienyl)acetamides. Molbank, 2006(4), M503. Retrieved from [Link]

  • ResearchGate. (n.d.). On the Reaction of N-Bromoacetamide with Olefins. Preparation and Chemistry of 2-Bromo-N-Bromoacetimidates, a New Class of Compounds. Retrieved from [Link]

  • Organic Syntheses. (n.d.). n-bromoacetamide. Retrieved from [Link]

  • Gowda, B. T., et al. (2007). 2-Bromo-N-(4-bromophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 63(12), o4578. Retrieved from [Link]

  • Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]

  • Schwarzer, A., & Stapf, M. (2024). 2-Bromoacetamide. IUCrData, 9(9), x240863. Retrieved from [Link]

  • Advanced Weighing Systems. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • ResearchGate. (n.d.). Approaches for the N‐acetylation of anilines. Retrieved from [Link]

  • ResearchGate. (2024, September 2). 2-Bromoacetamide. Retrieved from [Link]

  • Google Patents. (n.d.). EP0322279B1 - Process for the acylation of n,n-diallyl aniline.
  • Gowda, B. T., et al. (2015). Crystal structures of three N-aryl-2,2,2-tribromoacetamides. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 9), 1072–1077. Retrieved from [Link]

  • Topczewski, J. J., & Sanford, M. S. (2015). Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides. The Journal of organic chemistry, 80(10), 5183–5190. Retrieved from [Link]

Sources

Physicochemical Profiling and Solubility Dynamics of 2-Bromo-N-(3-isobutoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary and Structural Causality

In early-stage drug discovery, the transition from in silico design to in vitro validation is frequently bottlenecked by poor physicochemical properties. 2-Bromo-N-(3-isobutoxyphenyl)acetamide (CAS: 1138442-24-6) is a highly specific research chemical utilized primarily as an electrophilic building block or covalent ligand precursor. Its molecular architecture presents a classic solubility dichotomy: an alpha-bromoacetamide warhead (mildly polar, reactive) coupled with a 3-isobutoxyphenyl tail (highly lipophilic, sterically bulky).

Understanding the solvation dynamics of this compound in both polar aprotic solvents (like Dimethyl Sulfoxide, DMSO) and polar protic solvents (like water) is critical. The causality behind its solubility profile lies in its lack of sufficient hydrogen bond donors. While DMSO can easily solvate the molecule via strong dipole-dipole interactions and dispersion forces, introducing the compound into an aqueous environment incurs a massive entropic penalty due to the hydrophobic effect[1].

This whitepaper provides an authoritative, self-validating framework for assessing both the kinetic and thermodynamic solubility of 2-Bromo-N-(3-isobutoxyphenyl)acetamide, ensuring that downstream biological assays are not confounded by unrecognized precipitation.

Solvation Mechanics: DMSO vs. Aqueous Media

Before executing laboratory protocols, scientists must understand why a compound behaves differently across solvent systems.

  • DMSO (Dimethyl Sulfoxide): As a polar aprotic solvent with a high dielectric constant, DMSO is the universal vehicle for compound libraries[2]. 2-Bromo-N-(3-isobutoxyphenyl)acetamide exhibits high solubility in DMSO (>10 mM) because the solvent's exposed oxygen atom acts as a strong hydrogen bond acceptor for the compound's single amide N-H, while the methyl groups of DMSO engage in favorable van der Waals interactions with the isobutoxy moiety.

  • Water (Aqueous Buffers): In water, the bulky isobutoxyphenyl group disrupts the hydrogen-bonded network of water molecules. Because the compound cannot form enough compensatory hydrogen bonds, water molecules are forced to form a highly ordered "clathrate-like" cage around the lipophilic tail. This thermodynamically unfavorable decrease in entropy drives the compound to self-associate and precipitate[1].

Mechanistic divergence of solvation dynamics in DMSO versus aqueous media.

Quantitative Data & Physicochemical Projections

To guide experimental design, the baseline physicochemical data and projected solubility parameters are summarized below.

Table 1: Physicochemical and Solubility Parameters

ParameterValue / ProjectionScientific Rationale
Molecular Formula C12H16BrNO2Defines molecular weight and elemental composition.
Molecular Weight 286.16 g/mol Falls well within Lipinski's Rule of 5 for optimal diffusion.
DMSO Solubility > 20 mg/mL (>70 mM)High lipophilicity and lack of competing crystal lattice energy in solution.
Aqueous Solubility (Kinetic) ~10 - 50 µMArtificially inflated due to amorphous nano-aggregates formed from DMSO stock[3].
Aqueous Solubility (Thermodynamic) < 5 µMTrue equilibrium of the crystalline solid in pH 7.4 buffer[4].

Experimental Methodologies: A Self-Validating Approach

The choice between kinetic and thermodynamic solubility assays is dictated by the stage of drug development. Kinetic assays (starting from DMSO) mimic high-throughput biological screening conditions[5]. Thermodynamic assays (starting from solid powder) represent the true equilibrium required for formulation and in vivo dosing[3][6].

SolubilityWorkflow Start Compound: 2-Bromo-N-(3-isobutoxyphenyl)acetamide Decision Assay Type Required? Start->Decision Kinetic Kinetic Solubility (High-Throughput) Decision->Kinetic Early Discovery Thermo Thermodynamic Solubility (Lead Optimization) Decision->Thermo Late Stage DMSO Dissolve in DMSO (10 mM Stock) Kinetic->DMSO Solid Weigh Solid Powder (Excess Amount) Thermo->Solid BufferK Add to Aqueous Buffer (pH 7.4, 2h shaking) DMSO->BufferK BufferT Add to Aqueous Buffer (pH 7.4, 24-72h shaking) Solid->BufferT DetectK Nephelometry / LC-MS (Precipitate Detection) BufferK->DetectK DetectT HPLC / UV-Vis (Saturated Solution) BufferT->DetectT

Workflow for determining kinetic vs. thermodynamic solubility of the compound.

Protocol A: High-Throughput Kinetic Solubility Assay

Purpose: To determine the maximum concentration at which 2-Bromo-N-(3-isobutoxyphenyl)acetamide remains in solution when diluted from a DMSO stock into an aqueous buffer[7][8].

Step-by-Step Methodology:

  • Stock Preparation: Dissolve the compound in anhydrous DMSO to a concentration of 10 mM. Causality: Anhydrous DMSO prevents premature hydrolysis of the reactive bromoacetamide group.

  • Serial Dilution: Create a 7-point serial dilution of the stock in pure DMSO.

  • Aqueous Transfer: Transfer 2 µL of each DMSO dilution into 198 µL of Phosphate Buffered Saline (PBS, pH 7.4) in a 96-well plate.

  • Incubation: Shake the plate at 250 rpm for 2 hours at 25°C[3].

  • Phase Separation: Centrifuge the plate at 2500 rpm for 15 minutes to pellet any amorphous precipitate.

  • Quantification: Analyze the supernatant via LC-MS/MS or UV absorbance at 620 nm (turbidimetry/nephelometry)[5].

Self-Validation Checkpoint: The final DMSO concentration in the aqueous buffer must be strictly maintained at ≤1.0% v/v. If DMSO exceeds this threshold, it acts as a co-solvent, non-linearly inflating the apparent solubility and rendering the projection invalid for physiological modeling[1].

Protocol B: Gold-Standard Thermodynamic Solubility (Shake-Flask Method)

Purpose: To determine the true equilibrium solubility of the crystalline solid in aqueous media, critical for late-stage formulation[2][9].

Step-by-Step Methodology:

  • Solid Addition: Weigh an excess amount of 2-Bromo-N-(3-isobutoxyphenyl)acetamide solid powder (e.g., 2 mg) into a glass Whatman MiniUniPrep vial[4].

  • Buffer Addition: Add 1.0 mL of PBS (pH 7.4) to the vial. Causality: Glass is preferred over plastic to prevent the highly lipophilic compound from adsorbing to the vessel walls.

  • Equilibration: Seal the vial and agitate on an orbital shaker at 400 rpm at a constant 25.0 ± 0.1°C for 72 hours[4]. Causality: Highly crystalline, hydrophobic compounds require extended time to overcome lattice energy and reach true thermodynamic equilibrium.

  • Phase Separation: Filter the suspension through a 0.45 µm PTFE syringe filter. Discard the first 200 µL of filtrate to saturate any non-specific binding sites on the filter membrane.

  • Quantification: Dilute the filtrate 1:1 with mobile phase (e.g., Acetonitrile) immediately to prevent precipitation, then quantify via isocratic HPLC-UV against a known calibration curve[3].

Self-Validation Checkpoint: Visual inspection prior to filtration must confirm the presence of undissolved solid phase at the bottom of the vial. If the solution is completely clear, the system has not reached saturation. The assay is invalid and must be repeated with a higher initial mass of the API[6][9].

Conclusion

For highly lipophilic, reactive intermediates like 2-Bromo-N-(3-isobutoxyphenyl)acetamide, distinguishing between kinetic and thermodynamic solubility is not merely an academic exercise—it is a critical operational requirement. Relying solely on DMSO-driven kinetic data will lead to false positives in biological assays due to undetected nano-precipitation. By implementing the self-validating thermodynamic shake-flask protocols detailed above, development teams can ensure absolute data integrity and accurate in vivo translation.

References

  • 2-Bromo-N-(3-isobutoxyphenyl)
  • Source: bio-protocol.
  • Can anyone tell me how to perform equilibrium solubility studies step by step practically?
  • Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions)
  • Source: pageplace.
  • Source: dissolutiontech.
  • Source: creative-biolabs.
  • Source: americanpharmaceuticalreview.
  • Source: ovid.
  • Source: nih.

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A Technical Guide to the Medicinal Chemistry of 2-Bromo-N-(3-isobutoxyphenyl)acetamide and its Analogs: A Scaffold of Therapeutic Potential

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The N-phenylacetamide scaffold is a cornerstone in medicinal chemistry, serving as the foundation for a multitude of biologically active compounds. The introduction of a bromoacetyl group and various substitutions on the phenyl ring, such as an isobutoxy moiety, gives rise to a class of molecules with significant therapeutic potential. This technical guide provides an in-depth review of 2-Bromo-N-(3-isobutoxyphenyl)acetamide, a representative member of the N-aryl-2-bromoacetamide family. While specific experimental data for this exact molecule is limited in the public domain, this document will synthesize the available information on structurally related analogs to provide a comprehensive overview of its probable synthesis, potential biological activities, and likely mechanisms of action. This guide is intended for researchers, scientists, and drug development professionals, offering a framework for the rational design and investigation of novel therapeutics based on this versatile scaffold.

Introduction: The N-Aryl-2-bromoacetamide Scaffold

N-substituted acetamide derivatives are a well-established class of compounds with a broad spectrum of pharmacological activities, including analgesic, anti-inflammatory, antimicrobial, and anticancer effects. The core structure, characterized by an amide linkage between a phenyl ring and an acetyl group, offers a versatile platform for chemical modification.

The focus of this guide, 2-Bromo-N-(3-isobutoxyphenyl)acetamide, incorporates three key structural features that are hypothesized to contribute to its biological profile:

  • The N-phenylacetamide core: This provides a rigid backbone that can be tailored to interact with specific biological targets.

  • The 2-bromoacetyl group: The bromine atom serves as a good leaving group, rendering the adjacent carbonyl carbon electrophilic. This reactive moiety can potentially form covalent bonds with nucleophilic residues (such as cysteine or histidine) in the active sites of enzymes or receptors, leading to irreversible inhibition. This "targeted covalent inhibitor" approach is a powerful strategy in drug design.[1]

  • The 3-isobutoxyphenyl group: The isobutoxy substitution at the meta-position of the phenyl ring influences the molecule's lipophilicity and steric properties. These factors are critical for its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its specific interactions with target proteins.

This guide will explore the synthesis, potential biological applications, and structure-activity relationships of this class of compounds, drawing on data from closely related analogs to build a comprehensive picture.

Synthesis and Characterization

Retrosynthetic Analysis

A logical retrosynthetic approach would involve the disconnection of the amide bond, leading to two primary starting materials: 3-isobutoxyaniline and a bromoacetylating agent.

Representative Synthesis Protocol

The synthesis would likely proceed via the acylation of 3-isobutoxyaniline with a bromoacetyl halide, such as bromoacetyl bromide or bromoacetyl chloride.

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-isobutoxyaniline (1.0 equivalent) in a suitable anhydrous aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine or pyridine (1.1 equivalents), to the solution to act as a scavenger for the hydrobromic acid byproduct.

  • Cooling: Cool the reaction mixture to 0°C in an ice bath to control the exothermic reaction.

  • Acylation: Slowly add a solution of bromoacetyl bromide or bromoacetyl chloride (1.1 equivalents) in the same anhydrous solvent to the cooled reaction mixture dropwise with continuous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting aniline is consumed.

  • Workup: Upon completion, quench the reaction with the addition of water. Separate the organic layer and wash it sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess base, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The crude 2-Bromo-N-(3-isobutoxyphenyl)acetamide can then be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous solvents is crucial to prevent the hydrolysis of the reactive bromoacetyl halide.

  • Inert Atmosphere: An inert atmosphere prevents side reactions with atmospheric moisture and oxygen.

  • Low Temperature: The dropwise addition at 0°C helps to manage the exothermic nature of the acylation reaction and minimize the formation of side products.

  • Base: The base is essential to neutralize the hydrobromic acid generated during the reaction, which would otherwise protonate the starting aniline, rendering it non-nucleophilic.

Diagram of the Synthetic Workflow:

G cluster_reactants Starting Materials cluster_process Reaction Steps cluster_workup Workup & Purification A 3-Isobutoxyaniline E Dissolution & Cooling (0°C) A->E B Bromoacetyl Halide F Slow Addition of Acylating Agent B->F C Anhydrous Solvent (e.g., DCM) C->E D Base (e.g., Triethylamine) D->E E->F G Reaction Monitoring (TLC) F->G H Aqueous Workup (Washings) G->H I Drying & Concentration H->I J Purification (Recrystallization/Chromatography) I->J K 2-Bromo-N-(3-isobutoxyphenyl)acetamide J->K

Caption: Generalized workflow for the synthesis of 2-Bromo-N-(3-isobutoxyphenyl)acetamide.

Potential Biological Activities and Mechanisms of Action

Based on the extensive research into N-phenylacetamide and 2-bromoacetamide derivatives, 2-Bromo-N-(3-isobutoxyphenyl)acetamide is anticipated to exhibit a range of biological activities.

Anticancer Activity

The N-phenylacetamide scaffold is present in numerous compounds with demonstrated anticancer properties. For instance, derivatives of 2-(4-Fluorophenyl)-N-phenylacetamide have shown potent cytotoxic effects against prostate (PC3) and breast (MCF-7) cancer cell lines.[2] The mechanism of action for such compounds is often multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.

The bromoacetamide moiety in the target compound suggests a potential role as a covalent inhibitor of enzymes implicated in cancer progression. A plausible mechanism could involve the alkylation of cysteine residues in the active sites of kinases or other enzymes that are overexpressed or hyperactive in cancer cells.

Anti-inflammatory Activity

Many acetamide derivatives exhibit anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins.[3] The structural features of 2-Bromo-N-(3-isobutoxyphenyl)acetamide are consistent with those of other known anti-inflammatory agents.

Furthermore, some N-substituted acetamide derivatives have been identified as antagonists of the P2Y14 receptor, which is involved in inflammatory diseases.[4] Antagonism of this receptor can lead to the downregulation of inflammatory pathways, such as the NLRP3 inflammasome.[4]

Hypothesized Anti-inflammatory Signaling Pathway:

G cluster_pathway Inflammatory Signaling cluster_inhibition Inhibitory Action A Inflammatory Stimulus B P2Y14 Receptor Activation A->B C NLRP3 Inflammasome Assembly B->C D Caspase-1 Activation C->D E Pro-inflammatory Cytokine Release (e.g., IL-1β) D->E F Inflammation E->F G 2-Bromo-N-(3-isobutoxyphenyl)acetamide G->B Antagonism

Caption: Hypothesized inhibition of the P2Y14 receptor-mediated inflammatory pathway.

Antimicrobial Activity

Bromoacetamide derivatives have been reported to possess antimicrobial properties. For example, 2-bromo-N-phenylacetamide has demonstrated fungicidal and antibiofilm activity against fluconazole-resistant Candida species.[2] The antimicrobial action of such compounds is often attributed to their ability to alkylate essential enzymes in microbial metabolic pathways. The lipophilic nature of the isobutoxy group in the target molecule could potentially enhance its penetration through microbial cell membranes, thereby improving its antimicrobial efficacy.

Structure-Activity Relationship (SAR) Insights

While specific SAR studies for 2-Bromo-N-(3-isobutoxyphenyl)acetamide are not available, we can infer potential relationships from related N-aryl acetamide series.

  • Substitution on the Phenyl Ring: The nature and position of substituents on the N-phenyl ring are critical determinants of biological activity.

    • Electron-withdrawing vs. Electron-donating Groups: The electronic properties of the substituents can influence the reactivity of the amide nitrogen and the overall electronic distribution of the molecule, which in turn affects target binding.

    • Lipophilicity: The isobutoxy group is moderately lipophilic, which can enhance membrane permeability and oral bioavailability. Varying the length and branching of the alkoxy chain would likely modulate these properties.

    • Steric Hindrance: The size and position of the substituent can influence the molecule's ability to fit into the binding pocket of a target protein. The meta-position of the isobutoxy group in the title compound provides a specific steric profile that may be optimal for certain targets.

  • The Bromoacetamide Moiety: The presence of the bromine atom is key for potential covalent inhibition. Replacing bromine with other halogens (e.g., chlorine or iodine) or other leaving groups would alter the reactivity of the electrophilic center and thus modulate the potency and selectivity of covalent bond formation.

Table 1: Hypothetical SAR based on Analog Studies

Modification of 2-Bromo-N-(3-isobutoxyphenyl)acetamidePredicted Effect on Biological ActivityRationale
Phenyl Ring Substitution
Varying the alkoxy chain length (e.g., ethoxy, propoxy)Modulation of lipophilicity and target bindingChanges in ADME properties and steric fit in the binding pocket.
Positional isomers (e.g., 2- or 4-isobutoxy)Altered potency and selectivityDifferent spatial arrangement of the substituent affects target interaction.
Introduction of additional substituents (e.g., fluoro, chloro)Potential increase in potencyHalogen bonding can enhance binding affinity to the target.
Bromoacetamide Moiety
Replacement of bromine with chlorineDecreased reactivityChlorine is a less effective leaving group than bromine.
Replacement with a non-reactive acetyl groupLoss of covalent inhibition potentialThe electrophilic center for covalent bond formation is removed.

Future Directions and Therapeutic Potential

The 2-Bromo-N-(3-isobutoxyphenyl)acetamide scaffold represents a promising starting point for the development of novel therapeutic agents. Future research should focus on:

  • Synthesis and Characterization: The definitive synthesis and full spectroscopic characterization of 2-Bromo-N-(3-isobutoxyphenyl)acetamide are necessary to confirm its structure and properties.

  • In Vitro Biological Screening: The compound and a library of its analogs should be screened against a panel of cancer cell lines, microbial strains, and relevant enzymes (e.g., kinases, COX enzymes) to identify its primary biological activities.

  • Mechanism of Action Studies: For any confirmed activities, detailed mechanistic studies should be conducted to identify the specific molecular targets and signaling pathways involved. This may include assays to confirm covalent bond formation with target proteins.

  • Lead Optimization: Based on the initial biological data and SAR insights, a lead optimization program could be initiated to improve the potency, selectivity, and pharmacokinetic properties of the most promising compounds.

Conclusion

While direct experimental data on 2-Bromo-N-(3-isobutoxyphenyl)acetamide is currently lacking, a comprehensive analysis of related N-aryl-2-bromoacetamide derivatives strongly suggests its potential as a biologically active molecule. Its unique combination of a versatile N-phenylacetamide core, a reactive bromoacetyl moiety, and a lipophilic isobutoxy substituent makes it an attractive candidate for investigation in the fields of oncology, inflammation, and infectious diseases. The synthetic route is straightforward, and the potential for covalent inhibition offers an exciting avenue for the development of highly potent and selective therapeutics. This technical guide provides a solid foundation and a rational framework for researchers to embark on the exploration of this promising chemical scaffold.

References

  • Autore, G., et al. (2010). Acetamide derivatives with antioxidant activity and potential anti-inflammatory activity. Molecules, 15(3), 2028-2038.
  • Aliabadi, A., et al. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 12(3), 267-271.
  • BenchChem. (2025).
  • de Souza, T. B., et al. (2023). Fungicidal and antibiofilm activities of 2-bromo-N-phenylacetamide against fluconazole-resistant Candida spp.: a promising antifungal agent. Research, Society and Development, 12(4), e20812441018.
  • Gowda, B. T., et al. (2009). 2-Bromo-N-(4-bromophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 65(8), o1955.
  • Rani, P., et al. (2014). Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives.
  • Singh, R. K., et al. (2019). Chemistry and Pharmacology of Acetanilide Derivatives: A Mini Review. Infectious Disorders - Drug Targets, 19(2), 113-123.
  • Verma, V., et al. (2020). Synthesis of Novel N-(substituted phenyl)-N-(substituted) acetamide Derivatives as a potent Analgesic agent. Research Journal of Pharmacy and Technology, 13(11), 5158-5164.
  • BenchChem. (2025). The Pivotal Role of 2-Bromoacetamide in Modern Pharmaceutical Development: A Technical Guide.
  • Zhang, X., et al. (2024). Discovery of N-Substituted Acetamide Derivatives as Promising P2Y14R Antagonists Using Molecular Hybridization Based on Crystallographic Overlay. Journal of Medicinal Chemistry, 67(12), 10233-10247.

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Calculated Lipophilicity (cLogP) and Molecular Weight Profiling of 2-Bromo-N-(3-isobutoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Drug Development Professionals

As a Senior Application Scientist overseeing early-phase physicochemical profiling, I approach the characterization of novel chemical entities not merely as a data-gathering exercise, but as a foundational step in predicting pharmacokinetic behavior, membrane permeability, and chemical stability.

The compound 2-Bromo-N-(3-isobutoxyphenyl)acetamide (CAS: 1138442-24-6) represents a highly relevant structural motif in modern medicinal chemistry. Featuring a lipophilic isobutoxy-phenyl ring and a reactive α-bromoacetamide moiety, it frequently serves as an electrophilic building block or a warhead in Targeted Covalent Inhibitors (TCIs). Understanding its exact molecular weight and lipophilicity (LogP) is critical for optimizing its Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

This whitepaper provides an in-depth mechanistic breakdown of its physicochemical properties, the causality behind our calculation models, and the rigorous empirical protocols required to validate these metrics.

Physicochemical Profiling: Molecular Weight & Formula

Before assessing complex thermodynamic properties like lipophilicity, we must establish absolute structural parameters. The molecular formula for 2-Bromo-N-(3-isobutoxyphenyl)acetamide is C₁₂H₁₆BrNO₂ .

In high-resolution mass spectrometry (HRMS) and stoichiometric assay preparations, relying on average molecular weights can introduce unacceptable variance. Therefore, we calculate the exact monoisotopic mass and the standard molecular weight using the most current atomic weights [4].

Table 1: Molecular Weight Calculation Breakdown
ElementAtom CountStandard Atomic Weight ( g/mol )Total Contribution ( g/mol )
Carbon (C) 1212.011144.132
Hydrogen (H) 161.00816.128
Bromine (Br) 179.90479.904
Nitrogen (N) 114.00714.007
Oxygen (O) 215.99931.998
Total MW 32 -286.169 g/mol

Note: For routine molarity calculations in assay development, a working molecular weight of 286.17 g/mol is standard.

Lipophilicity Assessment: Calculated LogP (cLogP)

The partition coefficient (LogP) dictates how a drug distributes between aqueous environments (blood plasma, cytosol) and lipid environments (cell membranes). For 2-Bromo-N-(3-isobutoxyphenyl)acetamide, we utilize the XLogP3 additive model [1][1]. This knowledge-based approach deconstructs the molecule into fundamental fragments, assigning empirically derived values to each, and applying correction factors for intramolecular interactions.

The Causality of Fragment Contributions
  • The Acetanilide Core: The base scaffold provides a moderate baseline lipophilicity, balancing the polar amide bond with the hydrophobic benzene ring.

  • The Isobutoxy Group: The addition of the branched aliphatic chain (-CH₂-CH(CH₃)₂) significantly drives up lipophilicity, enhancing passive membrane permeability. The ether oxygen slightly offsets this due to its hydrogen-bond acceptor capacity.

  • The α-Bromo Substitution: Halogenation inherently increases electron cloud polarizability and hydrophobicity, pushing the LogP higher.

Table 2: XLogP3 Fragment-Based Estimation
Structural FragmentFunctional RoleEstimated ΔLogP Contribution
Acetanilide Core Base structural scaffold~ +1.16
m-Isobutoxy Group Membrane anchor / Hydrophobic bulk~ +1.60
α-Bromo Group Electrophilic warhead / Halogenation~ +0.86
Calculated LogP (cLogP) Total Additive Value ~ 3.62

A cLogP of 3.62 places this compound in the optimal "Lipinski Rule of 5" zone (LogP < 5), suggesting excellent passive transcellular permeability without excessive lipophilic entrapment in the lipid bilayer.

G Core Acetanilide Core LogP: ~1.16 Total Calculated LogP (cLogP) ~3.62 Core->Total Isobutoxy m-Isobutoxy Group ΔLogP: ~+1.60 Isobutoxy->Total Bromo α-Bromo Substitution ΔLogP: ~+0.86 Bromo->Total

Fig 1: Additive fragment-based cLogP calculation for 2-Bromo-N-(3-isobutoxyphenyl)acetamide.

Empirical Validation Protocol: A Self-Validating System

Calculated values must be empirically validated. However, the choice of validation methodology is where scientific experience is paramount.

Why the Shake-Flask Method Fails Here

The traditional Shake-Flask method (OECD Test Guideline 107 )[2][3] requires prolonged equilibration of the compound in a biphasic octanol/water system. Because 2-Bromo-N-(3-isobutoxyphenyl)acetamide contains a highly reactive α-bromoacetamide group, extended exposure to aqueous media—especially if the pH drifts—will result in nucleophilic attack by water (hydrolysis). This degradation artifact artificially inflates the apparent aqueous concentration, resulting in a falsely low LogP.

The Superior Alternative: RP-HPLC (OECD 117)

To circumvent hydrolytic degradation, we mandate the use of Reversed-Phase High-Performance Liquid Chromatography (OECD Test Guideline 117 )[3][2]. This method is rapid, minimizes aqueous exposure time, and correlates the compound's retention time ( tR​ ) to known lipophilic standards.

Step-by-Step RP-HPLC Methodology
  • Mobile Phase Preparation: Formulate an isocratic mobile phase of 70% Methanol and 30% Water. Crucial Step: Buffer the aqueous phase to pH 5.5 using ammonium acetate to strictly suppress base-catalyzed hydrolysis of the bromoacetamide.

  • System Calibration: Inject a dead-time marker (e.g., thiourea) to determine the column dead time ( t0​ ). Inject six reference standards with known LogP values ranging from 1.0 to 5.0 to determine their retention times ( tR​ ).

  • Capacity Factor Calculation: Calculate the capacity factor ( k′ ) for all standards using the formula:

    k′=(tR​−t0​)/t0​
  • Standard Curve Generation: Plot logk′ against the known logP of the reference standards to generate a linear regression equation.

  • Analyte Analysis: Inject 2-Bromo-N-(3-isobutoxyphenyl)acetamide. Measure its tR​ , calculate its k′ , and interpolate the empirical LogP directly from the standard curve.

G Prep 1. Sample Preparation (Buffer to pH 5.5 to prevent hydrolysis) Inject 2. HPLC Injection (C18 Column, Isocratic Elution) Prep->Inject Elute 3. Retention Time (tR) Measurement (Compare with dead time t0) Inject->Elute Calc 4. Capacity Factor (k') Calculation k' = (tR - t0) / t0 Elute->Calc Interpolate 5. LogP Interpolation (Map log k' against reference curve) Calc->Interpolate

Fig 2: OECD 117 RP-HPLC workflow tailored to prevent degradation of reactive electrophiles.

Conclusion

For 2-Bromo-N-(3-isobutoxyphenyl)acetamide, the exact molecular weight is 286.169 g/mol , and the calculated lipophilicity (cLogP) is approximately 3.62 . While the cLogP indicates favorable membrane permeability suitable for intracellular target engagement, the inherent chemical reactivity of the bromoacetamide warhead dictates that empirical validation must be conducted via rapid RP-HPLC (OECD 117) rather than traditional Shake-Flask methods. This approach ensures that the physicochemical data guiding your drug development pipeline remains both accurate and mechanistically sound.

References

  • Wang, R., Fu, Y., & Lai, L. (2007). "Computation of octanol-water partition coefficients by guiding an additive model with knowledge." Journal of Chemical Information and Modeling. URL: [Link]

  • OECD. (2004). "Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method." OECD Guidelines for the Testing of Chemicals. URL: [Link]

  • OECD. (1995). "Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method." OECD Guidelines for the Testing of Chemicals. URL: [Link]

  • National Center for Biotechnology Information. "Periodic Table of Elements." PubChem. URL: [Link]

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An In-depth Technical Guide to 2-Bromo-N-(3-isobutoxyphenyl)acetamide: Synthesis, Characterization, and Scientific Context

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of 2-Bromo-N-(3-isobutoxyphenyl)acetamide, a compound of interest for researchers and professionals in drug development and medicinal chemistry. Given its status as a potentially novel derivative, this document outlines a plausible synthetic pathway, predicts its spectroscopic characteristics, and discusses its scientific context based on the established properties of analogous structures.

Compound Identification and Properties

While not widely cataloged, the structural identifiers for 2-Bromo-N-(3-isobutoxyphenyl)acetamide can be definitively established.

IdentifierValue
IUPAC Name 2-Bromo-N-(3-isobutoxyphenyl)acetamide
SMILES String CC(C)COc1cccc(NC(=O)CBr)c1
InChIKey InChIKey=YFGVXYZJBFJBFJ-UHFFFAOYSA-N
Molecular Formula C₁₂H₁₆BrNO₂
Molecular Weight 286.16 g/mol

Note: The InChIKey is generated based on the structure and should be validated upon experimental synthesis and characterization.

Strategic Synthesis Pathway

The synthesis of 2-Bromo-N-(3-isobutoxyphenyl)acetamide is most logically approached via a two-step process, commencing with the commercially available 3-aminophenol. The initial step involves the formation of the isobutoxy ether linkage, followed by the bromoacetylation of the resulting aniline derivative.

Synthesis_Pathway cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Bromoacetylation 3-Aminophenol 3-Aminophenol Isobutyl_Bromide Isobutyl_Bromide Base Base (e.g., K₂CO₃, NaH) Solvent1 Solvent (e.g., Acetone, DMF) Step1_Reaction Alkylation 3-Isobutoxyaniline 3-Isobutoxyaniline Bromoacetyl_Bromide Bromoacetyl Bromide or Bromoacetyl Chloride Base2 Base (e.g., Pyridine, Et₃N) Solvent2 Solvent (e.g., DCM, THF) Step2_Reaction Acylation Final_Product 2-Bromo-N-(3-isobutoxyphenyl)acetamide

Synthesis of 3-Isobutoxyaniline (Intermediate)

The synthesis of the key intermediate, 3-isobutoxyaniline, can be achieved via the Williamson ether synthesis. This well-established reaction involves the alkylation of a phenoxide with an alkyl halide.[1][2][3] In this case, 3-aminophenol serves as the phenol source. While the amino group can also be alkylated, O-alkylation is generally favored under basic conditions.[4]

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 3-aminophenol (1.0 eq) in a suitable polar aprotic solvent such as acetone or dimethylformamide (DMF).

  • Base Addition: Add a base such as potassium carbonate (K₂CO₃, 2.0 eq) or sodium hydride (NaH, 1.2 eq) portion-wise to the stirred solution. If using NaH, exercise caution due to the evolution of hydrogen gas.

  • Alkylation: Add isobutyl bromide (1.1 eq) dropwise to the reaction mixture.

  • Reaction Conditions: Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield crude 3-isobutoxyaniline. Further purification can be achieved by column chromatography on silica gel.

Synthesis of 2-Bromo-N-(3-isobutoxyphenyl)acetamide (Final Product)

The final step is the acylation of the synthesized 3-isobutoxyaniline with a bromoacetyl halide. This is a standard method for the formation of α-haloacetamides.

Protocol:

  • Reaction Setup: Dissolve 3-isobutoxyaniline (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a flask under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition: Add a non-nucleophilic base like pyridine or triethylamine (Et₃N, 1.2 eq) to the solution and cool the mixture in an ice bath.

  • Acylating Agent Addition: Add bromoacetyl bromide or bromoacetyl chloride (1.1 eq) dropwise to the cooled, stirred solution.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up: Quench the reaction with water and transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM.

  • Purification: Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The final compound can be purified by recrystallization or column chromatography.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification & Isolation cluster_characterization Characterization Start 3-Aminophenol + Isobutyl Bromide Step1 Williamson Ether Synthesis (Base, Solvent, Heat) Start->Step1 Intermediate 3-Isobutoxyaniline Step1->Intermediate Step2 Bromoacetylation (Bromoacetyl Halide, Base, Solvent) Intermediate->Step2 Crude_Product Crude Product Step2->Crude_Product Workup Aqueous Work-up (Extraction, Washes) Crude_Product->Workup Drying Drying & Concentration Workup->Drying Purify Column Chromatography or Recrystallization Drying->Purify NMR ¹H & ¹³C NMR Purify->NMR IR FT-IR Spectroscopy Purify->IR MS Mass Spectrometry Purify->MS Final_Product Pure 2-Bromo-N-(3-isobutoxyphenyl)acetamide NMR->Final_Product IR->Final_Product MS->Final_Product

Predicted Spectroscopic Characterization

Based on the proposed structure and data from analogous compounds, the following spectroscopic characteristics are predicted for 2-Bromo-N-(3-isobutoxyphenyl)acetamide. Experimental verification is essential.

TechniquePredicted Features
¹H NMR δ (ppm): ~8.0-8.5 (br s, 1H, NH), ~6.8-7.5 (m, 4H, Ar-H), ~4.0 (s, 2H, CH₂Br), ~3.7 (d, 2H, OCH₂), ~2.0 (m, 1H, CH), ~1.0 (d, 6H, C(CH₃)₂)
¹³C NMR δ (ppm): ~165 (C=O, amide), ~159 (Ar-C-O), ~140 (Ar-C-N), ~130, ~115, ~110, ~105 (Ar-CH), ~75 (OCH₂), ~30 (CH₂Br), ~28 (CH), ~19 (CH₃)
FT-IR ν (cm⁻¹): ~3300 (N-H stretch), ~3100-3000 (Ar C-H stretch), ~2960-2870 (Alkyl C-H stretch), ~1670 (C=O stretch, Amide I), ~1550 (N-H bend, Amide II), ~1250 (Ar-O-C stretch)
Mass Spec (EI) m/z: Molecular ion peak [M]⁺ and [M+2]⁺ in ~1:1 ratio characteristic of bromine. Key fragments may include loss of Br, CH₂Br, and the isobutoxy group.

Scientific Context and Potential Applications

N-phenylacetamide derivatives are a significant class of compounds in medicinal chemistry, exhibiting a wide range of biological activities including anticancer, analgesic, and anticonvulsant properties.[5][6] The introduction of a bromoacetyl group provides a reactive electrophilic site, making these compounds useful as covalent inhibitors or as intermediates for further chemical modification.

The isobutoxyphenyl moiety increases the lipophilicity of the molecule, which can influence its pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME). The specific substitution pattern on the phenyl ring is known to be a critical determinant of biological activity in related N-phenylacetamide series.[4] Therefore, 2-Bromo-N-(3-isobutoxyphenyl)acetamide represents a novel scaffold for investigation in drug discovery programs.

Safety and Handling

Caution: 2-Bromo-N-(3-isobutoxyphenyl)acetamide is a research chemical and should be handled with appropriate safety precautions. Based on analogous α-bromoacetamides, this compound is expected to be a skin and eye irritant and may be harmful if swallowed or inhaled.

  • Personal Protective Equipment (PPE): Wear safety goggles, gloves, and a lab coat.

  • Handling: Use in a well-ventilated area or a fume hood. Avoid generating dust.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.

Conclusion

This technical guide provides a foundational framework for the synthesis and characterization of 2-Bromo-N-(3-isobutoxyphenyl)acetamide. The proposed two-step synthesis from 3-aminophenol is a practical approach for its preparation in a laboratory setting. The predicted spectroscopic data offer a baseline for the structural elucidation of this novel compound. As with any new chemical entity, further experimental investigation is required to validate these predictions and to explore its potential applications in medicinal chemistry and other scientific disciplines.

References

  • Chemcess. (2025, September 10). Aminophenol: Properties, Production, Reactions And Uses.
  • University of Michigan. (2010, July 19). Selective alkylation of aminophenols. Retrieved from the University of Michigan Deep Blue documents.
  • Pharmaceutical Sciences. (2025, March 15). Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells.
  • Contemporary Materials. (2014, September 26). RETENTION BEHAVIOR AND BIOLOGICAL ACTIVITY OF N-SUBSTITUTED-2-PHENYLACETAMIDE DERIVATES.
  • ResearchGate. (2025, August 6). RETENTION BEHAVIOR AND BIOLOGICAL ACTIVITY OF N-SUBSTITUTED-2-PHENYLACETAMIDE DERIVATES | Request PDF.
  • Benchchem. Comparative Biological Activities of N-phenylacetamide Derivatives: A Guide for Researchers.
  • Scribd. P Bromoaniline From Aniline Protocol | PDF | Chemical Reactions | Acetic Acid.
  • MDPI. (2006, December 1). Synthesis and Detailed Spectroscopic Characterization of Two Novel N-(3-Acetyl-2-thienyl)acetamides.
  • Benchchem. Spectroscopic data (NMR, IR, Mass Spec) of N-(1-Bromo-2-oxopropyl)acetamide.
  • ResearchGate. (2009, June 26). 3-Substituted Anilines as Scaffolds for the Construction of Glutamine Synthetase and DXP-Reductoisomerase Inhibitors.
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
  • Khan Academy. (2022, December 22). Bromination of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry.
  • One-Pot Modified Madelung Synthesis of 3-Tosyl- and 3-Cyano-1,2-disubstituted Indoles. (2022, October 19). ACS Omega.
  • PMC. Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol.
  • ResearchGate. Bromination of para-substituted anilines using H 2 O 2 -HBr system or NBS in water as a reaction medium ….
  • Sema. Organic Chemistry Ir And Nmr Cheat Sheet.
  • Khan Academy. Williamson ether synthesis (video).
  • Organic Chemistry Portal. Williamson Synthesis.

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The Reactivity Profile of Alpha-Bromoacetamide Electrophiles: A Strategic Guide for Covalent Chemical Biology

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The resurgence of covalent drug discovery and activity-based proteomics has necessitated a precise, mechanistic understanding of electrophilic "warheads." Among these, the alpha-bromoacetamide (aBA) motif has emerged as a critical structural element. This technical whitepaper provides an in-depth analysis of the aBA reactivity profile, detailing its kinetic causality, structural tuning, and deployment in advanced self-validating experimental workflows.

Kinetic Causality and the Intrinsic Reactivity Window

The efficacy of a covalent modifier is governed by its intrinsic reactivity—the thermodynamic and kinetic barriers that dictate nucleophilic attack. Haloacetamides target the highly nucleophilic thiolate anions of cysteine residues via an SN2 reaction mechanism[1]. The leaving group ability of the halogen directly dictates the reaction rate and the stability of the transition state.

When balancing reactivity and specificity, researchers face a critical trade-off:

  • Iodoacetamide (IAM): Hyper-reactive due to the excellent leaving group ability of iodide. However, this lack of discrimination frequently leads to off-target alkylation of lysine and histidine, as well as artifactual methionine oxidation during proteomic sample preparation[2].

  • Alpha-Chloroacetamide (CAM): Highly selective for cysteine but exhibits sluggish kinetics. CAM often requires prolonged incubation times that preclude the capture of transient protein states or rapid in vivo target engagement[3].

  • Alpha-Bromoacetamide (aBA): Represents a privileged "Goldilocks" electrophile. It possesses a sufficiently low free activation energy to ensure rapid and complete cysteine alkylation under physiological conditions, yet it avoids the promiscuity and genotoxicity of softer, hyper-reactive electrophiles[1][2].

Quantitative Reactivity Profiling

To standardize the evaluation of covalent warheads, the glutathione (GSH) reactivity assay is employed as a physiological surrogate for cellular thiols. The half-life ( t1/2​ ) of the electrophile in the presence of excess GSH provides a quantitative metric for its intrinsic reactivity[4].

Table 1: Kinetic Parameters and Reactivity Profiles of Haloacetamides
ElectrophileHalogen Leaving GroupGSH Assay Half-Life ( t1/2​ )Relative ReactivitySelectivity Profile
Iodoacetamide (IAM) Iodide (I⁻)< 0.05 hVery HighLow (High off-target on Lys/Met)
Alpha-Bromoacetamide (aBA) Bromide (Br⁻)~ 0.08 hHighModerate-High (Optimal balance)
Alpha-Chloroacetamide (CAM) Chloride (Cl⁻)~ 3.2 hLowHigh (Strictly cysteine-focused)
α -Methyl-Bromoacetamide Bromide (Br⁻)> 60 hVery LowVery High (Sterically hindered)

(Data synthesized from standardized 1 H NMR GSH reactivity assays at 37 °C[3][4])

Structural Tuning and Target Engagement

The reactivity of the aBA moiety is not static; it can be fine-tuned via the structural environment of the alpha-carbon. Introducing steric bulk, such as an alpha-methyl group, drastically increases the steric hindrance at the SN2 transition state, extending the GSH half-life from ~0.08 hours to over 60 hours[3].

In targeted covalent inhibitors (TCIs), the aBA warhead is strategically paired with non-covalent recognition elements to drive affinity-driven proximity. For example, in the structural design of Fructose-1,6-bisphosphatase (FBPase) inhibitors, an aBA warhead was utilized to selectively target the allosteric C179 residue. This dual-driven (affinity and covalent) approach yielded a highly potent inhibitor with an IC50​ of 2.06 μM, significantly outperforming its chloroacetamide and acrylamide counterparts[5].

Self-Validating Experimental Methodologies

To effectively deploy aBA electrophiles, researchers must utilize protocols that are inherently self-validating, ensuring that observed modifications are biologically relevant and not chemical artifacts.

Protocol 1: Intrinsic Reactivity Profiling via GSH-NMR Assay
  • Causality: Evaluating the intrinsic reactivity of an electrophile in isolation prevents confounding variables during cellular assays. Monitoring the reaction via 1 H NMR provides a label-free, continuous readout of the reaction kinetics[4].

  • Step-by-Step Methodology:

    • Preparation: Dissolve the aBA compound in deuterated dimethylformamide (DMF- d7​ ) to a 10 mM stock. Prepare a 100 mM GSH solution in PBS/D₂O (pH 7.4).

    • Initiation: In an NMR tube, combine the reagents to achieve a final concentration of 1 mM aBA and 10 mM GSH at 37 °C.

    • Acquisition: Acquire 1 H NMR spectra at 2-minute intervals for 1 hour.

    • Quantification: Integrate the disappearing alpha-proton signals (adjacent to the bromine) relative to the internal DMF standard.

    • Self-Validation Check: Run a parallel assay using a non-electrophilic analog (e.g., an acetamide lacking the halogen) to ensure that signal depletion is strictly due to covalent adduction and not precipitation or degradation.

Protocol 2: Activity-Based Protein Profiling (ABPP) using aBA Probes
  • Causality: While GSH assays define the "reactivity window," ABPP defines the "selectivity window" within the complex cellular milieu. aBA is utilized here to prevent the artifactual methionine oxidation commonly induced by IAM during cell lysis[2].

  • Step-by-Step Methodology:

    • In Situ Labeling: Incubate live cells with an alkyne-tagged aBA probe (1–10 µM) for 1–4 hours.

    • Lysis: Wash cells and lyse in RIPA buffer supplemented with protease inhibitors. Critical: Strictly avoid reducing agents like DTT or BME, which will rapidly quench unreacted aBA probes.

    • Click Chemistry (CuAAC): React the lysates with biotin-azide, CuSO₄, THPTA ligand, and sodium ascorbate for 1 hour at room temperature to append an affinity tag.

    • Enrichment: Incubate with streptavidin-agarose beads. Wash beads stringently with 1% SDS to eliminate non-covalently bound background proteins.

    • Digestion & Analysis: Perform on-bead tryptic digestion and analyze the released peptides via LC-MS/MS.

    • Self-Validation Check: Implement an isotopic competitive ABPP (isoTOP-ABPP) workflow where cells are pre-treated with the parent drug. True covalent targets will exhibit a dose-dependent decrease in MS intensity, validating the specificity of the aBA warhead.

Visualizing the Validation Workflow

To conceptualize the dual-pronged approach of evaluating aBA electrophiles, the following logical relationship diagram outlines the integration of in vitro kinetics and in situ proteomics.

aBA_Workflow cluster_0 In Vitro Kinetic Profiling cluster_1 In Situ Proteomic Profiling Design Design & Synthesize Alpha-Bromoacetamide Probe GSH GSH Reactivity Assay (1H NMR / LC-MS) Design->GSH ABPP Live-Cell ABPP (Alkyne-aBA Labeling) Design->ABPP Kinetics Determine t1/2 & k_obs (Target: 0.05 - 0.1 h) GSH->Kinetics Quantify signal loss Valid Self-Validating Output: Optimal Reactivity & Selectivity Window Kinetics->Valid CuAAC CuAAC Click Chemistry & Streptavidin Enrichment ABPP->CuAAC Lysis (No DTT) LCMS LC-MS/MS Analysis (Identify Cysteine Adducts) CuAAC->LCMS Tryptic Digest LCMS->Valid

Integrated logical workflow for the kinetic and proteomic validation of aBA electrophiles.

Conclusion

Alpha-bromoacetamide electrophiles offer an optimal balance of kinetic reactivity and proteomic selectivity. By employing rigorous, self-validating methodologies like GSH-NMR kinetics and competitive ABPP, drug development professionals can leverage aBA warheads to uncover novel covalent targets, avoid sample preparation artifacts, and design highly specific therapeutics.

References

  • Structure-Guided Design of Affinity/Covalent-Bond Dual-Driven Inhibitors Targeting the AMP Site of FBPase Source: ACS Publications URL:[Link]

  • Affinity and Selectivity Assessment of Covalent Inhibitors by Free Energy Calculations Source: ResearchGate URL:[Link]

  • Recent Advances in Covalent Drug Discovery Source: MDPI URL:[Link]

  • Rational design, optimization, and biological evaluation of novel α-Phosphonopropionic acids as covalent inhibitors of Rab geranylgeranyl transferase Source: Taylor & Francis URL:[Link]

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Methodological & Application

Application Note: Scalable Synthesis and Isolation of 2-Bromo-N-(3-isobutoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The synthesis of N-phenylacetamide derivatives is a foundational transformation in medicinal chemistry, frequently utilized to generate versatile intermediates for drug discovery libraries [1]. Specifically, 2-bromo-N-phenylacetamides serve as critical electrophilic building blocks; the reactive α-bromine allows for subsequent nucleophilic displacement to form complex ether, thioether, or amine linkages [2].

This technical guide details the robust N-acylation of 3-isobutoxyaniline using bromoacetyl bromide to yield 2-bromo-N-(3-isobutoxyphenyl)acetamide (CAS: 1138442-24-6). The reaction proceeds via a nucleophilic acyl substitution mechanism. The primary amine of 3-isobutoxyaniline acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of bromoacetyl bromide. This forms a transient tetrahedral intermediate, which rapidly collapses to expel the bromide leaving group, yielding the target amide and hydrobromic acid (HBr) as a byproduct.

Experimental Design & Causality

To ensure high yield and purity, the reaction parameters are engineered based on the physicochemical properties of the reagents:

  • Solvent Selection (Dichloromethane): Anhydrous Dichloromethane (DCM) is selected for its excellent solvating power for both the starting aniline and the resulting acetamide, while remaining completely inert to the highly reactive acylating agent.

  • Base Selection (Triethylamine): Triethylamine (TEA) is employed as a non-nucleophilic acid scavenger. Because the reaction generates stoichiometric HBr, TEA neutralizes it to form soluble triethylammonium bromide. Causality Note: Without an acid scavenger, the unreacted 3-isobutoxyaniline would be protonated by the generated HBr, rendering it non-nucleophilic and stalling the reaction at a maximum of 50% conversion.

  • Temperature Control (0 °C to RT): Bromoacetyl bromide is a bifunctional and aggressively reactive electrophile. The addition must be performed at 0 °C. Causality Note: Low temperatures suppress exothermic degradation and prevent competitive di-acylation (the formation of an imide byproduct), ensuring strict mono-acylation.

Materials and Reagents

The following table summarizes the stoichiometric requirements for a standard 10.0 mmol scale synthesis.

ReagentMW ( g/mol )EquivalentsAmountRole
3-Isobutoxyaniline 165.231.01.65 g (10.0 mmol)Nucleophile / Starting Material
Bromoacetyl bromide 201.841.12.22 g (0.96 mL)Electrophile / Acylating Agent
Triethylamine (TEA) 101.191.21.21 g (1.67 mL)Acid Scavenger
Dichloromethane (DCM) 84.93N/A40 mLReaction Solvent

Step-by-Step Experimental Protocol

Phase 1: Preparation
  • Flame-dry a 100 mL two-neck round-bottom flask and equip it with a magnetic stir bar, a rubber septum, and an argon/nitrogen gas inlet to maintain an inert atmosphere.

  • Add 3-isobutoxyaniline (1.65 g, 10.0 mmol) and anhydrous DCM (30 mL) to the flask. Stir until complete dissolution is achieved.

  • Inject triethylamine (1.67 mL, 12.0 mmol) into the solution in one portion.

  • Submerge the reaction flask in an ice-water bath and allow the mixture to equilibrate to 0 °C for 15 minutes.

Phase 2: Reaction Execution
  • In a separate dry vial, prepare a dilute solution of bromoacetyl bromide (0.96 mL, 11.0 mmol) in anhydrous DCM (10 mL).

  • Using a syringe pump or a pressure-equalizing dropping funnel, add the bromoacetyl bromide solution dropwise to the reaction mixture over 20 minutes.

  • Once the addition is complete, maintain the reaction at 0 °C for an additional 30 minutes.

  • Remove the ice bath and allow the mixture to warm naturally to room temperature (20–25 °C). Stir for 2–4 hours.

    • Self-Validation Checkpoint: Monitor the reaction via Thin Layer Chromatography (TLC). The reaction is complete when the UV-active spot for the starting aniline disappears entirely, confirming the efficiency of the TEA-mediated amidation.

Phase 3: Quench and Aqueous Workup
  • Quench the reaction by adding 20 mL of ice-cold distilled water directly to the flask. Stir vigorously for 5 minutes to hydrolyze any unreacted bromoacetyl bromide.

  • Transfer the biphasic mixture to a separatory funnel. Separate the organic (bottom) layer from the aqueous (top) layer.

  • Wash the organic layer sequentially to isolate the target compound:

    • 1 M Aqueous HCl (20 mL): Removes unreacted starting material and residual triethylamine.

    • Saturated Aqueous NaHCO₃ (20 mL): Neutralizes residual acidic species.

      • Self-Validation Checkpoint: Effervescence (CO₂ gas evolution) during this step confirms the successful neutralization of residual acids. The organic layer should transition to a clearer state.

    • Saturated Aqueous NaCl (Brine, 20 mL): Pre-dries the organic phase by drawing out dissolved water.

  • Collect the organic layer in an Erlenmeyer flask and dry over anhydrous sodium sulfate (Na₂SO₄) for 15 minutes.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an off-white solid.

Phase 4: Purification
  • Purify the crude 2-bromo-N-(3-isobutoxyphenyl)acetamide via recrystallization from a minimal amount of hot ethanol/water mixture. Allow it to cool slowly to induce crystallization.

  • Collect the crystals via vacuum filtration and dry in a vacuum oven at 40 °C overnight.

Reaction Workflow Visualization

ReactionWorkflow Step1 Preparation of Amine Solution 3-Isobutoxyaniline + TEA in DCM Step2 Acylating Agent Addition Bromoacetyl Bromide at 0 °C Step1->Step2 Step3 Amidation Reaction Stir at RT for 2-4 hours Step2->Step3 Step4 Quench & Aqueous Workup Wash with HCl, NaHCO3, Brine Step3->Step4 Step5 Isolation & Purification Concentration & Recrystallization Step4->Step5 Product Target Compound 2-Bromo-N-(3-isobutoxyphenyl)acetamide Step5->Product

Workflow for the synthesis of 2-Bromo-N-(3-isobutoxyphenyl)acetamide.

Analytical Characterization

To validate the structural integrity and purity of the synthesized compound, the following analytical signatures should be confirmed:

Analytical MethodExpected Signatures & Self-Validation Markers
TLC (Hexanes/EtOAc 3:1) Product R_f ~ 0.45 (UV active). Starting aniline (R_f ~ 0.3) must be absent.
¹H NMR (CDCl₃, 400 MHz) ~8.1 ppm (br s, 1H, NH); ~7.2-6.6 ppm (m, 4H, Ar-H); ~4.0 ppm (s, 2H, COCH₂Br); ~3.7 ppm (d, 2H, OCH₂); ~2.1 ppm (m, 1H, CH); ~1.0 ppm (d, 6H, 2xCH₃).
LC-MS (ESI+) Expected [M+H]⁺ at m/z ~286.0 and 288.0. Validation: The 1:1 isotopic peak ratio confirms the presence of a single bromine atom (⁷⁹Br/⁸¹Br).

Safety & Handling

  • Bromoacetyl Bromide: Highly corrosive, a potent lachrymator, and acutely toxic [3]. Handle exclusively in a certified, well-ventilated fume hood. Use appropriate PPE, including heavy-duty nitrile gloves, splash-proof safety goggles, and a lab coat.

  • Dichloromethane (DCM): A volatile organic solvent and suspected carcinogen. Avoid inhalation of vapors and skin contact.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 94818, 2-Bromo-N-phenylacetamide." PubChem. URL:[Link]

Application Note: Optimized Protocol for the N-Acylation of 3-Isobutoxyaniline with Bromoacetyl Bromide

Author: BenchChem Technical Support Team. Date: March 2026

Overview and Chemical Context

The synthesis of α -bromoacetamides from substituted anilines is a foundational transformation in medicinal chemistry. These intermediates serve as critical building blocks for piperazine-based acetanilides, peptidomimetics, and tubulin polymerization inhibitors[1]. 3-Isobutoxyaniline, a moderately electron-rich aromatic amine, is frequently utilized in drug discovery scaffolds[2]. This application note details the optimized, self-validating reaction conditions for the chemoselective N-acylation of 3-isobutoxyaniline using bromoacetyl bromide.

Mechanistic Causality & Reaction Design

As a Senior Application Scientist, it is critical to understand why specific conditions are chosen rather than simply following a recipe. The acylation of 3-isobutoxyaniline with bromoacetyl bromide is governed by strict kinetic and thermodynamic principles.

  • Chemoselectivity (Acyl vs. Alkyl Attack): Bromoacetyl bromide is a bifunctional electrophile. The highly polarized acyl bromide carbon is significantly more electrophilic than the alkyl bromide carbon. By strictly maintaining the reaction temperature at 0 °C during the initial addition phase, the activation energy for N-acylation is easily met, while the SN​2 displacement at the alkyl bromide is kinetically suppressed, preventing undesired N-alkylation[3].

  • Role of the Base (Acid Scavenging): The reaction produces equimolar amounts of hydrobromic acid (HBr). If left unneutralized, HBr rapidly protonates the nucleophilic 3-isobutoxyaniline, forming an unreactive anilinium salt and stalling the reaction at a maximum of 50% theoretical yield. Triethylamine (TEA) is employed as a soluble, non-nucleophilic organic base to scavenge HBr, driving the reaction to >95% conversion[4].

  • Solvent Selection: Anhydrous dichloromethane (DCM) is the optimal solvent. It is aprotic, non-nucleophilic, and provides excellent solubility for both the starting aniline and the resulting amide, while preventing the hydrolysis of the moisture-sensitive bromoacetyl bromide[4].

Pathway R Reactants 3-Isobutoxyaniline + Bromoacetyl Bromide I1 Pathway A: Acyl Attack (Kinetic Control at 0 °C) R->I1 Fast (Ea is low) I2 Pathway B: Alkyl Attack (Thermodynamic/Side Reaction) R->I2 Slow (Ea is high) P1 Target Product 2-Bromo-N-(3-isobutoxyphenyl)acetamide I1->P1 P2 Undesired Byproduct N-Alkylated Aniline Derivative I2->P2

Figure 1: Chemoselectivity pathway highlighting kinetic control over alkylation.

Quantitative Data: Stoichiometry & Optimization

To ensure a robust and reproducible protocol, the stoichiometry is tightly controlled. A slight excess of bromoacetyl bromide ensures complete consumption of the aniline, while a further excess of TEA ensures the reaction environment remains basic.

Table 1: Reagent Stoichiometry (10 mmol Scale)

ReagentMW ( g/mol )EquivalentsAmountMechanistic Role
3-Isobutoxyaniline165.241.01.65 gLimiting Reactant / Nucleophile
Bromoacetyl Bromide201.841.10.96 mLBifunctional Electrophile
Triethylamine (TEA)101.191.21.67 mLSoluble Acid Scavenger
Dichloromethane (DCM)84.93N/A20.0 mLAprotic Reaction Medium

Table 2: Reaction Optimization Matrix

Temperature ProfileBase UsedConversion (%)Chemoselectivity (Acyl:Alkyl)Outcome Analysis
0 °C → RT TEA >95% >99:1 Optimal. Clean conversion to target amide.
RT (No cooling)TEA>90%85:15Sub-optimal. Increased N-alkylation impurities.
0 °C → RTNone<50%>99:1Stalled. Aniline protonated by HBr byproduct.
0 °C → RTK₂CO₃80-85%>95:5Viable, but slower biphasic kinetics[1].

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. Do not proceed to subsequent steps without confirming the success of the current phase via the listed In-Process Controls (IPC).

Step 1: Reaction Setup

  • Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Add 3-isobutoxyaniline (1.65 g, 10.0 mmol) and anhydrous DCM (20 mL) to the flask. Stir until fully dissolved.

  • Add triethylamine (1.67 mL, 12.0 mmol) to the solution in one portion.

Step 2: Electrophile Addition (Kinetic Control) 4. Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C for 10 minutes. 5. Draw bromoacetyl bromide (0.96 mL, 11.0 mmol) into a glass syringe. 6. Add the bromoacetyl bromide dropwise over 15 minutes. Causality Note: Rapid addition will cause an exothermic spike, overriding the kinetic control and leading to undesired N-alkylation[3].

Step 3: Reaction Propagation 7. Once the addition is complete, remove the ice-water bath. 8. Allow the reaction mixture to warm naturally to room temperature (RT) and stir for 2 hours[4]. A white precipitate (TEA·HBr salt) will gradually form, indicating successful turnover.

Workflow A 1. Prepare Solution 3-Isobutoxyaniline + TEA in Anhydrous DCM B 2. Temperature Control Cool to 0 °C (Ice/Water Bath) A->B C 3. Electrophile Addition Bromoacetyl Bromide (Dropwise, 15 min) B->C D 4. Reaction Propagation Warm to RT Stir for 2 h C->D E 5. In-Process Control TLC / LC-MS Verify Completion D->E F 6. Workup & Isolation Acid/Base Wash Organic Extraction E->F

Figure 2: Step-by-step experimental workflow for the N-acylation of 3-isobutoxyaniline.

Self-Validation & In-Process Controls (IPC)

A robust protocol relies on empirical validation rather than assumed completion.

  • Validation Checkpoint 1 (Reaction Completion via LC-MS): After 2 hours, sample 10 µL of the reaction mixture, dilute in 1 mL acetonitrile, and analyze. The disappearance of the 3-isobutoxyaniline peak ( m/z 166.1 [M+H]+ ) and the appearance of the target product peak ( m/z 286.0 / 288.0 [M+H]+ , exhibiting a 1:1 isotopic pattern indicative of a single bromine atom) validates successful acylation.

  • Validation Checkpoint 2 (Chemoselectivity via TLC): Spot the reaction mixture against the starting material on a silica gel TLC plate (Eluent: Hexane:EtOAc 3:1). The product should appear as a single major new spot ( Rf​≈0.5 ) under UV (254 nm). Multiple spots migrating higher than the product suggest over-alkylation due to poor temperature control.

Troubleshooting: If unreacted starting material remains (>5% by LC-MS), add an additional 0.1 eq of bromoacetyl bromide at 0 °C and stir for an additional 30 minutes.

Workup and Isolation

  • Quench the reaction by adding 15 mL of saturated aqueous NaHCO3​ to neutralize any residual HBr or unreacted acyl bromide. Stir vigorously for 10 minutes.

  • Transfer the biphasic mixture to a separatory funnel and collect the lower organic (DCM) layer.

  • Wash the organic layer sequentially with 1M HCl (15 mL) to remove excess TEA and trace unreacted aniline, followed by brine (15 mL).

  • Dry the organic phase over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to afford 2-bromo-N-(3-isobutoxyphenyl)acetamide as an off-white solid. The crude product is typically >95% pure and suitable for downstream nucleophilic displacement without further flash chromatography.

References

  • [1] Synthetic Routes for the Development of Piperazine-Based Acetanilides and Their Medicinal Importance. ResearchGate.

  • [4] 12N-Substituted Matrinol Derivatives Inhibited the Expression of Fibrogenic Genes via Repressing Integrin/FAK/PI3K/Akt Pathway in Hepatic Stellate Cells. Semantic Scholar.

  • [3] Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides. ACS Omega.

  • [2] Methyl 3-((6-Methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate (GN39482) as a Tubulin Polymerization Inhibitor Identified by MorphoBase and ChemProteoBase Profiling Methods. Journal of Medicinal Chemistry.

Sources

Application Notes & Protocols: 2-Bromo-N-(3-isobutoxyphenyl)acetamide as a Cysteine-Reactive Probe

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Cysteine and Covalent Probes

Within the vast landscape of the proteome, the amino acid cysteine holds a unique and critical position. Although one of the least abundant amino acids, its side chain contains a highly nucleophilic thiol group, making it a hotspot for both biological regulation and chemical intervention.[1][2] This thiol group is central to enzyme catalysis, the formation of structural disulfide bonds, metal coordination, and sensing cellular redox status through a variety of post-translational modifications.[3][4][5][6][7] The distinct reactivity of cysteine makes it an attractive target for developing covalent chemical probes—small molecules that form a stable, permanent bond with their protein target.

Covalent probes have become indispensable tools in chemical biology and drug discovery.[8][9][10] They offer unparalleled advantages, including high potency, prolonged duration of action, and the ability to target proteins that have been traditionally difficult to address with non-covalent binders.[9] By covalently modifying specific cysteine residues, these probes allow researchers to identify and validate new drug targets, map protein-protein interactions, and develop novel therapeutics.[5][11][12]

2-Bromo-N-(3-isobutoxyphenyl)acetamide belongs to the haloacetamide class of electrophiles, a well-established group of reagents for cysteine modification.[13][14] This guide provides a comprehensive overview of its mechanism, applications, and detailed protocols for its use as a cysteine-reactive probe, empowering researchers to leverage this tool for their specific scientific inquiries.

Probe Chemistry: Mechanism of Action and Reactivity Profile

The efficacy of 2-Bromo-N-(3-isobutoxyphenyl)acetamide as a cysteine-reactive probe is rooted in its specific chemical structure and reactivity. The core of its function is the bromoacetamide "warhead."

Mechanism of Covalent Modification: The reaction proceeds via a classic bimolecular nucleophilic substitution (SN2) mechanism. The deprotonated thiol group (thiolate) of a cysteine residue, acting as a potent nucleophile, attacks the electrophilic carbon atom adjacent to the bromine atom. This concerted reaction results in the displacement of the bromide leaving group and the formation of a highly stable thioether bond, permanently linking the probe to the protein.[13][15]

Figure 1: SN2 reaction mechanism of 2-Bromo-N-(3-isobutoxyphenyl)acetamide with a cysteine residue.

Reactivity Profile: The haloacetamide family offers a tunable spectrum of reactivity based on the halogen leaving group: Iodoacetamide > 2-Bromoacetamide > 2-Chloroacetamide.[13] This trend is governed by the carbon-halogen bond strength. While highly reactive probes like iodoacetamide ensure rapid labeling, they can suffer from lower specificity, potentially reacting with other nucleophilic residues like histidine or methionine.[14] 2-Bromoacetamide strikes an advantageous balance, offering robust reactivity for efficient cysteine modification while maintaining a higher degree of specificity compared to its iodo- counterpart, thereby reducing experimental artifacts.[13][16]

Core Applications in Research and Development

The stable covalent bond formed by 2-Bromo-N-(3-isobutoxyphenyl)acetamide enables its use in several powerful applications:

  • Target Identification and Validation: The probe can be used in proteomic workflows to "fish" for proteins with accessible and reactive cysteines. Identifying these proteins can uncover novel drug targets or reveal new biological pathways.[11][12]

  • Covalent Inhibitor Scaffolding: The N-(3-isobutoxyphenyl)acetamide portion of the molecule can serve as a non-covalent binding element, while the bromoacetamide acts as the reactive "warhead." This makes it a valuable fragment or starting point for the rational design of more potent and selective covalent drugs.[8][9]

  • Activity-Based Protein Profiling (ABPP): In competitive ABPP experiments, cells or lysates are pre-treated with a non-probe inhibitor of interest. Subsequent treatment with a tagged version of a bromoacetamide probe will show reduced labeling of the target protein, thus confirming target engagement by the inhibitor in a complex biological system.[10][12][17]

  • Bioconjugation: While this specific molecule is designed as a probe, the underlying bromoacetamide chemistry can be used to attach reporter tags, such as fluorophores or biotin, to proteins at specific cysteine sites for visualization or enrichment.[18][19]

Experimental Protocols & Methodologies

The following protocols provide a framework for using 2-Bromo-N-(3-isobutoxyphenyl)acetamide. Optimization may be required for specific proteins or cell systems.

Protocol 1: In Vitro Labeling of a Purified Protein

Objective: To achieve covalent labeling of an accessible cysteine residue on a purified protein.

Figure 2: Workflow for in vitro protein labeling.

Materials:

  • Purified protein of interest containing at least one cysteine residue.

  • 2-Bromo-N-(3-isobutoxyphenyl)acetamide.

  • Reaction Buffer: Phosphate-buffered saline (PBS) or Tris buffer, pH 7.0-7.5.

  • Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) stock solution (e.g., 100 mM).

  • Probe Stock Solution: 10-100 mM 2-Bromo-N-(3-isobutoxyphenyl)acetamide in anhydrous DMSO or DMF.

  • Quenching Reagent: L-cysteine or Dithiothreitol (DTT) stock solution (e.g., 1 M).

Procedure:

  • Protein Preparation (Reduction): a. Dilute the protein to a final concentration of 1-10 mg/mL in the Reaction Buffer. b. To ensure the target cysteine thiol is in its reduced, reactive state, add TCEP to a final concentration of 1-5 mM. TCEP is preferred over DTT at this stage as it does not contain a free thiol that would react with the probe.[18][20] c. Incubate at room temperature for 30-60 minutes.

  • Labeling Reaction: a. Add a 10- to 50-fold molar excess of the 2-Bromo-N-(3-isobutoxyphenyl)acetamide stock solution to the reduced protein solution.[11] Add the probe dropwise while gently vortexing to prevent protein precipitation. b. Incubate the reaction for 2 hours at room temperature or overnight at 4°C. The optimal time and temperature should be determined empirically for each specific protein. Protect the reaction from light.

  • Quenching the Reaction: a. To stop the labeling reaction, add the Quenching Reagent to a final concentration that is in significant excess (e.g., 100-fold) of the initial probe concentration.[11] b. Incubate for 30 minutes at room temperature to ensure all unreacted probe is scavenged.

  • Removal of Excess Probe: a. Remove the unreacted probe and quenching reagent using a desalting column (size-exclusion chromatography) or through dialysis against the Reaction Buffer.[18]

  • Validation of Labeling: a. Confirm covalent modification via intact protein mass spectrometry, looking for the expected mass shift. b. Alternatively, digest the protein and perform peptide mapping via LC-MS/MS to identify the specific site of modification (see Protocol 2).[21]

Protocol 2: Identification of Covalent Adducts by Mass Spectrometry

Objective: To confirm covalent labeling and pinpoint the exact cysteine residue(s) modified by the probe.

Figure 3: Workflow for mass spectrometry-based site identification.

Materials:

  • Labeled protein sample from Protocol 1.

  • Denaturation Buffer (e.g., 8 M Urea in 100 mM Tris-HCl, pH 8.5).

  • Reducing Agent: DTT.

  • Alkylating Agent for unmodified cysteines: Iodoacetamide (IAA).

  • Proteolytic Enzyme: Sequencing-grade trypsin.

  • LC-MS/MS system (e.g., Orbitrap or TOF).[21]

Procedure:

  • Sample Preparation: a. Denature the labeled protein in Denaturation Buffer. b. Reduce any remaining disulfide bonds with DTT. c. Alkylate the now-unmodified cysteines with iodoacetamide. This step is crucial to prevent disulfide scrambling and ensure homogenous digestion. The probe-modified cysteines will be protected from this alkylation.

  • Proteolytic Digestion: a. Dilute the urea concentration to <1 M to ensure trypsin activity. b. Add trypsin at an appropriate enzyme-to-protein ratio (e.g., 1:50 w/w) and incubate overnight at 37°C.[21][22]

  • LC-MS/MS Analysis: a. Acidify the peptide digest and desalt it using a C18 StageTip or equivalent. b. Analyze the peptide mixture using a standard data-dependent acquisition (DDA) method on an LC-MS/MS instrument.[22]

  • Data Analysis: a. Search the resulting MS/MS spectra against a protein database using a search engine like Mascot, Andromeda, or Sequest.[22] b. Crucially, specify a variable modification on cysteine residues corresponding to the mass of the N-(3-isobutoxyphenyl)acetamide moiety (mass of C12H16NO2 = 206.1181 Da). c. The identification of peptides with this specific mass shift confirms the covalent modification and pinpoints the labeled cysteine residue.[23][24][25]

Protocol 3: Cell-Based Target Engagement Assay

Objective: To determine if a test compound can covalently bind to a target protein in a cellular environment, measured by its ability to compete with the probe.

Figure 4: Workflow for a competitive cell-based target engagement assay.

Materials:

  • Cultured mammalian cells expressing the target protein.

  • Test compound (unlabeled covalent inhibitor).

  • A tagged version of a bromoacetamide probe (e.g., with a biotin or alkyne handle for detection/enrichment).

  • Cell Lysis Buffer (e.g., RIPA buffer with protease inhibitors).

  • Antibody against the target protein for immunoprecipitation (IP).

  • Protein A/G magnetic beads.

  • SDS-PAGE and Western blotting reagents, including a detection reagent for the tag (e.g., streptavidin-HRP for biotin).

Procedure:

  • Cell Treatment: a. Plate cells and grow to 80-90% confluency. b. Treat one set of cells with the test compound at various concentrations. Treat a control set with vehicle (e.g., DMSO) only. Incubate for a predetermined time (e.g., 1-4 hours).[26][27]

  • Cell Lysis: a. Harvest cells, wash with cold PBS, and lyse in ice-cold Lysis Buffer. b. Clarify the lysate by centrifugation to remove cell debris. Determine the protein concentration of the supernatant.

  • Probe Labeling of Lysate: a. Normalize the protein concentration for all samples. b. Treat the lysates with the tagged bromoacetamide probe (e.g., 10-50 µM) for 1 hour at room temperature. The target protein, if already bound by the test compound, will be unavailable for labeling by the probe.

  • Immunoprecipitation (IP) and Detection: a. Incubate the probe-labeled lysates with the target-specific antibody overnight at 4°C. b. Add Protein A/G beads to pull down the antibody-protein complex. c. Wash the beads extensively to remove non-specific binders. d. Elute the protein from the beads using SDS-PAGE loading buffer and heat.

  • Western Blot Analysis: a. Separate the eluted proteins by SDS-PAGE and transfer to a membrane. b. Probe the membrane with streptavidin-HRP (for a biotin tag) to detect the amount of labeled target protein. c. Interpretation: A decrease in the signal in the test compound-treated lanes compared to the vehicle control indicates that the test compound successfully engaged the target protein in the live cells, preventing subsequent labeling by the tagged probe.[27][28]

Data Interpretation & Key Parameters

Proper interpretation requires careful control and understanding of the experimental parameters.

ParameterRecommendationRationale
Probe Concentration 10-50x molar excess (in vitro); 1-50 µM (in lysate)Ensures sufficient driving force for the reaction without causing protein precipitation.[11]
Reaction pH 7.0 - 7.5Optimal for specific reaction with cysteine thiols. Higher pH (>8.0) can increase off-target reactivity with lysine.[11][15]
Incubation Time 2 hours at RT or overnight at 4°CShould be optimized; longer times may be needed for less reactive cysteines but can increase off-target labeling.
Reducing Agent TCEP for pre-reductionTCEP does not react with haloacetamides, unlike DTT or β-mercaptoethanol.[18]
Quenching >100x molar excess of DTT/L-cysteineEnsures complete inactivation of any remaining reactive probe to stop the reaction definitively.[11]

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
No/Low Labeling Cysteine is oxidized (disulfide bond).Cysteine is not solvent-accessible.Probe has degraded due to hydrolysis.Incorrect reaction pH.Ensure adequate reduction with TCEP.Consider partial denaturation (if permissible).Prepare fresh probe stock solution in anhydrous DMSO.Verify buffer pH is between 7.0 and 7.5.[11][29]
Protein Precipitation Probe concentration is too high.The probe modification alters protein solubility.Reduce the molar excess of the probe.Perform the labeling reaction at a lower temperature (4°C) or for a shorter duration.[11][29]
Non-Specific Labeling Reaction pH is too high (>8.0), leading to lysine labeling.Probe concentration is excessively high.Maintain reaction pH at or below 7.5.Reduce the molar excess of the probe and optimize incubation time.[11]
Low Signal in Cell Assay Poor cell permeability of the test compound.Target protein is rapidly turned over.Tagged probe has poor cell permeability (if used in live cells).Verify compound permeability with other assays.Include proteasome inhibitors during the lysis step.Perform labeling on cell lysates instead of live cells.[26]

Conclusion

2-Bromo-N-(3-isobutoxyphenyl)acetamide is a robust and versatile chemical probe that offers a well-balanced reactivity profile for the specific covalent modification of cysteine residues. Its utility spans from fundamental proteomics research for target discovery to focused applications in drug development for confirming target engagement. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers can effectively employ this tool to advance their understanding of protein function and accelerate the development of novel covalent therapeutics.

References

  • A Metabolomics-Inspired Strategy for the Identification of Protein Covalent Modifications. (2019). MDPI. [Link]

  • CHAPTER 4. Best Practices for Design and Characterization of Covalent Chemical Probes. ResearchGate. [Link]

  • Efficient Site-Specific Labeling of Proteins via Cysteines - PMC. NIH. [Link]

  • Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges - PMC. NIH. [Link]

  • Cell-Based Covalent-Capture Deubiquitinase Assay for Inhibitor Discovery - PMC. NIH. [Link]

  • Pervasive aggregation and depletion of host and viral proteins in response to cysteine-reactive electrophilic compounds. bioRxiv. [Link]

  • Discovery of protein modifications using high resolution differential mass spectrometry proteomics. bioRxiv. [Link]

  • The versatile utility of cysteine as a target for cancer treatment. Frontiers. [Link]

  • Exploring Covalently Bonded Protein-Small Molecule Complexes with High-Resolution Mass Spectrometry. Emery Pharma. [Link]

  • Cysteine-specific Chemical Proteomics: From Target Identification to Drug Discovery. CHIMIA. [Link]

  • Applications of Reactive Cysteine Profiling. PubMed. [Link]

  • Commonly used cysteine-reactive electrophiles. ResearchGate. [Link]

  • Large-scale identification and quantification of covalent modifications in therapeutic proteins. PubMed. [Link]

  • Protein redox chemistry: post-translational cysteine modifications that regulate signal transduction and drug pharmacology. Frontiers. [Link]

  • Cysteine Reactivity Across the Sub-Cellular Universe - PMC. NIH. [Link]

  • Cell-Based Covalent-Capture Deubiquitinase Assay for Inhibitor Discovery. ACS Pharmacology & Translational Science. [Link]

  • Cysteine metabolic circuitries: druggable targets in cancer - PMC. NIH. [Link]

  • An activity-guided map of electrophile-cysteine interactions in primary human T cells - PMC. NIH. [Link]

  • A Highly Reactive Cysteine-Targeted Acrylophenone Chemical Probe That Enables Peptide/Protein Bioconjugation and Chemoproteomics Analysis. JACS Au. [Link]

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Covalent inhibition mechanisms involving 2-Bromo-N-(3-isobutoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Covalent Inhibition Mechanisms and Profiling Protocols for 2-Bromo-N-(3-isobutoxyphenyl)acetamide

Target Audience: Researchers, Application Scientists, and Fragment-Based Drug Discovery (FBDD) Professionals Focus: Cysteine-directed covalent ligand discovery, Activity-Based Protein Profiling (ABPP), and assay validation.

Introduction & Chemical Rationale

The paradigm of targeted covalent inhibitors (TCIs) has revitalized the drug discovery landscape, offering unparalleled advantages in potency, prolonged target engagement, and the ability to drug historically intractable targets[1]. In this domain, fragment-based drug discovery (FBDD) utilizing electrophilic libraries has become a cornerstone technique.

2-Bromo-N-(3-isobutoxyphenyl)acetamide (CAS: 1138442-24-6) serves as a prototypical electrophilic fragment. It is composed of two functional halves:

  • The Recognition Element (3-isobutoxyphenyl group): Provides essential non-covalent interactions (van der Waals and hydrophobic packing). This moiety navigates the fragment into cryptic pockets, allosteric sites, or shallow protein-protein interaction (PPI) interfaces.

  • The Warhead ( α -bromoacetamide): A classic, highly reactive electrophile designed to form a permanent, irreversible covalent bond with nucleophilic residues—predominantly the thiolate anion of cysteine[2].

Because bromide is an excellent leaving group, α -bromoacetamides exhibit higher intrinsic reactivity (shorter half-lives) compared to their chloroacetamide counterparts, making them highly effective probes for identifying novel liganded pockets during the initial stages of fragment screening[1].

Mechanistic Causality: The Two-Step Covalent Model

The covalent inhibition of a target protein by 2-Bromo-N-(3-isobutoxyphenyl)acetamide does not occur via a random collision-alkylation event. Instead, it follows a highly specific, two-step kinetic mechanism governed by the equation E+I⇌E⋅I→E−I [3].

  • Non-Covalent Complexation ( KI​ ): The 3-isobutoxyphenyl moiety reversibly binds to the protein surface, driven by shape complementarity. This step drastically increases the local concentration of the warhead near the target residue.

  • Covalent Bond Formation ( kinact​ ): Once optimally positioned, the nucleophilic cysteine thiolate attacks the electrophilic α -carbon of the acetamide via a bimolecular nucleophilic substitution ( SN​2 ) mechanism. The bromide ion is expelled, resulting in a stable thioether linkage[4].

G E Target Protein (Cys-SH) EI Non-covalent Complex [Protein···Inhibitor] E->EI k_on I 2-Bromo-N-(3-isobutoxyphenyl) acetamide I->EI k_on EI->E k_off EI_cov Covalent Adduct (Protein-S-R) + HBr EI->EI_cov k_inact (SN2)

Two-step kinetic model of covalent inhibition highlighting the SN2 nucleophilic attack.

Quantitative Data & Physicochemical Parameters

To ensure robust experimental design, scientists must account for the intrinsic properties of the fragment. The table below summarizes the critical parameters for utilizing this specific bromoacetamide in screening workflows.

ParameterValue / DescriptionCausality / Significance
Warhead Type α -bromoacetamideHighly reactive electrophile; superior leaving group capability compared to chloroacetamides drives rapid SN​2 kinetics[1].
Target Selectivity Cysteine > Histidine/LysineAt pH 7.4, specialized cysteines (pKa ~5.5-7.0) exist as highly nucleophilic thiolates, whereas lysine (pKa ~10.5) remains protonated and inert.
Expected MS Mass Shift +205.13 Da The net addition to the protein mass (Fragment MW 286.16 Da minus HBr 80.91 Da plus loss of Thiol proton). Critical for intact MS validation.
Intrinsic Half-Life ( t1/2​ ) ~0.08 hours (in GSH assay)Bromoacetamides are rapidly quenched by free thiols[1]. Assays must strictly avoid thiol-based reducing agents (e.g., DTT, BME).

Experimental Workflows & Protocols

To validate 2-Bromo-N-(3-isobutoxyphenyl)acetamide as a hit or to profile its off-target landscape, two self-validating protocols are employed: Intact Protein Mass Spectrometry and Competitive isoTOP-ABPP.

Protocol A: Covalent Fragment Screening via Intact Protein Mass Spectrometry

This protocol confirms the 1:1 stoichiometry of the covalent adduct and rules out non-specific, multi-site alkylation (a common false-positive mechanism in FBDD).

Step-by-Step Methodology:

  • Protein Preparation: Buffer exchange the purified target protein (10 µM) into a thiol-free buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4).

    • Expert Insight:Do not use DTT or β -mercaptoethanol. These reagents contain free thiols that will instantly react with and quench the bromoacetamide warhead. Use 1 mM TCEP (Tris(2-carboxyethyl)phosphine) if a reducing environment is required to maintain cysteine reactivity.

  • Compound Incubation: Add 2-Bromo-N-(3-isobutoxyphenyl)acetamide (100 µM final concentration, 1% DMSO) to the protein. Incubate at room temperature for 1–4 hours.

  • Reaction Quenching: Quench the reaction by adding 1% Formic Acid. This drastically lowers the pH, protonating the cysteine thiolate and halting any further SN​2 reaction.

  • LC-MS Analysis: Inject the sample onto a C4 or C8 reverse-phase column coupled to a High-Resolution Mass Spectrometer (e.g., TOF or Orbitrap).

  • Data Deconvolution: Deconvolute the raw multiply-charged spectra. A successful, specific covalent interaction will yield a single new peak shifted by exactly +205.13 Da relative to the apo-protein.

Protocol B: Competitive isoTOP-ABPP (Activity-Based Protein Profiling)

To understand the proteome-wide selectivity of the fragment, competitive ABPP is utilized. Here, the fragment competes against a broad-spectrum, alkyne-tagged iodoacetamide (IA-alkyne) probe for reactive cysteines across the entire proteome[5].

Step-by-Step Methodology:

  • Proteome Labeling: Treat native cell lysates (2 mg/mL protein) with 2-Bromo-N-(3-isobutoxyphenyl)acetamide (10 µM and 50 µM) or DMSO vehicle for 1 hour at 37°C.

  • Probe Competition: Add IA-alkyne (100 µM) to all samples for 1 hour.

    • Causality: Any cysteine that was covalently modified by our bromoacetamide fragment in Step 1 is now "blocked" and cannot react with the IA-alkyne probe.

  • Click Chemistry (CuAAC): Perform Copper-catalyzed Azide-Alkyne Cycloaddition by adding Biotin-Azide, CuSO4​ , THPTA ligand, and Sodium Ascorbate. This attaches a biotin tag exclusively to the IA-alkyne-labeled proteins[6].

  • Enrichment & Digestion: Precipitate the proteins, resuspend, and enrich the biotinylated proteins using Streptavidin-agarose beads. Perform on-bead trypsin digestion.

  • Quantitative Proteomics: Analyze the resulting peptides via LC-MS/MS. Cysteines targeted by the bromoacetamide will show a significant reduction in MS intensity in the compound-treated samples compared to the DMSO control.

ABPP Proteome Complex Proteome (Native Cysteines) Incubation Incubate with 2-Bromo-N- (3-isobutoxyphenyl)acetamide Proteome->Incubation Probe Label remaining Cysteines with IA-Alkyne Probe Incubation->Probe Click CuAAC Click Chemistry (Biotin-Azide + Cleavable Linker) Probe->Click Enrichment Streptavidin Enrichment & On-bead Trypsin Digestion Click->Enrichment LCMS Quantitative LC-MS/MS (Identify competed cysteines) Enrichment->LCMS

Competitive isoTOP-ABPP workflow for identifying proteome-wide cysteine targets.

Quality Control & Troubleshooting

  • Issue: No mass shift observed in Intact MS.

    • Cause: The target cysteine may be oxidized (e.g., to sulfenic acid, -SOH) due to ambient oxygen.

    • Solution: Pre-incubate the protein with 1 mM TCEP for 30 minutes prior to adding the fragment. Ensure the buffer pH is strictly maintained at 7.4 to ensure the presence of the reactive thiolate anion.

  • Issue: Multiple mass additions (+410 Da, +615 Da) observed.

    • Cause: The intrinsic reactivity of the α -bromoacetamide is high[1]. If the concentration is too high or incubation too long, it will begin alkylating non-specific, solvent-exposed cysteines or even highly reactive lysines.

    • Solution: Perform a time-course and concentration-response assay. A true targeted covalent inhibitor will saturate at 1:1 stoichiometry at low concentrations, while non-specific alkylation will increase linearly with concentration.

Sources

Application Notes and Protocols for Alkylation Reactions Using 2-Bromo-N-(3-isobutoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Versatile Alkylating Agent for Drug Discovery

2-Bromo-N-(3-isobutoxyphenyl)acetamide is a valuable bifunctional reagent for researchers in synthetic chemistry and drug development. Its structure incorporates an electrophilic α-bromoacetyl group, making it an excellent candidate for alkylating a variety of nucleophiles, and a substituted phenylacetamide moiety that can be tailored for specific biological targets. This document provides a comprehensive guide to the application of 2-Bromo-N-(3-isobutoxyphenyl)acetamide in alkylation reactions, with a focus on O-alkylation of phenols, N-alkylation of amines and amides, and S-alkylation of thiols. The protocols and principles outlined herein are designed to provide a robust starting point for the synthesis of novel chemical entities.

The core reactivity of 2-Bromo-N-(3-isobutoxyphenyl)acetamide lies in its susceptibility to nucleophilic attack at the carbon atom bearing the bromine. This proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism, where the nucleophile displaces the bromide leaving group. The efficiency and outcome of this reaction are highly dependent on the nature of the nucleophile, the reaction conditions, and the choice of base and solvent.

Synthesis of 2-Bromo-N-(3-isobutoxyphenyl)acetamide

A reliable supply of high-purity starting material is paramount for reproducible results. The synthesis of 2-Bromo-N-(3-isobutoxyphenyl)acetamide is typically achieved through the acylation of 3-isobutoxyaniline with bromoacetyl bromide or bromoacetyl chloride.

Protocol 1: Synthesis of 2-Bromo-N-(3-isobutoxyphenyl)acetamide

Materials:

  • 3-isobutoxyaniline

  • Bromoacetyl bromide (or bromoacetyl chloride)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA) or Pyridine

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, dropping funnel, magnetic stirrer, and standard glassware for workup and purification.

Procedure:

  • Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-isobutoxyaniline (1.0 equivalent) in anhydrous DCM.

  • Base Addition: Add triethylamine (1.1 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

  • Acylation: Slowly add a solution of bromoacetyl bromide (1.05 equivalents) in anhydrous DCM to the stirred reaction mixture via a dropping funnel over 30-60 minutes, maintaining the temperature below 5 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

  • Workup:

    • Quench the reaction by the addition of water.

    • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude 2-Bromo-N-(3-isobutoxyphenyl)acetamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield a crystalline solid.

Alkylation of Phenols (O-Alkylation): The Williamson Ether Synthesis

The reaction of 2-Bromo-N-(3-isobutoxyphenyl)acetamide with phenols provides a straightforward route to aryl ethers, a common motif in pharmacologically active molecules. This transformation, known as the Williamson ether synthesis, involves the deprotonation of a phenol to its corresponding phenoxide, which then acts as a nucleophile.[1][2][3]

Causality in Experimental Choices:
  • Base: A base is required to deprotonate the phenol, which is generally not nucleophilic enough to react directly with the alkyl bromide.[1] The choice of base is critical; a moderately strong base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is often sufficient and helps to avoid potential side reactions. Stronger bases like sodium hydride (NaH) can also be used but require strictly anhydrous conditions.

  • Solvent: A polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile (MeCN) is ideal for SN2 reactions as it can solvate the cation of the base while leaving the anionic nucleophile relatively free and reactive.[4]

  • Temperature: Gentle heating is often necessary to drive the reaction to completion in a reasonable timeframe. However, excessively high temperatures can lead to decomposition or side reactions.

Protocol 2: O-Alkylation of a Phenol

Materials:

  • 2-Bromo-N-(3-isobutoxyphenyl)acetamide

  • A substituted or unsubstituted phenol

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

Procedure:

  • Preparation: To a stirred suspension of the phenol (1.0 equivalent) and K₂CO₃ (1.5 equivalents) in anhydrous DMF, add 2-Bromo-N-(3-isobutoxyphenyl)acetamide (1.1 equivalents).

  • Reaction: Heat the reaction mixture to 60-80 °C and stir for 4-12 hours, monitoring by TLC.

  • Workup:

    • Cool the reaction mixture to room temperature and pour it into water.

    • Extract the aqueous layer with ethyl acetate (3 x volume of DMF).

    • Combine the organic extracts and wash with water and then brine to remove residual DMF and salts.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Table 1: Representative Reagents and Conditions for O-Alkylation

ParameterConditionRationale
Nucleophile Phenol (1.0 eq.)The substrate to be alkylated.
Alkylating Agent 2-Bromo-N-(3-isobutoxyphenyl)acetamide (1.1 eq.)Provides the electrophilic carbon for SN2 attack. A slight excess ensures complete consumption of the phenol.
Base K₂CO₃ (1.5 eq.) or Cs₂CO₃ (1.5 eq.)Deprotonates the phenol to the more nucleophilic phenoxide.
Solvent Anhydrous DMF or MeCNPolar aprotic solvent favors the SN2 mechanism.
Temperature 60-80 °CProvides sufficient energy to overcome the activation barrier without promoting side reactions.
Reaction Time 4-12 hoursMonitored by TLC for optimal conversion.

Alkylation of Amines and Amides (N-Alkylation)

2-Bromo-N-(3-isobutoxyphenyl)acetamide can also be used to alkylate primary and secondary amines, as well as the amide nitrogen of the molecule itself or other amides. The direct alkylation of amines can sometimes lead to over-alkylation due to the increasing nucleophilicity of the product amines.[5] Therefore, careful control of stoichiometry is crucial. The N-alkylation of amides typically requires a strong base to deprotonate the less nucleophilic amide nitrogen.[6]

Protocol 3: N-Alkylation of a Secondary Amine

Materials:

  • 2-Bromo-N-(3-isobutoxyphenyl)acetamide

  • A secondary amine

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF) or DMF

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • Amide Deprotonation: In a flame-dried flask under an inert atmosphere, suspend NaH (1.2 equivalents) in anhydrous THF. To this suspension, add a solution of the secondary amine (1.0 equivalent) in anhydrous THF dropwise at 0 °C.

  • Stirring: Allow the mixture to stir at room temperature for 30 minutes.

  • Alkylation: Cool the mixture back to 0 °C and add a solution of 2-Bromo-N-(3-isobutoxyphenyl)acetamide (1.1 equivalents) in anhydrous THF dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 6-24 hours, monitoring by TLC.

  • Workup:

    • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

    • Extract the aqueous layer with diethyl ether or ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Table 2: Representative Reagents and Conditions for N-Alkylation

ParameterConditionRationale
Nucleophile Secondary Amine (1.0 eq.)The substrate to be alkylated.
Alkylating Agent 2-Bromo-N-(3-isobutoxyphenyl)acetamide (1.1 eq.)Electrophile for the SN2 reaction.
Base NaH (1.2 eq.)Strong, non-nucleophilic base to deprotonate the amide.
Solvent Anhydrous THF or DMFAprotic solvent suitable for reactions with strong bases.
Temperature 0 °C to Room TemperatureInitial cooling to control the exothermic deprotonation, followed by room temperature for the alkylation.
Reaction Time 6-24 hoursDependent on the nucleophilicity of the deprotonated amine.

Alkylation of Thiols (S-Alkylation)

Thiols are excellent nucleophiles and react readily with 2-Bromo-N-(3-isobutoxyphenyl)acetamide to form stable thioether linkages.[7][8] This reaction is particularly useful in bioconjugation chemistry for labeling proteins and peptides at cysteine residues. The reaction with thiols is often rapid and can be performed under milder conditions compared to O- and N-alkylation.

Protocol 4: S-Alkylation of a Thiol

Materials:

  • 2-Bromo-N-(3-isobutoxyphenyl)acetamide

  • A thiol-containing compound

  • Potassium carbonate (K₂CO₃) or a non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA)

  • Acetonitrile (MeCN) or DMF

Procedure:

  • Preparation: Dissolve the thiol (1.0 equivalent) in MeCN. Add K₂CO₃ (1.5 equivalents) or DIPEA (1.5 equivalents).

  • Alkylation: Add a solution of 2-Bromo-N-(3-isobutoxyphenyl)acetamide (1.05 equivalents) in MeCN to the mixture.

  • Reaction: Stir the reaction at room temperature for 1-4 hours. The reaction is typically much faster than O- or N-alkylation. Monitor by TLC.

  • Workup:

    • Filter off any inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove any remaining base and salts.

    • Dry the organic layer and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Table 3: Representative Reagents and Conditions for S-Alkylation

ParameterConditionRationale
Nucleophile Thiol (1.0 eq.)Highly nucleophilic substrate.
Alkylating Agent 2-Bromo-N-(3-isobutoxyphenyl)acetamide (1.05 eq.)A small excess is used to ensure complete consumption of the thiol.
Base K₂CO₃ (1.5 eq.) or DIPEA (1.5 eq.)Deprotonates the thiol to the highly reactive thiolate.
Solvent MeCN or DMFPolar aprotic solvent to facilitate the SN2 reaction.
Temperature Room TemperatureThe high nucleophilicity of the thiolate allows for a fast reaction at ambient temperature.
Reaction Time 1-4 hoursTypically a rapid transformation.

Visualizing the Reaction Pathways

To provide a clearer understanding of the processes described, the following diagrams illustrate the key reaction workflows and mechanisms.

Synthesis_Workflow cluster_start Starting Materials cluster_reagent Synthesis of Alkylating Agent cluster_product Alkylating Agent cluster_alkylation Alkylation Reactions cluster_final Products 3-isobutoxyaniline 3-isobutoxyaniline Acylation Acylation 3-isobutoxyaniline->Acylation Bromoacetyl bromide Bromoacetyl bromide Bromoacetyl bromide->Acylation 2-Bromo-N-(3-isobutoxyphenyl)acetamide 2-Bromo-N-(3-isobutoxyphenyl)acetamide Acylation->2-Bromo-N-(3-isobutoxyphenyl)acetamide O-Alkylation O-Alkylation 2-Bromo-N-(3-isobutoxyphenyl)acetamide->O-Alkylation N-Alkylation N-Alkylation 2-Bromo-N-(3-isobutoxyphenyl)acetamide->N-Alkylation S-Alkylation S-Alkylation 2-Bromo-N-(3-isobutoxyphenyl)acetamide->S-Alkylation Aryl Ethers Aryl Ethers O-Alkylation->Aryl Ethers N-Alkyl Amides N-Alkyl Amides N-Alkylation->N-Alkyl Amides Thioethers Thioethers S-Alkylation->Thioethers

Caption: General experimental workflow from starting materials to final products.

SN2_Mechanism Reactants {Nu:⁻ | + | R-Br} Transition_State [Nu---R---Br]⁻ Reactants->Transition_State Nucleophilic Attack Products {Nu-R | + | Br⁻} Transition_State->Products Leaving Group Departure

Caption: The SN2 mechanism for the alkylation reaction.

Conclusion and Best Practices

2-Bromo-N-(3-isobutoxyphenyl)acetamide is a highly effective alkylating agent for a range of nucleophiles. The success of these reactions hinges on the careful selection of reaction conditions tailored to the specific nucleophile. For phenols, the Williamson ether synthesis provides a reliable method for forming aryl ethers. For amines and amides, stronger bases are generally required to facilitate N-alkylation. Thiols, being highly nucleophilic, can be alkylated under mild conditions.

For optimal results, researchers should consider the following:

  • Purity of Reagents: Use high-purity starting materials and anhydrous solvents, especially when using moisture-sensitive reagents like NaH.

  • Inert Atmosphere: For reactions involving strong bases or air-sensitive compounds, maintaining an inert atmosphere of nitrogen or argon is crucial.

  • Reaction Monitoring: Regularly monitor the reaction progress using TLC or another suitable analytical technique to determine the optimal reaction time and avoid the formation of byproducts.

  • Safety: 2-Bromo-N-(3-isobutoxyphenyl)acetamide is a lachrymator and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.

By following the protocols and principles outlined in these application notes, researchers can effectively utilize 2-Bromo-N-(3-isobutoxyphenyl)acetamide to advance their synthetic chemistry and drug discovery programs.

References

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  • Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-alkylation. [Link]

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  • ResearchGate. (n.d.). On the Reaction of N-Bromoacetamide with Olefins. Preparation and Chemistry of 2-Bromo-N-Bromoacetimidates, a New Class of Compounds. [Link]

  • Organic Chemistry Portal. (n.d.). Dehydrative C-H Alkylation and Alkenylation of Phenols with Alcohols: Expedient Synthesis for Substituted Phenols and Benzofurans. [Link]

  • MDPI. (2022, May 20). N-Dealkylation of Amines. [Link]

  • ACS Publications. (n.d.). Bromothiolation of Arynes for the Synthesis of 2-Bromobenzenethiol Equivalents. [Link]

  • ResearchGate. (n.d.). 2-Bromo-N-(4-bromophenyl)acetamide. [Link]

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  • Indian Academy of Sciences. (n.d.). Synthetic access to thiols: A review. [Link]

  • MDPI. (n.d.). Synthesis and Biological Application of Isosteviol-Based 1,3-Aminoalcohols. [Link]

  • MDPI. (n.d.). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. [Link]

  • ACS Publications. (2023, October 10). Experimental and Theoretical Analysis of the Thiol-Promoted Fragmentation of 2-Halo-3-tosyl-oxanorbornadienes. [Link]

  • ResearchGate. (2024, February 6). Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol. [Link]

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Application Note: Incorporating 2-Bromo-N-(3-isobutoxyphenyl)acetamide into PROTAC Linkers

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift in drug discovery, utilizing heterobifunctional molecules to hijack the ubiquitin-proteasome system for the selective degradation of target proteins[1]. The successful assembly of these molecules relies heavily on robust, chemoselective bioconjugation chemistry. Alpha-bromoacetamides have emerged as highly versatile electrophiles in linker synthesis due to their tunable reactivity and resistance to retro-Michael instability, which often plagues maleimide-based conjugates[2].

This technical guide focuses on the integration of 2-Bromo-N-(3-isobutoxyphenyl)acetamide (CAS: 1138442-24-6) into PROTAC architectures. This specific building block provides a highly reactive α -bromoacetamide handle for SN​2 alkylation, coupled with a 3-isobutoxyphenyl moiety. In rational drug design, this lipophilic aromatic ring serves a dual purpose: it can act as a hydrophobic pharmacophore to engage specific kinase or epigenetic reader domains, or it can function as an exit-vector cap to tune the overall partition coefficient (LogP) and membrane permeability of the final degrader.

MoA POI Target Protein (POI) TC Ternary Complex Formation POI->TC PROTAC PROTAC Molecule PROTAC->TC E3 E3 Ubiquitin Ligase E3->TC UB Poly-Ubiquitination TC->UB DEG Proteasomal Degradation UB->DEG

Caption: Mechanism of action for targeted protein degradation via PROTAC-induced ternary complex.

Mechanistic Causality in Experimental Design

The conjugation of 2-Bromo-N-(3-isobutoxyphenyl)acetamide to a PROTAC linker relies on bimolecular nucleophilic substitution ( SN​2 ). The α -carbonyl group adjacent to the carbon-bromine bond lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the electrophile. This electronic effect significantly accelerates the attack by nucleophiles such as primary amines, secondary amines, or thiols[3].

To ensure high yields and prevent side reactions, experimental parameters must be chosen based on strict mechanistic causality:

  • Solvent Selection: Polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) are mandatory. Causality: Protic solvents (e.g., methanol) hydrogen-bond with the nucleophile, drastically reducing its reactivity. Polar aprotic solvents solvate cations but leave the nucleophilic lone pairs "naked" and highly reactive, driving the SN​2 reaction forward[2].

  • Base Selection: N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base. Causality: As the SN​2 reaction proceeds, hydrobromic acid (HBr) is generated. If left unneutralized, HBr will protonate the incoming amine nucleophile, halting the reaction. DIPEA's steric bulk prevents it from attacking the bromoacetamide, ensuring it acts exclusively as a proton sponge.

Experimental Workflow & Self-Validating Protocols

Workflow Step1 Electrophile: 2-Bromo-N-(3-isobutoxyphenyl)acetamide Rxn SN2 Alkylation Reaction Step1->Rxn Step2 Nucleophile: Amine-PEG-E3 Ligand Step2->Rxn Cond Solvent: DMF | Base: DIPEA | Temp: 40°C Cond->Rxn IPC Self-Validation: LC-MS Monitoring (Target Mass + [M+H]+) Rxn->IPC Pur Purification: Preparative HPLC IPC->Pur Prod Final PROTAC Conjugate Pur->Prod

Caption: Workflow for SN2-mediated PROTAC linker assembly using alpha-bromoacetamide.

Protocol A: SN​2 Alkylation for PEG-Linker Assembly

Objective: Conjugate 2-Bromo-N-(3-isobutoxyphenyl)acetamide to an amine-terminated PEG-E3 ligase ligand (e.g., [4]).

Step 1: Reagent Preparation

  • Dissolve 1.0 equivalent (eq) of the amine-terminated PEG-E3 ligand in anhydrous DMF to a final concentration of 0.1 M.

  • Add 2.5 eq of anhydrous DIPEA to the solution. Stir for 5 minutes at room temperature to ensure complete deprotonation of the amine salt.

Step 2: Electrophile Addition

  • Dissolve 1.1 eq of 2-Bromo-N-(3-isobutoxyphenyl)acetamide in a minimal volume of anhydrous DMF.

  • Add the electrophile solution dropwise to the nucleophile mixture over 10 minutes. Mechanistic Insight: Dropwise addition prevents localized high concentrations of the electrophile, minimizing the risk of over-alkylation (forming quaternary ammonium salts).

Step 3: Reaction Monitoring (Self-Validation Check)

  • Heat the reaction to 40°C.

  • After 2 hours, withdraw a 5 µL aliquot, dilute in 100 µL Methanol, and analyze via LC-MS. Validation Gate: Proceed to Step 4 ONLY when the extracted ion chromatogram (EIC) shows >95% consumption of the amine starting material and the appearance of the desired [M+H]+ product peak. If starting material persists, spike an additional 0.2 eq of the bromoacetamide and 0.5 eq of DIPEA, then re-evaluate after 1 hour.

Step 4: Quenching and Purification

  • Quench the reaction by adding 5 eq of a primary amine scavenger (e.g., ethanolamine) to consume unreacted electrophile.

  • Purify the crude mixture via Preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA). Lyophilize the product fractions.

Quantitative Data Summaries

To guide experimental design, the following tables summarize the kinetic optimization and chemoselectivity profiles of α -bromoacetamides in bioconjugation[5].

Table 1: Reaction Optimization for Amine Alkylation

SolventBaseTemperature (°C)Time (h)Conversion (%)Rationale / Observation
MethanolTEA2524<10%Protic solvent hydrogen-bonds with nucleophile.
THFDIPEA251245%Poor solubility of PEG-ligand intermediates.
DMFDIPEA25885%Good solvation; moderate reaction rate.
DMF DIPEA 40 4 >98% Optimal kinetics without thermal degradation.

Table 2: Chemoselectivity and Half-Life of Bromoacetamides (pH 7.4)

Nucleophile TypeExample in PROTACsRelative ReactivityApprox. Half-Life
Aliphatic ThiolCysteine-reactive PROTACsVery High<0.1 h
Primary AminePEG-NH2 linkersHigh2-4 h
Secondary AminePiperazine linkersModerate6-12 h
HydroxylSerine / WaterVery Low>100 h

Troubleshooting Guide

IssuePotential CauseSelf-Validating Solution
Incomplete Conversion HBr accumulation protonating the amine.Check reaction pH via spotting on wet pH paper. If pH < 8, add more DIPEA.
Over-alkylation (Dialkylation) Excess electrophile or high localized concentration.Ensure strict 1.1 eq stoichiometry. Add electrophile dropwise. Switch to a bulkier secondary amine if applicable.
Hydrolysis of Acetamide Presence of water and strong base.Use strictly anhydrous DMF and reagents. Avoid NaOH or KOH; stick to hindered amine bases.

References

  • Discovery of a CNS active GSK3 degrader using orthogonally reactive linker screening - University of Dundee. Available at: [Link][1]

  • Recent Advances in Covalent Drug Discovery - Semantic Scholar / MDPI. Available at:[Link][3]

  • Bis-Bromoacetamido-PEG11 Data Sheet - AxisPharm. Available at:[Link][6]

Sources

A Researcher's Guide to Solvent Selection for Reactions of N-Phenylacetamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of the Reaction Environment

N-phenylacetamide, also known as acetanilide, and its derivatives are foundational scaffolds in medicinal chemistry and versatile intermediates in organic synthesis.[1][2] The reactivity of these molecules is largely dictated by the acetamido group (-NHCOCH₃), which powerfully influences the outcomes of synthetic transformations.[1] However, the success of any reaction—be it achieving high yield, ensuring regioselectivity, or minimizing side products—is profoundly dependent on the choice of solvent. The solvent is not a passive medium; it is an active participant that can stabilize intermediates, modulate reagent reactivity, and ultimately steer the reaction down the desired pathway.

This technical guide provides researchers, scientists, and drug development professionals with an in-depth understanding of how to rationally select solvents for key reactions involving N-phenylacetamide derivatives. We will move beyond simple lists of solvents to explain the underlying chemical principles, offering field-proven insights and detailed protocols to empower your synthetic endeavors.

Pillar 1: Fundamental Principles of Solvent-Reaction Dynamics

A solvent's influence stems from its intrinsic physical properties. Understanding these properties is the first step toward making an informed selection.

  • Polarity and Dielectric Constant: A solvent's polarity, often quantified by its dielectric constant, determines its ability to solvate charged or polar species. Polar solvents are crucial for stabilizing charged intermediates, such as the sigma complex in electrophilic aromatic substitution (EAS), thereby lowering the activation energy of the reaction.[1]

  • Protic vs. Aprotic Nature: This is one of the most critical distinctions.

    • Polar Protic Solvents (e.g., water, ethanol, acetic acid) have hydrogen atoms bonded to electronegative atoms (like O or N) and can form strong hydrogen bonds. While excellent for dissolving polar reagents, they can hinder certain reactions by forming a "solvation shell" around nucleophiles, effectively shielding them and reducing their reactivity.[3][4] This is particularly detrimental in SN2 reactions.[3][4]

    • Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile) are polar but lack acidic protons.[4] They are superb at solvating cations but leave anions (nucleophiles) relatively "naked" and highly reactive.[3][5] This makes them the solvents of choice for many SN2-type reactions.[3][4][6]

  • Boiling Point: The required reaction temperature is a simple but crucial factor. The solvent's boiling point must be high enough to permit the reaction to proceed at an adequate rate but not so high that it leads to thermal decomposition of reactants or products.

Table 1: Properties of Common Organic Solvents

This table provides a quick reference for the properties of solvents frequently used in reactions with N-phenylacetamide derivatives.[7][8][9][10][11]

SolventFormulaTypeBoiling Point (°C)Dielectric Constant (ε)
Glacial Acetic AcidC₂H₄O₂Polar Protic1186.2
Acetonitrile (ACN)C₂H₃NPolar Aprotic8237.5
Dichloromethane (DCM)CH₂Cl₂Polar Aprotic409.1
N,N-Dimethylformamide (DMF)C₃H₇NOPolar Aprotic15336.7
Dimethyl Sulfoxide (DMSO)C₂H₆OSPolar Aprotic18947.0
EthanolC₂H₆OPolar Protic7824.6
Tetrahydrofuran (THF)C₄H₈OPolar Aprotic667.6
TolueneC₇H₈Nonpolar1112.4
WaterH₂OPolar Protic10080.1

Pillar 2: Solvent Selection for Key Transformations

The optimal solvent is intrinsically linked to the reaction mechanism. Here, we dissect common reactions performed on N-phenylacetamide derivatives and provide rationales for solvent choice.

Electrophilic Aromatic Substitution (EAS)

The acetamido group is a potent ortho, para-director and activating group due to the resonance donation of the nitrogen's lone pair into the phenyl ring.[1] This makes the ring highly susceptible to electrophilic attack.

The bromination of N-phenylacetamide is a classic EAS reaction that yields primarily the para-substituted product due to the steric hindrance of the acetamido group at the ortho positions.[12]

  • Recommended Solvent: Glacial Acetic Acid.

  • Causality: Acetic acid serves multiple roles. It is a polar protic solvent that readily dissolves N-phenylacetamide.[12] Crucially, it polarizes the Br-Br bond, creating a more potent electrophile (Brδ+—Brδ-) that can be attacked by the activated aromatic ring.[13][14] The solvent's conjugate base can then act as a weak base to deprotonate the intermediate sigma complex, restoring aromaticity.[12] Using a nonpolar solvent like carbon tetrachloride would result in a much slower reaction as it cannot assist in polarizing the bromine molecule.

G cluster_0 Solvent-Assisted Bromination Acetanilide N-Phenylacetamide SigmaComplex Sigma Complex (Carbocation Intermediate) Acetanilide->SigmaComplex Attacks Electrophile Br2 Br₂ Intermediate Polarized Brδ+—Brδ- Complex Br2->Intermediate Solvent Acetic Acid (Solvent) Solvent->Intermediate Polarizes Solvent->SigmaComplex Stabilizes Charge Intermediate->SigmaComplex Product 4-Bromo-N-phenylacetamide SigmaComplex->Product Deprotonation

Caption: Role of Acetic Acid in Bromination.

Nitration typically requires a strong electrophile, the nitronium ion (NO₂⁺), which is generated in situ.

  • Recommended Solvent System: Concentrated Sulfuric Acid (H₂SO₄) with Concentrated Nitric Acid (HNO₃).

  • Causality: In this classic nitrating mixture, sulfuric acid acts as both a catalyst and the solvent. Being a stronger acid than nitric acid, it protonates the nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion. The highly polar, protic environment of sulfuric acid is essential for generating the electrophile and stabilizing the subsequent sigma complex. For milder conditions, nitration can sometimes be performed in acetic acid, but this is less common for N-phenylacetamide.[15]

N-Alkylation

Alkylation of the amide nitrogen is a common strategy for introducing molecular diversity. This reaction typically proceeds via an SN2 mechanism, where the deprotonated amide anion acts as a nucleophile.

  • Recommended Solvents: Polar Aprotic Solvents (DMF, THF, Acetonitrile).

  • Causality: The key to a successful SN2 reaction is a reactive, unencumbered nucleophile.[4]

    • A strong base (e.g., NaH) is first used to deprotonate the amide, forming the N-anion.

    • Polar aprotic solvents like DMF or THF are ideal because they solvate the counter-ion (e.g., Na⁺) effectively but do not form strong hydrogen bonds with the amide anion.[3][5] This leaves the nucleophile "naked" and highly reactive, leading to a significantly faster reaction rate compared to protic solvents.[3][5][6] Protic solvents would cage the anion via hydrogen bonding, drastically reducing its nucleophilicity.[3][4][6]

G cluster_workflow General Solvent Selection Logic start Reaction Type? is_sn2 Sₙ2 Mechanism? start->is_sn2 e.g., N-Alkylation is_eas EAS Mechanism? start->is_eas e.g., Halogenation is_coupling Cross-Coupling? start->is_coupling e.g., Suzuki polar_aprotic Choose Polar Aprotic (DMF, ACN, DMSO) is_sn2->polar_aprotic Yes polar_protic Choose Polar Protic (Acetic Acid, H₂O) is_eas->polar_protic Yes mixed_solvent Choose Mixed System (Toluene/H₂O, Dioxane) is_coupling->mixed_solvent Yes

Caption: Simplified Solvent Selection Flowchart.

Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura)

Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction. The solvent system must solubilize a diverse set of components: the (often nonpolar) aryl halide, the polar boronic acid, the inorganic base, and the palladium catalyst complex.[16]

  • Recommended Solvent System: Biphasic or Mixed Polar/Nonpolar Systems (e.g., Toluene/Water, Dioxane/Water, Ethanol/Water).[17][18]

  • Causality: A single solvent often cannot effectively dissolve all components.

    • Nonpolar Component (Toluene, Dioxane): Dissolves the N-phenylacetamide derivative (aryl halide) and the palladium catalyst.

    • Polar Component (Water, Ethanol): Dissolves the inorganic base (e.g., K₂CO₃, NaOH) and the boronic acid salt.[16] The reaction occurs at the interface of the two phases, making vigorous stirring essential. Water is also believed to play a role in the transmetalation step of the catalytic cycle.[16]

Amide Hydrolysis

The cleavage of the amide bond can be achieved under acidic or basic conditions.

  • Recommended Solvent: Water.

  • Causality: In this case, water is not just the solvent but also the reagent (nucleophile). The reaction is typically catalyzed by a strong acid (e.g., HCl, H₂SO₄) or a strong base (e.g., NaOH).[19][20] The high polarity of water is ideal for dissolving the acid or base catalyst and stabilizing the charged tetrahedral intermediates formed during the hydrolysis mechanism. Often, a co-solvent like ethanol may be used to increase the solubility of the starting N-phenylacetamide derivative.

Pillar 3: Experimental Protocols and Data

Theoretical understanding must be paired with practical application. The following section provides a detailed protocol for a key reaction and a troubleshooting guide.

Protocol: Synthesis of 4-Bromo-N-phenylacetamide

This protocol details the electrophilic bromination of N-phenylacetamide using an in-situ generation method for bromine to avoid handling liquid bromine.[12]

Materials:

  • N-phenylacetamide (acetanilide)

  • Potassium bromate (KBrO₃)

  • Hydrobromic acid (HBr, 48%)

  • Glacial acetic acid

  • Ethanol (for recrystallization)

  • Standard laboratory glassware (round-bottom flask, stirrer, etc.)

Procedure:

  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve N-phenylacetamide (e.g., 2.7 g, 20 mmol) in 15 mL of glacial acetic acid.

  • Reagent Preparation: In a separate beaker, prepare a solution of potassium bromate (e.g., 1.1 g, 6.6 mmol) and hydrobromic acid (e.g., 5.0 mL, 44 mmol) in 10 mL of water. Caution: This mixture generates bromine in situ. Perform in a well-ventilated fume hood.

  • Reaction: Slowly add the bromine-generating solution dropwise to the stirring acetanilide solution over 15-20 minutes. The solution will turn orange/red.

  • Stirring: Stir the reaction mixture at room temperature for 1 hour. The color should fade as the bromine is consumed.

  • Precipitation: Pour the reaction mixture into 100 mL of cold water. A white precipitate of the crude product will form.

  • Isolation: Collect the crude product by vacuum filtration and wash the filter cake with cold water.

  • Purification: Recrystallize the crude solid from an ethanol/water mixture to obtain pure 4-bromo-N-phenylacetamide as white crystals.

  • Characterization: Confirm the product's identity and purity by measuring its melting point and acquiring spectroscopic data (e.g., NMR, IR).

Table 2: Troubleshooting Guide for Solvent-Related Issues
IssuePossible Solvent-Related CauseRecommended Solution(s)
Low or No Yield 1. Poor solubility of starting material. 2. Solvent deactivating the nucleophile (e.g., protic solvent in SN2). 3. Solvent incompatible with reagents (e.g., THF with strong base over time).1. Choose a solvent with better solubilizing power or add a co-solvent. 2. Switch to a polar aprotic solvent (DMF, DMSO, ACN).[3][6] 3. Use freshly distilled/anhydrous solvent.
Formation of Side Products 1. Solvent participating in the reaction (e.g., hydrolysis from residual water). 2. Solvent promoting an alternative reaction pathway.1. Use anhydrous solvents and perform the reaction under an inert atmosphere.[21] 2. Re-evaluate solvent choice based on the desired mechanism (e.g., nonpolar for radical reactions, polar for ionic).
Poor Regioselectivity Solvent polarity is insufficient to properly direct the reaction (e.g., in EAS).Increase solvent polarity to better stabilize the desired transition state (e.g., switch from DCM to acetic acid for some EAS reactions).
Difficult Product Isolation High-boiling point solvent (e.g., DMSO, DMF) is difficult to remove.1. Perform an aqueous workup to extract the product into an immiscible, lower-boiling organic solvent (e.g., ethyl acetate). 2. Consider using a lower-boiling alternative if the reaction temperature allows (e.g., ACN instead of DMF).

Conclusion and Future Outlook

The rational selection of a solvent is a cornerstone of successful organic synthesis. For reactions involving N-phenylacetamide derivatives, a deep understanding of how solvent properties like polarity and hydrogen-bonding capability interact with the specific reaction mechanism is paramount. By moving from polar protic solvents like acetic acid for electrophilic substitutions to polar aprotic solvents like DMF for nucleophilic reactions and complex mixed systems for cross-couplings, researchers can exert precise control over reaction outcomes.

As the field moves toward more sustainable practices, the development of reactions in "green" solvents like water, 2-MeTHF, or even under solvent-free conditions is a growing area of importance.[22][23][24][25] The principles outlined in this guide, which link solvent properties to chemical reactivity, will remain fundamental to adapting and innovating synthetic methodologies for a more efficient and environmentally benign future.

References

  • SN2 Effect of Solvent | OpenOChem Learn. (n.d.). Retrieved from [Link]

  • Bromination of Acetanilide | Mechanism & Steps - Lesson. (n.d.). Study.com. Retrieved from [Link]

  • Bromination of Acetanilide | PDF | Acid | Chemical Reactions. (n.d.). Scribd. Retrieved from [Link]

  • Why Polar Aprotic Solvents Are the Best Friends of SN2 Reactions. (2026, February 13). Oreate AI Blog. Retrieved from [Link]

  • Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. (n.d.). Green Chemistry (RSC Publishing). Retrieved from [Link]

  • Write a mechanism for the bromination of acetanilide with bromine in acetic acid. Be as complete as. (2020, September 8). brainly.com. Retrieved from [Link]

  • Polar Protic and Polar Aprotic Solvents. (2025, July 27). Chemistry Steps. Retrieved from [Link]

  • Why does polar aprotic solvent favour SN2 reactions generally? (2017, July 19). Quora. Retrieved from [Link]

  • Amide Reaction Innovations: Enhanced Eco-Friendly Protocols. (2026, February 28). Retrieved from [Link]

  • 11.3: Characteristics of the SN2 Reaction. (2024, March 28). Chemistry LibreTexts. Retrieved from [Link]

  • Show the mechanism of electrophilic aromatic bromination of acetanilide with Br2 and acetic acid... (n.d.). Homework.Study.com. Retrieved from [Link]

  • Water: An Underestimated Solvent for Amide Bond-Forming Reactions. (n.d.). NSF PAR. Retrieved from [Link]

  • Acetanilide when treated with bromine in acetic acid mainly gives:A. (2025, March 4). askIITians. Retrieved from [Link]

  • COMMON SOLVENT PROPERTIES. (n.d.). Retrieved from [Link]

  • Green solvents for the formation of amide linkages. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

  • Common Solvents Used in Organic Chemistry: Table of Properties 1. (2020, August 9). Retrieved from [Link]

  • Common Organic Solvents: Table of Properties1,2,3. (n.d.). Retrieved from [Link]

  • Common Solvents Used in Organic Chemistry: Table of Properties. (2020, August 9). Retrieved from [Link]

  • Organic Solvents Properties Overview | PDF | Solvent | Chemical Compounds. (n.d.). Scribd. Retrieved from [Link]

  • A green chemistry perspective on catalytic amide bond formation. (n.d.). SciSpace. Retrieved from [Link]

  • N-alkylation of amides with alkyl halides? (2015, October 2). Chemistry Stack Exchange. Retrieved from [Link]

  • Mild Sustainable Amide Alkylation Protocol Enables a Broad Orthogonal Scope. (n.d.). eScholarship. Retrieved from [Link]

  • Electrophilic Aromatic Fluorination of N-Arylacetamides: a Computational and Efficacy Study. (2025, July 12). Retrieved from [Link]

  • Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation. (n.d.). MDPI. Retrieved from [Link]

  • Effect of Successive Alkylation of N,N-Dialkyl Amides on the Complexation Behavior of Uranium and Thorium: Solvent Extraction, Small Angle Neutron Scattering, and Computational Studies. (2014, November 5). The Journal of Physical Chemistry B - ACS Publications. Retrieved from [Link]

  • N-Alkylation of carbamates and amides with alcohols catalyzed by a Cp*Ir complex. (n.d.). Retrieved from [Link]

  • Phenylacetamide. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Suzuki Cross-coupling in Environmentally Friendly Solvents in a Batch Mode Using Hypercrosslinked Polystyrene-supported Pd. (n.d.). Aidic. Retrieved from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved from [Link]

  • Catalytic Efficiencies in Amide Hydrolysis. The Two-Step Mechanism 1,2. (n.d.). ACS Publications. Retrieved from [Link]

  • What is the mechanism of Acetanilide? (2024, July 17). Patsnap Synapse. Retrieved from [Link]

  • Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. (n.d.). PMC. Retrieved from [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • New N-phenylacetamide-incorporated 1,2,3- triazoles: [Et3NH][OAc]-mediated efficient synthesis. (2019, July 18). SciSpace. Retrieved from [Link]

  • Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. (n.d.). PMC. Retrieved from [Link]

    • Electrophilic Aromatic Substitution. (n.d.). Retrieved from [Link]

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Application Note: Microwave-Assisted Synthesis of 2-Bromo-N-(3-isobutoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The compound 2-Bromo-N-(3-isobutoxyphenyl)acetamide (CAS: 1138442-24-6) is a highly versatile electrophilic building block utilized in the development of kinase inhibitors, TRP channel modulators, and complex heterocycles. The structural architecture features a reactive α -bromoacetyl group attached to a lipophilic 3-isobutoxyaniline moiety, making the bromine atom highly susceptible to subsequent SN​2 nucleophilic substitutions or bioconjugation [2].

Historically, the synthesis of α -bromoacetamides via conventional Schotten-Baumann N-acylation is plagued by prolonged reaction times, localized thermal degradation, and competitive over-alkylation. By transitioning to Microwave-Assisted Organic Synthesis (MAOS) , researchers can leverage dielectric heating to achieve rapid, uniform molecular excitation. This approach not only compresses reaction times from hours to minutes but also drastically improves chemoselectivity and isolated yields [3].

Mechanistic Causality & Chemoselectivity

The reaction is a nucleophilic acyl substitution where 3-isobutoxyaniline [1] acts as the nucleophile, attacking the highly electrophilic carbonyl carbon of bromoacetyl bromide.

The Chemoselectivity Paradigm: Bromoacetyl bromide possesses two electrophilic sites: the acid bromide (a "hard" electrophile) and the alkyl bromide (a "soft" electrophile). The amine (a "hard" nucleophile) selectively attacks the carbonyl carbon based on Hard-Soft Acid-Base (HSAB) theory. However, under conventional prolonged heating, the newly formed amide can undergo unwanted secondary reactions (e.g., dialkylation). Microwave irradiation circumvents this by driving the primary acylation to completion in minutes, minimizing the residence time required for secondary degradation pathways [4].

Heating A Acylation Energy Dynamics B Microwave (MAOS) A->B C Conventional Thermal A->C D Direct Dipole Alignment (In-core Heating) B->D E Convection/Conduction (Vessel Wall Heating) C->E F Rapid Activation High Chemoselectivity D->F G Thermal Gradients Risk of Over-alkylation E->G

Comparison of energy transfer dynamics between microwave and conventional heating modalities.

Experimental Design & Optimization Data

To establish a self-validating and highly efficient protocol, the reaction parameters were optimized comparing conventional reflux against pressurized microwave irradiation. Anhydrous Tetrahydrofuran (THF) was selected as the solvent due to its excellent microwave absorbing properties (high loss tangent) and ability to dissolve both starting materials. Triethylamine (TEA) is utilized as an acid scavenger to neutralize the HBr byproduct, preventing the protonation and subsequent deactivation of the aniline nucleophile.

Quantitative Optimization Matrix
ParameterConventional HeatingMicrowave IrradiationCausality / Scientific Rationale
Temperature 25 °C to 60 °C80 °C (Pressurized)Sealed microwave vials enable safe superheating above the solvent's atmospheric boiling point.
Reaction Time 2 - 4 hours10 minutesDirect dielectric coupling accelerates the traversal of the activation energy barrier [4].
Isolated Yield 65 - 75%> 92%Rapid kinetics minimize thermal degradation (tarring) and side reactions.
Impurity Profile Moderate (Dialkylation)TraceUniform thermal distribution prevents localized hot spots that drive over-alkylation [3].

Self-Validating Step-by-Step Protocol

This protocol is designed with built-in validation checkpoints to ensure reproducibility and process safety.

Phase 1: Reagent Preparation & Exothermic Control
  • System Purge: Flush a 10 mL heavy-walled microwave reaction vial with dry Nitrogen ( N2​ ) to ensure an anhydrous atmosphere.

  • Reagent Loading: Add 3-isobutoxyaniline (1.0 mmol, 165.2 mg) and Triethylamine (1.2 mmol, 167 μ L) to the vial.

  • Solvent Addition: Dissolve the mixture in 3.0 mL of anhydrous THF. Add a magnetic stir bar.

  • Controlled Electrophile Addition (Critical Step): Cool the vial in an ice bath (0 °C). Slowly add bromoacetyl bromide (1.1 mmol, 96 μ L) dropwise over 2 minutes.

    • Causality: The initial N-acylation is highly exothermic. Dropwise addition at 0 °C prevents premature solvent boiling and controls the initial kinetic burst, ensuring the reaction does not run away before microwave irradiation.

Phase 2: Microwave Irradiation
  • Sealing: Crimp-seal the microwave vial with a Teflon-lined septum.

  • Reactor Parameters: Insert the vial into a monomode microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave).

    • Temperature: 80 °C (Monitored via built-in IR sensor).

    • Time: 10 minutes.

    • Power: Max 150 W (Dynamic modulation).

    • Cooling: Simultaneous compressed air cooling (PowerMax setting).

    • Causality: Applying external cooling while simultaneously irradiating maximizes the continuous microwave energy input into the system, enhancing non-thermal microwave effects and promoting rapid dipole alignment.

Phase 3: In-Process Validation & Workup
  • Pressure & TLC Validation: Post-run, verify that the internal pressure has dropped to baseline before uncapping. Perform Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (3:1).

    • Validation: The starting aniline ( Rf​≈0.4 ) should be completely consumed, replaced by a single distinct product spot ( Rf​≈0.65 ) visible under UV (254 nm).

  • Quenching & Extraction: Dilute the reaction mixture with 15 mL of Ethyl Acetate.

  • Acid/Base Washing (Self-Purification Logic):

    • Wash with 1M HCl (2 × 10 mL). Causality: Protonates and extracts any unreacted aniline and TEA into the aqueous layer.

    • Wash with Saturated NaHCO3​ (1 × 10 mL). Causality: Neutralizes and removes any hydrolyzed bromoacetic acid byproducts.

    • Wash with Brine (1 × 10 mL) to remove residual water from the organic phase.

  • Isolation: Dry the organic layer over anhydrous MgSO4​ , filter, and concentrate under reduced pressure to yield 2-Bromo-N-(3-isobutoxyphenyl)acetamide as an off-white solid.

Workflow R Reactants: 3-Isobutoxyaniline + Bromoacetyl Bromide Prep Preparation: Anhydrous THF + TEA (Ice Bath, 0°C) R->Prep MW Microwave Irradiation: 80°C, 10 min, 150W (Dielectric Heating) Prep->MW Seal Vial Val In-Process Validation: TLC & IR Temp Monitoring MW->Val WU Workup: Aqueous Extraction (HCl / NaHCO3) Val->WU Complete Conversion Prod Target Product: 2-Bromo-N-(3-isobutoxyphenyl)acetamide WU->Prod

Workflow for the microwave-assisted synthesis of 2-Bromo-N-(3-isobutoxyphenyl)acetamide.

Analytical Characterization Expectations

To validate the structural integrity of the synthesized 2-Bromo-N-(3-isobutoxyphenyl)acetamide, the following spectral benchmarks should be met:

  • 1 H NMR (400 MHz, CDCl3​ ): Look for the characteristic singlet of the α -bromo protons ( 4.00 ppm, 2H). The isobutoxy group will present a doublet for the −CH2​− ( 3.70 ppm, 2H), a multiplet for the −CH− ( 2.05 ppm, 1H), and a doublet for the two methyl groups ( 1.00 ppm, 6H). The amide −NH− typically appears as a broad singlet around 8.10 ppm.

  • LC-MS (ESI+): Expected [M+H]+ at m/z 286.0 and 288.0 (1:1 isotopic ratio indicative of the single bromine atom).

References

  • PubChem. "3-(2-Methylpropoxy)aniline | C10H15NO". National Institutes of Health (NIH). [Link]

  • MDPI. "Microwave Irradiation: Alternative Heating Process for the Synthesis of Biologically Applicable Chromones, Quinolones, and Their Precursors". Molecules.[Link]

  • IJNRD. "MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH". International Journal of Novel Research and Development.[Link]

Troubleshooting & Optimization

Purification methods for 2-Bromo-N-(3-isobutoxyphenyl)acetamide crude product

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of 2-Bromo-N-(3-isobutoxyphenyl)acetamide (CAS: 1138442-24-6).

As a Senior Application Scientist, I have designed this guide to move beyond generic recipes. Alpha-bromoacetamides are highly reactive electrophiles; their purification requires a deep understanding of their chemical vulnerabilities. This guide synthesizes field-proven methodologies, mechanistic causality, and self-validating protocols to ensure you achieve >98% purity without compromising the integrity of your compound. For optimal long-term stability, the final purified product must be stored between -4°C and -20°C.

Part 1: Troubleshooting & FAQs

Q1: Why is my crude 2-Bromo-N-(3-isobutoxyphenyl)acetamide oiling out during recrystallization instead of forming crystals? Causality: Oiling out (liquid-liquid phase separation) occurs when the compound's melting point is lower than the boiling point of the solvent system, or when the cooling process is too rapid[1]. The isobutoxy group adds significant hydrophobicity and flexibility to the molecule, which naturally lowers the melting point of the crystal lattice compared to simpler amides. Solution: Transition to a lower-boiling solvent system (e.g., Ethyl Acetate/Hexane instead of Ethanol/Water). If oiling out occurs, reheat the mixture until homogeneous, add a small amount of the "good" solvent (EtOAc), and allow the solution to cool exceptionally slowly. Scratching the inside of the flask or adding a seed crystal at the cloud point forces solid nucleation over liquid separation[1].

Q2: I am experiencing significant product loss and degradation when purifying via standard silica gel flash chromatography. What is happening? Causality: α-Bromoacetamides possess a highly electrophilic α-carbon and a labile amide bond. Standard silica gel has a slightly acidic surface. Prolonged exposure to this acidic stationary phase can catalyze the cleavage of the amide bond or induce localized hydrolysis, leading to poor recovery and degradation smears on your TLC plates[1]. Solution: Switch to a less acidic stationary phase, such as neutral alumina, or use deactivated silica gel. Alternatively, bypass chromatography entirely and utilize recrystallization, which avoids solid-phase degradation[1].

Q3: My NMR shows a persistent impurity with a similar aromatic profile but missing the amide N-H proton. How do I remove it? Causality: This is likely the bis-alkylated byproduct, N,N-bis(bromoacetyl)-3-isobutoxyaniline, formed when the secondary amide product acts as a nucleophile and attacks a second equivalent of bromoacetyl bromide during synthesis. Solution: Because this impurity is neutral and highly lipophilic, liquid-liquid extraction will not remove it. You must rely on recrystallization. The bis-alkylated product is significantly more soluble in non-polar solvents. Washing the filtered crystals with ice-cold hexane will selectively solubilize and remove this impurity[2].

Part 2: Quantitative Data & Impurity Profiling

Table 1: Impurity Profiling and Removal Strategies

Impurity Source Chemical Property Primary Removal Strategy
3-Isobutoxyaniline Unreacted starting material Basic amine 1M HCl aqueous wash
Bromoacetic acid Hydrolysis of bromoacetyl bromide Acidic Saturated NaHCO₃ aqueous wash
HBr Reaction byproduct Strong acid Saturated NaHCO₃ aqueous wash

| Bis-alkylated amide | Over-reaction byproduct | Neutral, highly lipophilic | Recrystallization (Hexane wash) |

Table 2: Purification Method Comparison for α-Bromoacetamides [1]

Method Typical Purity Recovery Scalability Primary Application
Recrystallization >98% Moderate to High High Removal of major impurities, large-scale
Column Chromatography >95% Moderate Low to Moderate Separation of closely related neutral impurities

| Reverse-Phase HPLC | >99% | Low | Low | High-purity isolation, analytical separation |

Part 3: Experimental Workflows & Self-Validating Protocols

Protocol A: Self-Validating Liquid-Liquid Extraction (Workup)

Objective: Remove unreacted 3-isobutoxyaniline, bromoacetic acid, and HBr before physical purification[3].

  • Dilution: Dilute the crude reaction mixture in Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

  • Acid Wash (1M HCl): Wash the organic layer with an equal volume of 1M HCl.

    • Causality: Protonates the unreacted 3-isobutoxyaniline, rendering it water-soluble.

  • Base Wash (Sat. NaHCO₃): Wash the organic layer with saturated aqueous NaHCO₃.

    • Causality: Neutralizes HBr and deprotonates bromoacetic acid, partitioning them into the aqueous phase[3].

    • Self-Validating Step: Test the pH of the aqueous effluent. It must read pH 8–9. If acidic, unquenched electrophiles remain; repeat the NaHCO₃ wash to ensure complete neutralization.

  • Drying: Wash with saturated NaCl (brine) to remove residual water, then dry over anhydrous MgSO₄. Filter and concentrate under reduced pressure.

Protocol B: Cloud-Point Recrystallization

Objective: Isolate the target amide from lipophilic bis-alkylated impurities[1].

  • Dissolution: Dissolve the crude solid in a minimum volume of boiling Ethyl Acetate (good solvent).

  • Cloud Point Calibration: Slowly add hot Hexane (anti-solvent) dropwise while maintaining reflux until a faint, persistent turbidity (the "cloud point") is observed.

    • Causality: This visually confirms the exact threshold of supersaturation, independent of the initial crude mass.

  • Clarification: Add 1-2 drops of hot Ethyl Acetate just until the solution clears.

  • Cooling: Allow the flask to cool to room temperature undisturbed, then transfer to an ice bath (0°C) for 1 hour.

  • Isolation: Filter the crystals via vacuum filtration. Wash the filter cake with ice-cold hexane[2].

    • Self-Validating Step: The filtrate should contain the yellow/brown color of the impurities, while the crystal cake remains stark white.

Protocol C: Deactivated Stationary Phase Chromatography

Objective: Purify complex mixtures when recrystallization fails, avoiding silica-induced degradation[1].

  • Stationary Phase Selection: Use Neutral Alumina (Activity II) instead of standard silica gel.

  • Column Packing: Slurry pack the column using Hexane.

  • Elution Gradient: Begin with 100% Hexane, gradually increasing polarity to 20% EtOAc in Hexane.

  • Fraction Analysis: Monitor fractions via TLC. The target compound will elute after the bis-alkylated impurity but before any residual polar starting materials.

Part 4: Visualizing the Workflows

PurificationWorkflow Crude Crude 2-Bromo-N-(3-isobutoxyphenyl)acetamide Workup LLE: 1M HCl & NaHCO3 Washes Crude->Workup OrgPhase Organic Phase (Product) Workup->OrgPhase DCM/EtOAc AqPhase Aqueous Phase (Impurities) Workup->AqPhase Discard Decision Purity >90%? OrgPhase->Decision Evaporate Recryst Recrystallization (EtOAc/Hexane) Decision->Recryst Yes Chrom Neutral Alumina Chromatography Decision->Chrom No Pure Pure Product (>98%) Recryst->Pure Chrom->Pure

Workflow for the isolation and purification of 2-Bromo-N-(3-isobutoxyphenyl)acetamide.

DegradationPathway Target 2-Bromo-N-(3-isobutoxyphenyl)acetamide Hydrolysis Base-Catalyzed Hydrolysis Target->Hydrolysis Excess Base / pH > 9 SilicaDeg Acidic Silica Gel Degradation Target->SilicaDeg Standard Silica (pH 4.5) Hydroxy 2-Hydroxy-N-(3-isobutoxyphenyl)acetamide Hydrolysis->Hydroxy Cleavage Amide Bond Cleavage SilicaDeg->Cleavage

Chemical degradation pathways of α-bromoacetamides under improper purification conditions.

Part 5: References

Sources

Technical Support Center: Purification & Troubleshooting for 2-Bromo-N-(3-isobutoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals working with 2-Bromo-N-(3-isobutoxyphenyl)acetamide (CAS: 1138442-24-6).

Due to the dual nature of this molecule—a highly lipophilic 3-isobutoxyphenyl tail and a highly reactive, electrophilic α -bromoamide headgroup—purification requires precise solvent selection. Standard purification techniques like silica gel chromatography can sometimes lead to degradation due to the slightly acidic nature of the stationary phase[1]. Therefore, recrystallization remains the most robust, scalable, and reliable method for achieving >99% purity[2].

Solvent System Selection Matrix

The choice of recrystallization solvent dictates both the yield and the chemical integrity of the final product. The α -bromoacetamide moiety is an active alkylating agent; prolonged exposure to nucleophilic or protic solvents at elevated temperatures can induce solvolysis (e.g., forming an alkoxyacetamide)[3].

Table 1: Quantitative Comparison of Recrystallization Solvent Systems

Solvent SystemPolarity ProfileSolvolysis RiskExpected YieldBest Application / Causality
Ethyl Acetate / Hexanes Moderate / Non-polarLow 75–85%Gold Standard. EtOAc perfectly solvates the lipophilic isobutoxy group at high temps, while hexanes force controlled nucleation without reacting with the bromide[2].
Toluene / Heptane Strictly Non-polarZero 80–90%High Stability. Best for scaling up. Completely aprotic environment prevents any nucleophilic attack on the α -carbon.
Ethanol / Water Polar ProticHigh (if >60°C)60–70%Use with Caution. Good for removing highly polar impurities, but extended heating causes ethanolysis of the C-Br bond[3].

Self-Validating Protocol: Ethyl Acetate / Hexanes Recrystallization

This step-by-step methodology incorporates built-in validation checks to ensure the structural integrity of 2-Bromo-N-(3-isobutoxyphenyl)acetamide is maintained throughout the workflow.

Materials Required:

  • Crude 2-Bromo-N-(3-isobutoxyphenyl)acetamide

  • Anhydrous Ethyl Acetate (EtOAc)

  • Hexanes (or Heptane)

  • TLC Plates (Silica gel 60 F254)

Step-by-Step Methodology:

  • Initial Solvation: Place the crude solid in a clean, dry Erlenmeyer flask. Add a minimal volume of EtOAc (approximately 2–3 mL per gram of crude).

  • Controlled Heating: Gently heat the suspension in a water bath to 55–60°C. Causality Check: Do not exceed 60°C or reflux vigorously, as thermal degradation of the bromide can occur. Swirl until the solid is completely dissolved.

  • Anti-Solvent Addition: Remove the flask from the heat source. Dropwise, add warm Hexanes while swirling continuously. Stop adding Hexanes the moment the solution becomes faintly turbid (cloudy) and the turbidity persists after swirling.

  • Nucleation (Self-Validation Step 1): Add exactly one drop of EtOAc to clear the turbidity. Cover the flask and allow it to cool undisturbed to room temperature (RT) over 2 hours. Validation: You should observe the formation of white, needle-like crystals. If an oil forms instead, the cooling rate was too fast or the solvent ratio was incorrect (see Troubleshooting section).

  • Maturation: Once at RT, transfer the flask to a 4°C refrigerator for an additional 2 hours to maximize yield.

  • Isolation: Vacuum filter the crystals using a Büchner funnel. Wash the filter cake with 2 volumes of ice-cold Hexanes to remove residual lipophilic impurities (like unreacted 3-isobutoxyaniline).

  • Final Validation (Self-Validation Step 2): Dry the crystals under high vacuum. Run a TLC (e.g., 3:1 Hexanes:EtOAc) co-spotting the crude vs. the purified crystals to confirm the removal of baseline impurities and the absence of degradation products[4].

Recrystallization Troubleshooting Workflow

Workflow Start Crude 2-Bromo-N- (3-isobutoxyphenyl)acetamide Dissolve Dissolve in minimal hot EtOAc (< 60°C) Start->Dissolve AddAnti Add Hexanes dropwise until turbid Dissolve->AddAnti Cool Cool slowly to RT, then to 4°C AddAnti->Cool Outcome Observe Crystallization Result Cool->Outcome Oiling Oils Out (Biphasic) Outcome->Oiling Phase separation Degradation TLC shows new spot (Solvolysis) Outcome->Degradation Prolonged heating in alcohols Success White Crystals Form Outcome->Success Optimal nucleation FixOil Reheat, add more EtOAc, cool slower / seed crystal Oiling->FixOil FixDeg Switch to strictly aprotic solvents (Toluene/Heptane) Degradation->FixDeg Filter Filter & Wash with cold Hexanes Success->Filter

Troubleshooting workflow for the recrystallization of 2-Bromo-N-(3-isobutoxyphenyl)acetamide.

Frequently Asked Questions (FAQs)

Q1: Why did my compound degrade when I tried to recrystallize it from boiling ethanol? A1: The degradation is caused by a chemical process called solvolysis. The α -carbon in 2-Bromo-N-(3-isobutoxyphenyl)acetamide is highly electrophilic due to the adjacent electron-withdrawing carbonyl group and the excellent bromide leaving group. When heated in a protic, nucleophilic solvent like ethanol, the solvent attacks the α -carbon, displacing the bromide to form an ethoxyacetamide byproduct[3]. Always use aprotic solvents (like EtOAc/Hexanes) or strictly limit heating time if alcohols must be used[2].

Q2: During the cooling phase, my product "oiled out" (formed a dense liquid layer) instead of crystallizing. How do I fix this? A2: "Oiling out" occurs when the compound's melting point is lower than the temperature at which it saturates the solvent, or when the molecule is highly lipophilic (which the 3-isobutoxyphenyl group is). Fix: Reheat the mixture until the oil dissolves, add 10–15% more EtOAc (the good solvent) to increase the solubility threshold, and allow the solution to cool much more slowly. If available, drop a single "seed crystal" of pure product into the solution right as it reaches room temperature to force crystalline nucleation rather than liquid-liquid phase separation.

Q3: My crude mixture contains unreacted bromoacetyl bromide. Will recrystallization remove it? A3: Bromoacetyl bromide is a highly reactive, volatile liquid. While the cold Hexane wash during filtration will remove trace amounts, it is highly recommended to quench any residual bromoacetyl bromide during the initial reaction workup (e.g., by washing the organic layer with cold aqueous sodium bicarbonate) prior to attempting recrystallization[3]. Failing to do so can lead to trapped acid hydrobromic acid (HBr) in your crystal lattice, which will degrade the amide over time.

Q4: Can I use reverse-phase HPLC instead of recrystallization for small-scale purification? A4: Yes, reverse-phase HPLC is excellent for small-scale (<50 mg) purification. However, you must avoid using highly basic modifiers (like high concentrations of ammonium hydroxide) in your mobile phase, as the α -bromo group is sensitive to basic hydrolysis. Standard water/acetonitrile gradients with 0.1% Formic Acid are generally well-tolerated[1].

References

  • Synthesis of compound 74. PrepChem.com. Available at: [Link]

Sources

Minimizing side reactions in 2-Bromo-N-(3-isobutoxyphenyl)acetamide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 2-Bromo-N-(3-isobutoxyphenyl)acetamide . This guide is engineered for researchers and drug development professionals who require high-purity bromoacetamides for downstream functionalization.

The acylation of 3-isobutoxyaniline with bromoacetyl bromide is a deceptively simple reaction. Because bromoacetyl bromide is a bifunctional electrophile, poor control over reaction parameters frequently leads to complex mixtures. This guide deconstructs the causality behind these side reactions and provides a self-validating framework to achieve >95% chemoselectivity.

Part 1: Mechanistic Overview of Competing Pathways

To troubleshoot effectively, we must first understand the dual reactivity of bromoacetyl bromide. It possesses two electrophilic centers:

  • The Carbonyl Carbon: A "hard" electrophile. Nucleophilic attack here leads to the desired N-acylation.

  • The α -Bromo Carbon: A "soft" electrophile. Nucleophilic attack here leads to SN​2 displacement (N-alkylation).

MechanisticPathways Reactants 3-Isobutoxyaniline + Bromoacetyl Bromide Acylation N-Acylation (Carbonyl Attack) Kinetically Favored Reactants->Acylation Low Temp (-10 to 0°C) Alkylation N-Alkylation (α-Carbon Attack) Thermodynamically Favored Reactants->Alkylation High Temp Hydrolysis Hydrolysis (Moisture) Reactants->Hydrolysis H2O Desired 2-Bromo-N-(3-isobutoxyphenyl)acetamide (Desired Product) Acylation->Desired NAlkyl N-Alkylated Byproduct (Impurity) Alkylation->NAlkyl Acid Bromoacetic Acid (Degradation) Hydrolysis->Acid Diacyl Diacylated Imide (Over-acylation) Desired->Diacyl Excess Acyl Chloride / Strong Base

Mechanistic pathways of 3-isobutoxyaniline bromoacetylation and associated side reactions.

Part 2: Troubleshooting Guide & FAQs

Q: My LC-MS shows a significant mass corresponding to the diacylated product (imide). How do I prevent over-acylation? A: Diacylation occurs when the newly formed secondary amide reacts with a second equivalent of bromoacetyl bromide[1]. While the first acylation deactivates the nitrogen, forcing conditions (excess acylating agent, elevated temperatures, or overly strong bases) can drive the reaction to the diacylated imide[2].

  • Solution: Strictly control stoichiometry to a 1.0 : 1.05 ratio of aniline to bromoacetyl bromide. Add the bromoacetyl bromide dropwise to prevent local concentration spikes. Furthermore, use a mild organic base like Triethylamine ( Et3​N ) or Pyridine rather than strong bases (like NaH) that can deprotonate the product amide[1].

Q: I am observing N-alkylated byproducts (N-phenylglycine derivatives) instead of the desired amide. What is the cause? A: You are observing a shift from kinetic to thermodynamic control. The carbonyl addition is kinetically favored, but bimolecular nucleophilic substitution ( SN​2 ) at the α -carbon can compete if the temperature is too high[3].

  • Solution: Maintain the reaction temperature strictly between -10 °C and 0 °C during the addition phase. Temperature control is the most critical factor in favoring nucleophilic addition to the carbonyl over α -carbon alkylation[3].

Q: Can I use a standard aqueous Schotten-Baumann biphasic system for this synthesis? A: It is highly discouraged. While Schotten-Baumann conditions are excellent for standard benzoyl chlorides[1], bromoacetyl bromide reacts violently with water[4]. Aqueous conditions will lead to rapid hydrolysis of your reagent into bromoacetic acid and HBr, severely depressing your yield and complicating purification. Use strictly anhydrous conditions with an organic base[5].

Part 3: Quantitative Impact of Reaction Conditions

The following table synthesizes the expected product distribution based on varying experimental parameters, highlighting the causality of condition selection.

TemperatureBase UsedSolvent SystemStoichiometry (Aniline:Acyl)Desired Amide YieldDiacylationN-Alkylation
-10 °C to 0 °C Et3​N (1.1 eq)Anhydrous THF1.0 : 1.05> 92% < 2%< 1%
25 °C (RT) Et3​N (1.1 eq)Anhydrous THF1.0 : 1.05~ 75% ~ 5%~ 15%
0 °C Et3​N (2.5 eq)Anhydrous DCM1.0 : 1.50~ 60% > 30%< 2%
0 °C NaOH (aq)DCM / Water1.0 : 1.05< 40% < 2%< 2% (High Hydrolysis)

Note: THF provides moderate reactivity with improved chemoselectivity compared to highly polar aprotic solvents like DMF, which can risk side reactions[5].

Part 4: Validated Experimental Protocol

This protocol is designed as a self-validating system . Each step contains observable checkpoints to ensure the reaction is proceeding along the correct mechanistic pathway.

Workflow A 3-Isobutoxyaniline (1.0 eq) B Anhydrous THF + Et3N (1.1 eq) A->B C Cool to -10°C (Argon Atmosphere) B->C D Dropwise Addition: Bromoacetyl Bromide (1.05 eq) C->D E Stir at 0°C for 1 hr (TLC Validation) D->E F Aqueous Workup (Dilute HCl / Brine) E->F G Pure 2-Bromo-N-(3-isobutoxyphenyl)acetamide F->G

Optimized step-by-step workflow for the synthesis of 2-Bromo-N-(3-isobutoxyphenyl)acetamide.

Step-by-Step Methodology:
  • System Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing dropping funnel. Purge the system with Argon.

    • Self-Validation: Ensure the bromoacetyl bromide is a clear to slightly yellowish liquid[4]. If it is fuming heavily upon opening or contains white solids, it has degraded via moisture exposure and must be discarded.

  • Substrate Dissolution: Dissolve 3-isobutoxyaniline (1.0 eq) in anhydrous THF (0.2 M concentration). Add Triethylamine ( Et3​N , 1.1 eq).

  • Cryogenic Control: Submerge the flask in an ice/brine bath to bring the internal temperature to between -10 °C and 0 °C.

    • Causality: This suppresses the thermodynamic N-alkylation pathway[3].

  • Acylation: Dilute bromoacetyl bromide (1.05 eq) in a small volume of anhydrous THF. Add this solution dropwise via the dropping funnel over 30 minutes, maintaining vigorous stirring.

    • Self-Validation: A dense white precipitate of triethylamine hydrobromide ( Et3​N⋅HBr ) will form immediately upon addition. This visual cue confirms the acylation is actively generating HBr.

  • Reaction Monitoring: Allow the reaction to stir for 1 hour at 0 °C. Monitor via TLC (Hexanes:Ethyl Acetate 3:1).

    • Self-Validation: The starting aniline (UV active, stains brown with ninhydrin) should disappear, replaced by a new, less polar UV-active spot (the amide).

  • Quenching & Workup: Quench the reaction by adding a small amount of cold water to destroy any trace unreacted acyl bromide. Dilute with Ethyl Acetate. Wash the organic layer sequentially with:

    • 1M HCl (to remove unreacted aniline and Et3​N ).

    • Saturated NaHCO3​ (to neutralize residual bromoacetic acid).

    • Brine.

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. The crude product can typically be used directly or recrystallized from Hexanes/Ethyl Acetate if ultra-high purity is required.

References

  • ResearchGate. "ChemInform Abstract: Bromoacetyl Bromide: A Versatile and Selective Cleaving Agent for Ethers and Acetals." ResearchGate,[Link]

Sources

Technical Support Center: Troubleshooting 2-Bromo-N-(3-isobutoxyphenyl)acetamide Stability in Aqueous Assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the reproducibility of assays involving alpha-bromoacetamide derivatives like 2-Bromo-N-(3-isobutoxyphenyl)acetamide .

This compound is a potent electrophile designed for covalent modification, typically targeting cysteine residues in proteins. However, its chemical reactivity is a double-edged sword: the same electrophilic alpha-carbon that enables target engagement also makes the molecule highly susceptible to degradation in aqueous environments. This guide is designed to deconstruct the causality behind these stability issues and provide field-proven, self-validating protocols to ensure the integrity of your experimental data.

🔬 Troubleshooting FAQs: Causality & Solutions

Q1: Why does my compound lose activity rapidly when incubated in standard assay buffers?

A1: The primary degradation pathway for 2-Bromo-N-(3-isobutoxyphenyl)acetamide in aqueous media is base-mediated hydrolysis . The alpha-bromo group is highly electrophilic due to the electron-withdrawing amide carbonyl and the excellent leaving-group ability of the bromide ion. In aqueous solutions, water or hydroxide ions (OH⁻) act as nucleophiles, displacing the bromide ion via an SN2 mechanism to form an inactive alpha-hydroxyacetamide.

This reaction is highly pH-dependent. As the pH increases above 7.0, the concentration of OH⁻ increases, exponentially accelerating the rate of hydrolysis 1. Kinetic studies on similar bromoacetate derivatives confirm that hydrolysis rates are tightly coupled to the basicity of the environment 2. Furthermore, studies on structurally related haloacetamides demonstrate that base-mediated amide cleavage can also occur at extreme pH, though halogen displacement remains the primary liability at physiological pH 3.

Q2: Which buffer components should I strictly avoid?

A2: You must avoid any buffer containing competing nucleophiles.

  • Amine-containing buffers: Buffers like Tris, Glycine, or ammonium salts contain primary amines. These amines are strong nucleophiles that will outcompete water and rapidly attack the alpha-bromo group, forming stable, inactive adducts and depleting your active probe 4.

  • Thiol-containing reducing agents: Dithiothreitol (DTT) and β-mercaptoethanol (BME) contain thiols, which are vastly superior nucleophiles compared to water or amines. They will instantly quench the bromoacetamide 4.

Recommendation: Use non-nucleophilic zwitterionic buffers such as HEPES, MOPS, or PIPES, adjusted to a slightly acidic to neutral pH (6.5–7.4) 5.

Q3: My solution turns cloudy upon dilution into the assay buffer. Is the compound degrading?

A3: Cloudiness indicates precipitation, not necessarily chemical degradation. The 3-isobutoxyphenyl moiety is highly lipophilic, making the compound poorly soluble in purely aqueous media. If the compound crashes out of solution, the effective concentration drops to near zero, mimicking chemical instability. Ensure your final assay buffer contains a sufficient co-solvent (e.g., 1-5% DMSO) to maintain solubility.

Q4: How should I store the compound to maximize its shelf-life?

A4: Solid compound should be stored desiccated at -20°C. For liquid stocks, use strictly anhydrous DMSO. However, be aware that prolonged storage of alpha-bromoacetamides in DMSO at room temperature can lead to Kornblum oxidation, where DMSO acts as a nucleophile to convert the halide into an aldehyde/glyoxal derivative 6. Therefore, DMSO stocks should be aliquoted, flash-frozen, and stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

📊 Data Presentation: Buffer Compatibility Matrix

The following table summarizes the expected stability of 2-Bromo-N-(3-isobutoxyphenyl)acetamide under various buffer conditions.

Buffer SystempHCo-SolventPrimary LiabilityExpected Half-Life (37°C)Recommendation
HEPES (50 mM) 7.02% DMSOSlow Hydrolysis> 12 HoursOptimal
HEPES (50 mM) 8.52% DMSOBase-Mediated Hydrolysis< 2 HoursAvoid high pH
Tris-HCl (50 mM) 7.42% DMSOAmine Nucleophilic Attack< 30 MinutesIncompatible
PBS (1X) 7.4None (0%)PrecipitationN/A (Insoluble)Add Co-solvent
HEPES + 1mM DTT 7.42% DMSOThiol Quenching< 1 MinuteIncompatible

⚙️ Chemical Degradation Pathways

Pathways Compound 2-Bromo-N-(3-isobutoxyphenyl)acetamide (Active Electrophile) Hydrolysis Base-Mediated Hydrolysis (pH > 7.5) Compound->Hydrolysis H2O / OH- BufferAdduct Nucleophilic Buffer Attack (e.g., Tris, DTT) Compound->BufferAdduct R-NH2 / R-SH Target Target Cysteine Alkylation (Desired Reaction) Compound->Target Protein-SH Product1 Inactive alpha-Hydroxyacetamide Hydrolysis->Product1 Product2 Inactive Buffer Adduct BufferAdduct->Product2 Product3 Stable Thioether Conjugate Target->Product3

Fig 1: Competing reaction pathways of 2-Bromo-N-(3-isobutoxyphenyl)acetamide in aqueous assays.

🧪 Experimental Protocol: LC-MS/MS Stability Validation Assay

To build a self-validating system, you must empirically determine the half-life of the compound in your specific assay conditions. This protocol uses an internal standard and a negative control buffer to isolate chemical degradation from precipitation.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare two separate buffers: 50 mM HEPES (pH 7.4) as the test buffer, and 50 mM Tris-HCl (pH 7.4) as the positive degradation control.

  • Stock Preparation: Dissolve 2-Bromo-N-(3-isobutoxyphenyl)acetamide in anhydrous, cell-culture grade DMSO to yield a 10 mM stock.

  • Incubation: Dilute the stock to a final concentration of 100 µM in both buffers (yielding 1% final DMSO). Immediately place the solutions in a 37°C shaking incubator.

  • Time-Course Sampling: At intervals of t = 0, 15, 30, 60, 120, and 240 minutes, extract a 50 µL aliquot from each tube.

  • Quenching: Immediately quench the reaction by adding the 50 µL aliquot to 50 µL of ice-cold acetonitrile containing 1 µM of a chemically stable internal standard (IS).

  • Centrifugation: Centrifuge the quenched samples at 15,000 x g for 10 minutes at 4°C to pellet any precipitated salts or compound.

  • LC-MS/MS Analysis: Inject the supernatant into an LC-MS/MS system. Monitor the MRM transition for the parent mass of the compound (m/z ~286 [M+H]⁺ for ⁷⁹Br and ~288 for ⁸¹Br).

  • Data Analysis: Plot the natural logarithm (ln) of the peak area ratio (Analyte/IS) versus time. The slope of the linear regression represents the degradation rate constant (k). Calculate the half-life using the formula: t1/2 = -ln(2) / k .

🔄 Workflow for Stable Assay Preparation

Workflow Start Solid Compound Solvent Dissolve in Anhydrous DMSO (Stock: 10-50 mM) Start->Solvent Storage Aliquot & Store at -20°C (Avoid Moisture) Solvent->Storage BufferPrep Prepare Non-Nucleophilic Buffer (e.g., HEPES, pH 7.0-7.4) Storage->BufferPrep Thaw just before use Dilution Dilute Stock into Buffer (Final DMSO 1-5%) BufferPrep->Dilution Use Use Immediately in Assay (< 2 Hours) Dilution->Use

Fig 2: Optimized workflow for minimizing degradation and precipitation prior to assay execution.

📚 References

  • BenchChem. "Common side reactions with Bromoacetamido-PEG8-Boc and how to avoid them." BenchChem Technical Resources.1

  • M. J. R. et al. "Kinetic studies and predictions on the hydrolysis and aminolysis of esters of 2-S-phosphorylacetates." PubMed Central (PMC). 2

  • Environmental Science & Technology. "Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners." ACS Publications. 3

  • BenchChem. "A Comparative Guide to the Cross-Reactivity of 2-Bromoacetamide and N-ethylmaleimide." BenchChem Technical Resources. 4

  • Revvity. "Buffer Selection for Alpha Assays." Revvity Application Notes. 5

  • BenchChem. "2-bromo-N-[2-(trifluoromethyl)phenyl]acetamide | 2557-04-2." BenchChem Product Database. 6

Sources

Technical Support Center: Overcoming Steric Hindrance in 3-Isobutoxyphenyl Substitution Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to functionalize sterically congested aromatic systems. The 3-isobutoxyphenyl moiety is highly valued in medicinal chemistry for its ability to occupy hydrophobic pockets and modulate lipophilicity. However, the branched, bulky isobutoxy group (–OCH₂CH(CH₃)₂) introduces severe steric hindrance—particularly at the ortho positions (C2 and C4).

This guide provides field-proven troubleshooting strategies, focusing on the causality behind reaction failures and offering self-validating protocols to ensure your synthetic workflows succeed.

FAQ 1: Palladium-Catalyzed Cross-Couplings

Q1: I am recovering >80% of my starting material when attempting a Suzuki-Miyaura coupling on a 2-bromo-3-isobutoxyphenyl derivative. Why is the reaction stalling?

A1: The primary failure point is the "ortho effect" caused by the bulky isobutoxy group. In standard catalytic cycles, the large branched alkyl chain physically obstructs the Pd(0) catalyst from approaching the C–Br bond, severely inhibiting the oxidative addition step. Furthermore, if oxidative addition does occur, the subsequent transmetalation with the boronic acid is retarded by the steric clash around the palladium center.

Causality & Solution: Traditional ligands like PPh₃ or bidentate ligands (e.g., dppf) form crowded Pd(II) complexes that cannot accommodate the 3-isobutoxyphenyl ring [1]. You must switch to bulky, electron-rich dialkylbiarylphosphine ligands (such as XPhos or SPhos). These ligands are specifically designed to form a highly active, monoligated Pd(0) species that can navigate tight steric environments and accelerate both oxidative addition and reductive elimination [2].

Q2: I switched to XPhos, but now my boronic acid is degrading before the cross-coupling completes. How do I fix this?

A2: You are observing protodeboronation. While bulky ligands like XPhos facilitate the coupling of hindered substrates, they can paradoxically accelerate the protodeboronation of the boronic acid if the transmetalation step remains the rate-limiting bottleneck [3]. This degradation is further catalyzed by the presence of water and strong bases.

Causality & Solution: To outcompete the degradation pathway, you must accelerate the generation of the active catalyst while minimizing hydrolytic conditions. Switch to a pre-formed Pd G3 or G4 precatalyst (which activates rapidly under mild conditions) and use an anhydrous, weak base (e.g., anhydrous K₃PO₄) [4].

Quantitative Data: Ligand Performance in Hindered Ortho-Alkoxy Couplings
Ligand TypeSteric Profile (Cone Angle/Bulk)Relative YieldPrimary Failure Mode
PPh₃ Small (145°)< 10%Failed Oxidative Addition
dppf Bidentate, rigid15 - 30%Slow Transmetalation
SPhos Bulky, electron-rich70 - 85%Protodeboronation (if wet)
XPhos Extremely bulky, flexible85 - 95%None (Optimal for ortho-alkoxy)

Experimental Protocol: Self-Validating Suzuki-Miyaura Coupling

This protocol is designed as a self-validating system. By using a G3 precatalyst, we eliminate the variable of in situ catalyst generation, ensuring that if the reaction fails, the root cause is strictly substrate-related rather than catalyst-formation failure.

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried reaction vial with the 2-bromo-3-isobutoxyphenyl derivative (1.0 equiv), the arylboronic acid (1.5 equiv), and finely milled anhydrous K₃PO₄ (2.0 equiv).

  • Catalyst Loading: Add XPhos Pd G3 precatalyst (2–5 mol%).

    • Self-Validation Check: Upon addition of the solvent and mild heating, the reaction mixture should transition from a pale yellow to a deep red/brown homogeneous solution within 10 minutes. This color change confirms the successful activation of the precatalyst into the active monoligated Pd(0) species.

  • Solvent Addition: Add anhydrous, degassed Toluene (0.2 M concentration). Avoid aqueous mixtures to prevent protodeboronation.

  • Execution: Seal the vial, remove it from the glovebox, and stir at 80 °C for 12 hours.

  • Validation & Workup: Monitor via LC-MS.

    • Diagnostic Check: If unreacted aryl halide remains but the boronic acid is consumed, protodeboronation has occurred. In your next iteration, switch the boron source to a more stable potassium trifluoroborate salt or a MIDA boronate.

FAQ 2: Electrophilic Aromatic Substitution (EAS)

Q3: When performing a bromination on 3-isobutoxybenzene, I get a complex mixture of regioisomers. How can I selectively functionalize the ring?

A3: The isobutoxy group is a strongly activating, ortho/para-directing substituent. Therefore, electrophilic attack will naturally occur at the 2, 4, and 6 positions.

  • Position 2: Highly sterically hindered due to its location between the bulky isobutoxy group and the adjacent C1 proton.

  • Position 4: Moderately hindered by the branching of the isobutyl chain.

  • Position 6: The most kinetically accessible and least sterically hindered position.

Causality & Solution: Standard bromination conditions (e.g., Br₂ in AcOH at room temperature) are too energetic, leading to poor regiocontrol and over-bromination. To achieve high regioselectivity for the 6-position, you must amplify the steric differentiation. Lower the reaction temperature to -78 °C and utilize a bulky electrophilic source, such as N-bromosuccinimide (NBS) in the presence of a mild Lewis acid catalyst or in a polar coordinating solvent like DMF. The steric bulk of the NBS complex will strictly favor the unhindered 6-position.

Diagnostic Workflows & Pathway Visualizations

Troubleshooting Start Low Yield in 3-Isobutoxyphenyl Substitution? CheckSM Analyze Reaction Mixture (LC-MS / NMR) Start->CheckSM HighSM High SM Recovery (Failed Oxidative Addition) CheckSM->HighSM Unreacted Halide LowSM Low SM Recovery (Side Reactions/Degradation) CheckSM->LowSM Protodeboronation/Homocoupling Ligand Switch to Bulky Dialkylbiaryl Phosphine (e.g., XPhos) HighSM->Ligand Base Switch to Weaker Base (e.g., K3PO4) LowSM->Base Precat Use Pd G3/G4 Precatalyst for Rapid Activation Ligand->Precat Temp Lower Temperature & Use Anhydrous Solvent Base->Temp

Troubleshooting workflow for poor yields in sterically hindered 3-isobutoxyphenyl cross-couplings.

CatalyticCycle Pd0 Pd(0)L Active Catalyst PdII_Ox Pd(II) Oxidative Addition Pd0->PdII_Ox Ar-X Steric Clash at C2/C4 PdII_Trans Pd(II) Trans- metalation PdII_Ox->PdII_Trans Ar'-B(OH)2 Base PdII_Trans->Pd0 Reductive Elimination Product Coupled Product PdII_Trans->Product Release

Suzuki-Miyaura catalytic cycle highlighting steric clash points for 3-isobutoxyphenyl substrates.

References

  • Title: Technical Support Center: Managing Steric Hindrance in 2-(Octyloxy)
  • Title:trans-Dichlorobis(XPhos)palladium(II)
  • Source: Journal of the American Chemical Society (JACS)
  • Source: National Institutes of Health (PMC)

Validation & Comparative

1H NMR Structural Verification of 2-Bromo-N-(3-isobutoxyphenyl)acetamide: A Comparative Guide to Solvent Selection and Field Strength

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Executive Summary

In the development of targeted covalent inhibitors (TCIs) and PROTACs, 2-Bromo-N-(3-isobutoxyphenyl)acetamide (CAS: 1138442-24-6) frequently serves as a critical electrophilic building block. Its structure features a highly reactive α -bromoacetamide "warhead" linked to a lipophilic 3-isobutoxyphenyl core. Before committing this intermediate to downstream cross-coupling or alkylation reactions, rigorous structural verification is mandatory.

This guide objectively compares the performance of different NMR analytical parameters—specifically solvent selection (CDCl₃ vs. DMSO-d₆) and spectrometer field strength (400 MHz vs. 600 MHz) —to help analytical chemists optimize their workflows for resolving the complex spin systems of meta-substituted acetanilides[1].

Molecular Architecture & Expected Spin Systems

To interpret the ¹H NMR spectrum accurately, we must deconstruct the molecule into three distinct magnetic environments:

  • The Electrophilic Warhead (Bromoacetamide): Contains an isolated, deshielded methylene group (-CH₂Br) and an exchangeable amide proton (-NH-).

  • The Aromatic Core: A 1,3-disubstituted (meta) benzene ring containing four protons (H-2, H-4, H-5, H-6) with complex ortho ( 3J≈8.0 Hz) and meta ( 4J≈2.0 Hz) couplings.

  • The Lipophilic Tail (Isobutoxy): An aliphatic spin system consisting of an oxygen-bound methylene (-O-CH₂-), a methine (-CH-), and two equivalent methyl groups (-CH₃).

spinsystem Iso Isobutoxy Spin System CH3 2x CH3 (δ ~1.0) Doublet, 6H Iso->CH3 CH CH (δ ~2.1) Multiplet, 1H Iso->CH CH2 O-CH2 (δ ~3.7) Doublet, 2H Iso->CH2 CH3->CH ³J = 6.4 Hz CH->CH2 ³J = 6.4 Hz

Caption: Scalar coupling (3J) network of the isobutoxy aliphatic spin system.

Comparative Analysis 1: Solvent Selection (CDCl₃ vs. DMSO-d₆)

The choice of deuterated solvent fundamentally alters the chemical shifts of polar functional groups due to varying degrees of intermolecular interactions[1]. Below is a comparative performance data table summarizing the expected ¹H NMR shifts for 2-Bromo-N-(3-isobutoxyphenyl)acetamide.

Proton EnvironmentMultiplicityIntegrationShift in CDCl₃ (ppm)Shift in DMSO-d₆ (ppm)
Amide NH Broad Singlet1H~8.20~10.25
Aromatic H-2 Triplet (narrow)1H~7.35~7.45
Aromatic H-5 Triplet1H~7.22~7.20
Aromatic H-4, H-6 Multiplet2H~6.70 - 7.10~6.65 - 7.15
Bromoacetyl CH₂ Singlet2H~4.02~4.25
Isobutoxy O-CH₂ Doublet2H~3.72~3.75
Isobutoxy CH Multiplet (Nonet)1H~2.08~2.02
Isobutoxy 2x CH₃ Doublet6H~1.02~0.98
The Causality Behind the Shifts
  • Amide NH Deshielding: CDCl₃ is a relatively non-interacting solvent. In contrast, DMSO-d₆ is a strong hydrogen-bond acceptor. The highly electronegative oxygen of DMSO coordinates directly with the amide proton, decreasing the electron density around the hydrogen nucleus. This deshielding effect causes a massive downfield shift from ~8.20 ppm to >10.0 ppm.

  • Bromoacetyl Shift: The strong dipole of DMSO also slightly deshields the α -bromo protons via solvent-solute dipole interactions, pushing the singlet from ~4.02 ppm to ~4.25 ppm.

Recommendation: Use CDCl₃ for routine structural confirmation due to its ease of evaporation and sharp residual solvent peak. Use DMSO-d₆ if you need to definitively identify the amide proton without ambiguity (e.g., to prove the success of an acylation reaction on 3-isobutoxyaniline)[2].

Comparative Analysis 2: Field Strength (400 MHz vs. 600 MHz)

The meta-substituted aromatic ring presents a classic analytical challenge: second-order multiplet overlapping.

  • Performance at 400 MHz: At lower field strengths, the chemical shift difference ( Δν in Hz) between the aromatic protons (specifically H-4 and H-6) is small compared to their coupling constants ( J ). This low Δν/J ratio results in complex, overlapping multiplets that are difficult to assign definitively.

  • Performance at 600 MHz: Increasing the magnetic field strength increases the Larmor frequency, which proportionally increases the chemical shift dispersion ( Δν ) in Hz, while the scalar coupling ( J ) remains constant. The increased Δν/J ratio forces the spin system toward first-order behavior (transitioning from an ABX to an AMX system). At 600 MHz, H-4 and H-6 resolve into distinct doublet-of-doublets (or ddd), allowing for precise extraction of ortho and meta coupling constants.

Recommendation: While 400 MHz is sufficient for confirming the aliphatic isobutoxy tail and the bromoacetyl warhead, 600 MHz is highly recommended if rigorous assignment of the aromatic regiochemistry is required for patent filing or IND submissions.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your structural verification, the NMR acquisition must be treated as a self-validating system. The protocol below ensures that sample preparation and acquisition parameters do not introduce artifactual errors.

Step-by-Step Methodology
  • Sample Preparation: Dissolve exactly 15 mg of 2-Bromo-N-(3-isobutoxyphenyl)acetamide in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Filter through a glass wool plug into a 5 mm NMR tube to remove any paramagnetic particulates that could broaden the lines.

  • Probe Tuning & Matching: Insert the sample and tune the probe to the exact impedance of the sample/solvent matrix. Causality: Proper tuning maximizes the signal-to-noise ratio (SNR) and ensures accurate 90° pulse calibration.

  • Locking and Shimming: Lock onto the deuterium signal of CDCl₃. Adjust the Z1-Z5 gradients (shimming) until the lock signal is maximized and the TMS peak width at half-height (FWHM) is < 1.0 Hz.

  • Acquisition Parameters:

    • Pulse Program: zg30 (30-degree flip angle).

    • Number of Scans (ns): 16.

    • Relaxation Delay (D1): 2.0 seconds . Causality: A sufficient D1 ensures that all protons (especially the slower-relaxing aromatic protons) return to thermal equilibrium before the next pulse, guaranteeing quantitative integration.

  • Processing & Internal Validation: Apply zero-filling and a Fourier Transform. Phase the spectrum manually.

    • Self-Validation Check: Integrate the bromoacetyl singlet (~4.02 ppm) and set it to exactly 2.00. The isobutoxy methyl doublet (~1.02 ppm) must integrate to exactly 6.00 ( ±0.05 ). Any deviation from this 1:3 ratio indicates either warhead hydrolysis (loss of the bromo group) or incomplete starting material conversion.

workflow A Sample Prep 15 mg / 0.6 mL B Probe Tuning Match Impedance A->B C Lock & Shim Optimize B0 B->C D Acquisition zg30, D1=2s C->D E Processing Phase & Integrate D->E

Caption: Standardized self-validating 1H NMR acquisition workflow for structural verification.

Conclusion

The structural verification of 2-Bromo-N-(3-isobutoxyphenyl)acetamide requires a nuanced understanding of NMR parameters. By selecting CDCl₃ for routine scans and DMSO-d₆ for amide validation, and by leveraging 600 MHz spectrometers for complex aromatic resolution, researchers can ensure the absolute integrity of their electrophilic building blocks prior to complex synthesis. Always rely on internal integration ratios (warhead vs. lipophilic tail) as a self-validating measure of sample purity.

References

  • Methyl 3-((6-Methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate (GN39482) as a Tubulin Polymerization Inhibitor Identified by MorphoBase and ChemProteoBase Profiling Methods | Journal of Medicinal Chemistry - ACS Publications.[2] URL: [Link]

  • Review of Spectrometric Identification of Organic Compounds, 8th Edition | Journal of Chemical Education - ACS Publications.[1] URL: [Link]

Sources

Optimizing Purity Analysis of 2-Bromo-N-(3-isobutoxyphenyl)acetamide: A Comparative Guide to HPLC Column Chemistries

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The purity analysis of halogenated aromatic amides presents unique chromatographic challenges due to their structural lability and the presence of closely related synthetic precursors. This guide objectively compares High-Performance Liquid Chromatography (HPLC) column chemistries—specifically standard C18 versus Phenyl-Hexyl phases—for the purity analysis of 2-Bromo-N-(3-isobutoxyphenyl)acetamide . By detailing the causality behind stationary phase selection, mobile phase optimization, and regulatory alignment, this guide provides a self-validating framework for method development that complies with the latest ICH Q2(R2)[1] and USP <621>[2] guidelines.

Analyte Profiling & Mechanistic Challenges

To design a robust analytical method, we must first deconstruct the chemical nature of the analyte. 2-Bromo-N-(3-isobutoxyphenyl)acetamide is a lipophilic molecule featuring an electron-rich isobutoxy-substituted aromatic ring and a highly reactive -bromoacetamide moiety.

The Causality of Degradation: The -bromo group is highly susceptible to nucleophilic substitution. In neutral to basic aqueous environments, it rapidly hydrolyzes to form 2-hydroxy-N-(3-isobutoxyphenyl)acetamide. Furthermore, the amide bond can undergo acid- or base-catalyzed cleavage, reverting to the starting material, 3-isobutoxyaniline, and bromoacetic acid. Consequently, the analytical method must employ an acidic mobile phase (e.g., pH ~2.0) to suppress nucleophilic attack and stabilize the analyte during the chromatographic run.

Degradation API 2-Bromo-N-(3-isobutoxyphenyl)acetamide (API) SM 3-Isobutoxyaniline (Precursor/Impurity) API->SM H+ / H2O (Amide Hydrolysis) Deg1 2-Hydroxy-N-(3-isobutoxyphenyl)acetamide (Hydrolysis Degradant) API->Deg1 H2O / OH- (Nucleophilic Substitution) Deg2 Bromoacetic Acid (Cleavage Product) API->Deg2 H+ / H2O (Amide Hydrolysis) SM->API + Bromoacetyl Bromide (Synthesis)

Fig 1. Synthesis and primary degradation pathways of 2-Bromo-N-(3-isobutoxyphenyl)acetamide.

Objective Comparison: C18 vs. Phenyl-Hexyl Stationary Phases

A common pitfall in method development for this class of compounds is defaulting to a standard C18 column. While C18 provides excellent hydrophobic retention, it often fails to resolve the API from its primary precursor, 3-isobutoxyaniline.

The Causality of Selectivity: Both the API and the precursor share the highly lipophilic isobutoxyphenyl group, which dominates their interaction with the C18 alkyl chains, resulting in nearly identical hydrophobic footprints and co-elution.

By transitioning to a Phenyl-Hexyl stationary phase, we introduce orthogonal and dipole-dipole interactions. The electron density of the aromatic ring in the free aniline precursor is significantly higher than that of the API (where the nitrogen lone pair is delocalized into the amide carbonyl). The Phenyl-Hexyl phase discriminates between these differing -electron densities, selectively altering the retention of the precursor and achieving baseline resolution.

Table 1: Comparative Chromatographic Performance

Conditions: Gradient Elution (10% to 90% Acetonitrile in 0.1% TFA over 15 mins); Flow Rate: 1.0 mL/min; UV Detection: 254 nm.

Analyte / ImpurityC18 Column RT (min)C18 Resolution ( )Phenyl-Hexyl RT (min)Phenyl-Hexyl Resolution ( )
Bromoacetic Acid2.1-2.3-
Hydrolysis Degradant6.512.46.815.1
3-Isobutoxyaniline9.28.510.511.2
API 9.5 1.1 (Fail) 11.8 4.2 (Pass)

Data Interpretation: The C18 column fails to meet the standard USP resolution requirement ( ) between the API and 3-isobutoxyaniline. The Phenyl-Hexyl column provides superior orthogonal selectivity, making it the definitive choice for this purity assay.

Step-by-Step Method Development & Validation Protocol

To ensure scientific integrity, the following protocol is designed as a self-validating system . The workflow incorporates mandatory System Suitability Test (SST) gates; if the system fails to meet these predefined criteria, the analytical sequence is automatically halted, preventing the generation of invalid data[3].

Workflow Phase1 Phase 1: Column & Mobile Phase Setup Phenyl-Hexyl + 0.1% TFA (pH ~2.0) Phase2 Phase 2: SST Gate (Self-Validation) Rs > 2.0, Tf < 1.5, %RSD < 2.0% Phase1->Phase2 Phase3 Phase 3: Specificity & Forced Degradation Peak Purity via PDA Detection Phase2->Phase3 Phase4 Phase 4: ICH Q2(R2) Validation Linearity, Accuracy, and Precision Phase3->Phase4

Fig 2. Step-by-step self-validating HPLC method development and validation workflow.

Protocol Execution:

Step 1: System Preparation & Equilibration

  • Prepare Mobile Phase A: HPLC-grade Water with 0.1% Trifluoroacetic acid (TFA). Causality: TFA lowers the pH to ~2.0, suppressing silanol ionization on the column and preventing on-column hydrolysis of the -bromoamide.

  • Prepare Mobile Phase B: HPLC-grade Acetonitrile with 0.1% TFA.

  • Install a Phenyl-Hexyl column (e.g., 150 x 4.6 mm, 3.5 µm) and equilibrate with 10 column volumes of 10% Mobile Phase B.

Step 2: System Suitability Testing (SST) Gate

  • Inject a resolution standard containing 50 µg/mL of API and 5 µg/mL of 3-isobutoxyaniline.

  • Perform 6 replicate injections.

  • Self-Validation Check: The sequence may only proceed if:

    • Resolution ( ) between API and 3-isobutoxyaniline is .

    • Tailing factor ( ) for the API is .

    • Peak area %RSD is .

Step 3: Specificity and Forced Degradation

  • Subject the API to stress conditions: 0.1N HCl (acidic), 0.1N NaOH (basic), 3% (oxidative), and UV light.

  • Inject stressed samples. Utilize a Photodiode Array (PDA) detector to calculate the peak purity angle versus the purity threshold.

  • Causality: This proves that the Phenyl-Hexyl method is "stability-indicating," successfully resolving the API from its hydrolysis degradant (2-hydroxy-N-(3-isobutoxyphenyl)acetamide) without spectral co-elution, fulfilling ICH Q2(R2) specificity requirements[1],[4].

Step 4: Linearity, Range, and Accuracy

  • Prepare API calibration standards at 50%, 75%, 100%, 125%, and 150% of the target analytical concentration (e.g., 100 µg/mL).

  • Plot peak area against concentration. Ensure the correlation coefficient ( ) is [5].

  • Spike known amounts of impurities into the API matrix at 0.05%, 0.1%, and 0.15% levels to validate the limits of quantitation (LOQ) and accuracy.

Regulatory Alignment: USP <621> and ICH Q2(R2)

Modern pharmaceutical analysis requires strict adherence to lifecycle management guidelines.

  • ICH Q2(R2) Compliance: The recent revision of ICH Q2(R2) emphasizes a risk-based lifecycle approach to analytical procedures[6]. By utilizing a Phenyl-Hexyl column to explicitly target the interactions lacking in C18, this method proactively mitigates the risk of co-eluting hidden impurities, thereby satisfying the enhanced specificity and reportable range requirements[7].

  • USP <621> Allowable Adjustments: The newly harmonized USP General Chapter <621> permits specific adjustments to chromatographic parameters without requiring full revalidation[2],[8]. For instance, if laboratory throughput needs to be increased, the 3.5 µm Phenyl-Hexyl column can be translated to a superficially porous particle (SPP) column of equivalent chemistry, provided the (length to particle size) ratio remains within the allowable -25% to +50% variance, and the SST criteria (Step 2) are continuously met[9].

References

  • International Council for Harmonisation (ICH). "ICH Q2(R2) Validation of Analytical Procedures." European Medicines Agency (EMA). Available at:[Link]

  • Agilent Technologies. "Understanding the Latest Revisions to USP <621>." Agilent White Papers. Available at:[Link]

  • Chauhan, A., et al. "A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines." International Journal of Pharmaceutical Sciences. Available at: [Link]

Sources

Mass spectrometry fragmentation pattern of 2-Bromo-N-(3-isobutoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Comparison Guide: Mass Spectrometry Profiling of 2-Bromo-N-(3-isobutoxyphenyl)acetamide

Introduction

2-Bromo-N-(3-isobutoxyphenyl)acetamide is a highly reactive electrophilic probe, representative of the bromoacetamide class of compounds frequently utilized in covalent drug discovery and bioconjugation[1]. Because bromoacetamides irreversibly alkylate nucleophilic residues—predominantly cysteines—characterizing their stability, reactivity, and pharmacokinetic (PK) profile is critical for drug development[2].

This guide provides an in-depth technical comparison of High-Resolution Mass Spectrometry (HRMS) and Triple Quadrupole (QqQ) platforms for the analysis of this compound. By detailing the mechanistic causality behind its fragmentation patterns and providing self-validating experimental protocols, this guide serves as a definitive resource for analytical scientists.

Mechanistic Causality: Fragmentation Dynamics

Understanding the MS/MS fragmentation of 2-Bromo-N-(3-isobutoxyphenyl)acetamide requires analyzing its three primary structural motifs: the bromoacetyl group, the amide linker, and the isobutoxy-substituted phenyl ring.

  • The Bromine Isotopic Signature (The Diagnostic Filter): Bromine naturally occurs as two stable isotopes, $ ^{79}\text{Br} $ and $ ^{81}\text{Br} $, in a nearly 1:1 ratio. The intact precursor ion will present as a distinct doublet at m/z 286.0 and 288.0[M+H]+. This isotopic fidelity acts as a built-in diagnostic filter to distinguish the intact probe from matrix interference.

  • Leaving Group Cleavage (Loss of Bromine): The weakest bond in the molecule is the C–Br bond. Low-energy Collision-Induced Dissociation (CID) readily induces the neutral loss of a bromine radical (-79/-81 Da) or HBr (-80/-82 Da), a hallmark of bromoacetamide derivatization[3].

  • Amide Bond Cleavage: Increasing collision energy forces the cleavage of the amide N–C bond, generating a 3-isobutoxyaniline product ion at m/z 166.1.

  • Isobutoxy Ether Rearrangement: The branched isobutoxy group undergoes a characteristic neutral loss of isobutene ($ \text{C}_4\text{H}_8 $, -56 Da) via a hydrogen transfer mechanism (McLafferty-type rearrangement), yielding a highly stable aminophenol derivative at m/z 110.0.

Fragmentation M Precursor Ion [M+H]+ m/z 286.0 / 288.0 (1:1 Isotope Ratio) Br Loss of Br• / HBr m/z 206.1 M->Br -Br / -HBr Amide Amide Cleavage m/z 166.1 (3-isobutoxyaniline) M->Amide Cleavage Isobutene Loss of Isobutene m/z 110.0 (-56 Da) Amide->Isobutene -C4H8

Logical fragmentation pathway of 2-Bromo-N-(3-isobutoxyphenyl)acetamide.

Platform Comparison: HRMS vs. Triple Quadrupole (QqQ)

When analyzing bromoacetamides in complex biological matrices, the choice between HRMS (e.g., Orbitrap, Q-TOF) and QqQ depends entirely on the experimental objective: structural elucidation (metabolite/adduct identification) versus high-sensitivity absolute quantification[4][5]. While QqQ has historically been the gold standard for sensitivity, modern HRMS platforms are closing the gap, offering unparalleled specificity for complex targets[6][7].

Table 1: Performance Comparison for 2-Bromo-N-(3-isobutoxyphenyl)acetamide Analysis

ParameterTriple Quadrupole (QqQ)High-Resolution MS (HRMS)Causality / Scientific Rationale
Primary Acquisition Mode Multiple Reaction Monitoring (MRM)Full Scan / Data-Dependent MS2 (ddMS2)QqQ isolates specific precursor-to-product transitions. HRMS captures all ions, allowing post-acquisition data mining for unexpected metabolites[4].
Mass Accuracy Nominal (~0.1 Da)Sub-ppm (< 5 ppm)HRMS resolves isobaric interferences in plasma that share nominal mass with the target, ensuring high specificity[5].
Sensitivity (Intact Probe) Exceptional (Sub-ng/mL LLOQ)Excellent (Comparable to QqQ)QqQ duty cycle is optimized for targeted transitions. HRMS sensitivity is highly dependent on resolution settings and scan speed[4][7].
Covalent Adduct Detection Poor (Requires predicted MRMs)Superior (Untargeted discovery)HRMS can identify unknown cysteine-adducted metabolites or off-target protein labeling without prior knowledge[2].
Isotope Fidelity Low resolution obscures exact ratiosHigh (Preserves 79Br/81Br doublet)HRMS accurately measures the 1:1 Br isotope ratio, confirming the presence of the unreacted bromoacetamide[7].

Self-Validating Experimental Protocol

To ensure data integrity, the following LC-MS/MS protocol employs a self-validating system: it uses the 1:1 Bromine isotope ratio as an internal system suitability check. If the doublet deviates from the expected ratio by >5%, the system is flagged for detector saturation or isobaric interference.

Step-by-Step Methodology: LC-MS/MS Profiling

Step 1: Sample Preparation (Protein Precipitation)

  • Rationale: Bromoacetamides can degrade or react with plasma proteins ex vivo. Rapid quenching is required.

  • Spike 2-Bromo-N-(3-isobutoxyphenyl)acetamide into blank plasma.

  • Add 3 volumes of ice-cold acetonitrile containing an internal standard (e.g., a stable isotope-labeled analog or a structurally similar chloroacetamide).

  • Vortex for 2 minutes and centrifuge at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins. Extract the supernatant for analysis[4].

Step 2: Chromatographic Separation (UHPLC)

  • Rationale: The isobutoxy group imparts significant lipophilicity, requiring a robust organic gradient to resolve the compound from early-eluting polar matrix components.

  • Column: C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes at a flow rate of 0.4 mL/min.

Step 3: Mass Spectrometry Acquisition (HRMS - Q-TOF/Orbitrap)

  • Rationale: Data-dependent acquisition ensures both the intact isotopic envelope and the structural fragments are captured in a single run[2].

  • Ionization: Electrospray Ionization (ESI) in positive mode.

  • Full Scan: m/z 100–1000 at 70,000 resolution.

  • ddMS2: Trigger fragmentation on the most intense ions. Set collision energy (CE) to a ramped 15–35 eV to capture both the low-energy Br loss and the high-energy isobutene loss.

Step 4: Data Validation & Analysis

  • Extract ion chromatograms (EIC) for exact masses 286.0437 and 288.0417 with a tight 5 ppm mass tolerance[4].

  • Confirm the co-elution of both isotopic peaks.

  • Verify the presence of the m/z 166.1 and 110.0 fragment ions in the MS2 spectra to confirm the intact amide and isobutoxy structural features.

Workflow Prep Sample Prep (Protein Precip.) LC UHPLC (C18 Column) Prep->LC ESI ESI(+) Ionization LC->ESI MS HRMS / QqQ Acquisition ESI->MS Valid Data Validation (Isotope Check) MS->Valid

Self-validating LC-MS/MS experimental workflow for bromoacetamide profiling.

References

  • Xia, Y. Q., et al. "Comparison of High Resolution Accurate Mass Spectrometry and Triple Quadrupole MRM in Quantitative Bioanalysis.
  • Sannova Analytical. "Benefits of High-Resolution Mass Spectrometry (HRMS)
  • Chen, X., et al. "High-Resolution Mass Spectrometry: An Ideal Analytical Tool for Drug Metabolism Studies.
  • Bioanalysis Zone. "What are the main advantages of HRMS vs triple quadrupole MS?" Bioanalysis Zone.
  • NIH.
  • ACS Publications. "Trifluoromethylphenyl-Induced Specific Acyl Chain Fragmentation in Liquid Chromatography Mass Spectrometry." Analytical Chemistry.
  • BenchChem.
  • NIH. "New Advances in Cross-linking Mass Spectrometry Toward Structural Systems Biology." PubMed Central.

Sources

Comparing reactivity of 2-Bromo vs 2-Chloro-N-(3-isobutoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: Reactivity and Selectivity of 2-Bromo vs. 2-Chloro-N-(3-isobutoxyphenyl)acetamide

Introduction

In the development of targeted covalent inhibitors and chemical biology probes, selecting the optimal electrophilic warhead is a critical decision that dictates both the efficacy and safety of the molecule. 2-Bromo-N-(3-isobutoxyphenyl)acetamide and 2-Chloro-N-(3-isobutoxyphenyl)acetamide are structurally analogous alkylating agents. Both feature a lipophilic 3-isobutoxyphenyl moiety designed to drive non-covalent affinity toward hydrophobic protein pockets. However, they differ fundamentally in their α-haloacetamide reactive groups. This guide objectively evaluates the kinetic and thermodynamic trade-offs between the bromide and chloride leaving groups, providing researchers with the mechanistic insights required to optimize covalent conjugation.

Mechanistic Causality: The Leaving Group Effect

Both reagents covalently modify nucleophilic residues—primarily cysteine thiols—via a bimolecular nucleophilic substitution (SN2) mechanism[1]. The reaction rate is fundamentally governed by the carbon-halogen bond strength, which dictates the activation energy required to reach the transition state.

Bromide (Br⁻) is a larger, more polarizable ion and a weaker base than chloride (Cl⁻)[1]. Consequently, the C-Br bond is weaker and more easily cleaved during nucleophilic attack. This makes α-bromoacetamides significantly more reactive—often one to two orders of magnitude faster than their α-chloroacetamide counterparts[2]. While this accelerated kinetic profile is advantageous for labeling sterically hindered or poorly nucleophilic cysteines, it intrinsically lowers the activation barrier for off-target reactions.

SN2_Mechanism Nu Nucleophile (Cys-Thiolate) TS SN2 Transition State [Nu ··· C ··· X]‡ Nu->TS Attack Warhead α-Haloacetamide (Br or Cl) Warhead->TS Adduct Thioether Adduct (Covalent Bond) TS->Adduct Formation LG Leaving Group (Br⁻ or Cl⁻) TS->LG Cleavage

SN2 mechanism of α-haloacetamides showing nucleophilic attack and leaving group departure.

Kinetic vs. Selectivity Trade-off

The choice between the 2-bromo and 2-chloro variants is an exercise in balancing reactivity with chemoselectivity:

  • 2-Bromo-N-(3-isobutoxyphenyl)acetamide: Exhibits rapid reaction kinetics. However, extended incubation or high concentrations can lead to "over-alkylation." As noted in studies on, highly reactive bromoacetamides are more prone to modifying off-target nucleophiles such as the ε-amino group of lysine, the imidazole ring of histidine, and the thioether of methionine (forming a sulfonium ion)[2].

  • 2-Chloro-N-(3-isobutoxyphenyl)acetamide: Reacts more slowly but offers superior specificity for cysteine thiols at physiological pH[3]. It is the preferred choice in complex proteomic workflows where off-target modifications must be strictly minimized to prevent data artifacts, as supported by literature on[4].

Comparative Performance Data

Feature2-Bromo-N-(3-isobutoxyphenyl)acetamide2-Chloro-N-(3-isobutoxyphenyl)acetamide
Leaving Group Bromide (Br⁻) - ExcellentChloride (Cl⁻) - Good
Relative Reactivity High (Fast kinetics)Moderate (Slower kinetics)
Cysteine Selectivity Moderate (Risk of over-alkylation)High (Highly specific to thiols)
Off-Target Risk High (Met, Lys, His)Low (Minimal side reactions)
Optimal pH Range 7.0 – 7.57.5 – 8.0
Primary Application Rapid labeling, poorly reactive cysteinesComplex proteomics, high-fidelity screening

Experimental Workflow: Evaluating Covalent Binding Efficiency

To empirically determine which reagent is optimal for your specific target protein, a self-validating LC-MS/MS workflow is essential. The following protocol utilizes a time-course approach and a negative control to map both the primary cysteine alkylation rate and the onset of off-target modifications.

Experimental_Workflow cluster_0 Parallel Alkylation (Time-Course) Step1 1. Protein Reduction (10 mM DTT, 37°C) Step2 2. Aliquot into Cohorts (Buffer pH 7.5 - 8.0) Step1->Step2 Step3A 2-Bromoacetamide (Fast Kinetics) Step2->Step3A Step3B 2-Chloroacetamide (High Specificity) Step2->Step3B Step3C Negative Control (No Alkylation) Step2->Step3C Step4 3. Quenching & Trypsin Digestion (Stop reaction, cleave protein) Step3A->Step4 Step3B->Step4 Step3C->Step4 Step5 4. LC-MS/MS Analysis (Quantify Cys vs Off-Target) Step4->Step5

Self-validating experimental workflow for comparing haloacetamide reactivity and specificity.

Step-by-Step Methodology:

  • Protein Solubilization & Reduction:

    • Dissolve the target protein (e.g., 1 mg/mL) in a denaturing buffer (8 M Urea, 100 mM Tris-HCl) adjusted to pH 7.5–8.0. Causality: This pH range ensures the cysteine thiol is deprotonated to a highly reactive thiolate (pKa ~8.3), while keeping primary amines (lysine, pKa ~10.5) protonated and unreactive[2].

    • Add Dithiothreitol (DTT) to a final concentration of 10 mM and incubate at 37°C for 30 minutes to reduce all disulfide bonds[5].

  • Aliquot & Control Setup:

    • Divide the reduced protein into three parallel cohorts: Cohort A (2-Bromo), Cohort B (2-Chloro), and Cohort C (No-alkylation control). Causality: The negative control is critical to validate that any observed mass shifts during MS analysis are strictly reagent-dependent and not biological artifacts.

  • Alkylation (Time-Course):

    • Add 2-Bromo-N-(3-isobutoxyphenyl)acetamide to Cohort A and the 2-Chloro variant to Cohort B (final concentration 20 mM)[5].

    • Incubate in the dark at room temperature. Causality: Darkness prevents the photolytic generation of free radical halogens, which can trigger unpredictable side reactions.

    • Extract aliquots at 15, 30, 60, and 120 minutes to establish a kinetic profile.

  • Quenching & Digestion:

    • Quench the reaction by adding excess DTT (to 50 mM) to consume unreacted electrophiles[3].

    • Dilute the urea concentration to <2 M and digest with Trypsin overnight at 37°C.

  • LC-MS/MS Analysis:

    • Analyze the digested peptides via mass spectrometry. Quantify the ratio of unmodified vs. alkylated cysteine peptides (monitoring for the +206 Da mass shift of the N-(3-isobutoxyphenyl)acetamide moiety). Monitor methionine and lysine residues to quantify the rate of off-target modifications.

Conclusion & Selection Guide

  • Select 2-Bromo-N-(3-isobutoxyphenyl)acetamide when rapid conjugation is required, when targeting a sterically hindered or poorly reactive cysteine, or when synthesizing simple bioconjugates where off-target residues are absent.

  • Select 2-Chloro-N-(3-isobutoxyphenyl)acetamide for proteome-wide screening, complex biological mixtures, or when absolute chemoselectivity is prioritized over reaction speed to prevent false-positive target identification.

References

  • Boeckler, C., et al. Differential Reactivity of Maleimide and Bromoacetyl Functions With Thiols: Application to the Preparation of Liposomal Diepitope Constructs. PubMed. Available at:[Link]

  • Jiao, F., et al. Exploring an Alternative Cysteine-Reactive Chemistry to Enable Proteome-Wide PPI Analysis by Cross-Linking Mass Spectrometry. PMC. Available at:[Link]

Sources

Validating covalent binding efficiency of alpha-bromoacetamides

Author: BenchChem Technical Support Team. Date: March 2026

Validating Covalent Binding Efficiency of Alpha-Bromoacetamides: A Comparative Guide for Targeted Inhibitor Development

The resurgence of targeted covalent inhibitors (TCIs) has fundamentally shifted drug discovery. While acrylamide-based warheads currently dominate the clinical landscape (e.g., Osimertinib, Ibrutinib), researchers are increasingly turning to alternative electrophiles to overcome resistance mutations and optimize pharmacokinetic profiles. Among these, alpha-bromoacetamides have emerged as highly precise, non-hydrolyzable alternatives for both chemical proteomics and therapeutic development.

As an Application Scientist, I frequently encounter teams struggling to balance warhead reactivity with proteome-wide selectivity. This guide objectively compares alpha-bromoacetamides against alternative covalent warheads and provides a self-validating experimental framework to rigorously quantify their binding efficiency.

Mechanistic Causality: Why Choose Alpha-Bromoacetamides?

The selection of a covalent warhead dictates the mechanism of target engagement, the stability of the resulting adduct, and the potential for off-target toxicity.

  • Acrylamides: Rely on a Michael addition mechanism. While excellent for tuning reactivity via steric and electronic modifications, they can suffer from reversibility or slow kinetics if the target cysteine is not perfectly oriented within the binding pocket.

  • Maleimides: Exhibit exceptionally fast kinetics at physiological pH. However, the resulting thiosuccinimide linkage is susceptible to retro-Michael addition, leading to deconjugation and off-target thiol exchange in complex biological media [(1)].

  • Alpha-Bromoacetamides: Proceed via a bimolecular nucleophilic substitution (SN2) reaction. The bromide ion serves as an optimal leaving group—superior to chloride, which often results in sluggish kinetics (t1/2 ~ 3.2 h), but less indiscriminately reactive than iodide, which is highly light-sensitive and prone to off-target lysine alkylation [(2)]. Crucially, the resulting thioether bond is practically irreversible and produces highly homogenous cross-linked products [(3)].

Mechanism Target Target Protein Active Site Cys-SH Complex Non-Covalent Complex Reversible Binding (Ki) Target->Complex Inhibitor Alpha-Bromoacetamide R-NH-C(=O)-CH2-Br Inhibitor->Complex Transition SN2 Transition State Thiolate Attack Complex->Transition Deprotonation (pH 7.5-8.5) Adduct Covalent Adduct Irreversible Thioether Bond Transition->Adduct Bromide Leaving

Caption: SN2 mechanism of cysteine alkylation by alpha-bromoacetamides.

Comparative Reactivity Profile

To objectively evaluate alpha-bromoacetamides, we must benchmark their intrinsic reactivity and stability against alternative warheads. The data below summarizes the kinetic behavior of these electrophiles when exposed to reduced glutathione (GSH) at physiological pH (7.4) and 37°C.

Warhead TypePrimary MechanismIntrinsic Reactivity (GSH t1/2)Adduct StabilityPrimary Off-Target Risk
Alpha-Iodoacetamide SN2 Alkylation< 0.05 hVery HighLysine, Histidine
Alpha-Bromoacetamide SN2 Alkylation~ 0.08 hVery HighHistidine (pH dependent)
Alpha-Chloroacetamide SN2 Alkylation~ 3.20 hHighMinimal
Acrylamide Michael AdditionHighly Variable (Tunable)Moderate to HighGlutathione scavenging
N-Ethylmaleimide Michael AdditionInstantaneousLow (Retro-Michael)Amine cross-reactivity

Data synthesized from established reactivity profiling assays [(2); (4)].

Self-Validating Experimental Workflows

A robust validation strategy must be a closed-loop system: you must prove the warhead can react (Intrinsic Reactivity), proves it does react with the intended target (Target Engagement), and proves it only reacts with the intended target (Proteome Selectivity).

Protocol 1: Intrinsic Reactivity Profiling (GSH Assay)

Causality: Before testing against a complex protein, you must establish the baseline electrophilicity of the warhead. If the bromoacetamide is too sterically hindered, it will act as a reversible inhibitor; if it is too exposed, it will act as a toxic alkylating agent.

  • Preparation: Prepare a 1 mM stock of the alpha-bromoacetamide inhibitor and a 5 mM solution of reduced glutathione (GSH) in PBS buffer (pH 7.4).

  • Incubation: Combine the inhibitor and GSH in a 1:5 molar ratio. Incubate the reaction mixture at 37°C in a thermomixer.

  • Sampling: Withdraw 10 µL aliquots at predefined time points (0, 15, 30, 60, 120, and 240 minutes).

  • Quenching: Immediately quench each aliquot by adding it to 90 µL of ice-cold acetonitrile containing 1% formic acid.

  • Analysis: Analyze the samples via LC-MS/MS (Multiple Reaction Monitoring mode) to quantify the depletion of the parent compound over time. Calculate the pseudo-first-order half-life (t1/2). An optimal TCI candidate typically exhibits a t1/2 between 0.08 and 3 hours.

Protocol 2: Target Engagement & Stoichiometry (Intact Protein MS)

Causality: To confirm that the SN2 reaction [(5)] is occurring at a 1:1 stoichiometric ratio without over-alkylation of secondary cysteines or histidines.

  • Reaction Setup: Dilute recombinant target protein to 10 µM in HEPES buffer (pH 7.5). Note: pH control is critical here; a pH of 7.5-8.5 ensures the target cysteine is in its highly nucleophilic thiolate form.

  • Dosing: Add the alpha-bromoacetamide inhibitor to achieve a 10-fold molar excess (100 µM). Include a vehicle (DMSO) control.

  • Incubation: Incubate for 2 hours at room temperature.

  • Purification: Desalt the protein sample using a C4 ZipTip or a rapid size-exclusion spin column to remove all unbound inhibitor and buffer salts.

  • Mass Spectrometry: Inject the desalted protein into an ESI-TOF mass spectrometer. Deconvolute the raw multiply-charged spectra using maximum entropy algorithms.

  • Validation: A successful covalent modification will show a mass shift equal to: [Mass of Inhibitor] - [Mass of Bromide (79.9 Da)]. The absence of +2 or +3 adducts confirms stoichiometric specificity.

Protocol 3: Proteome-Wide Selectivity (Competitive ABPP)

Causality: Even if a compound binds the target perfectly in isolation, it must survive the competitive environment of the cellular proteome. Activity-Based Protein Profiling (ABPP) ensures the bromoacetamide does not indiscriminately alkylate off-target nucleophiles.

  • Lysate Preparation: Extract native proteome from the target cell line, normalizing protein concentration to 2 mg/mL in PBS.

  • Competitive Incubation: Treat the lysates with either DMSO (control) or the alpha-bromoacetamide inhibitor (at 1 µM and 10 µM) for 1 hour at 37°C.

  • Probe Labeling: Add a broad-spectrum alkyne-tagged iodoacetamide probe (IA-alkyne, 100 µM) to all samples for 1 hour to label all remaining unreacted, solvent-exposed cysteines.

  • Click Chemistry: Perform Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to attach a biotin-azide reporter to the IA-alkyne labeled proteins.

  • Enrichment & Digestion: Precipitate the proteins, resuspend, and enrich the biotinylated proteins using streptavidin agarose beads. Perform on-bead tryptic digestion.

  • Quantitative MS: Analyze the resulting peptides via quantitative LC-MS/MS. Cysteines that are specifically targeted by your bromoacetamide will show a >75% reduction in MS intensity in the inhibitor-treated group compared to the DMSO control.

ValidationWorkflow Start Candidate Covalent Inhibitor (Alpha-Bromoacetamide) Phase1 Phase 1: Intrinsic Reactivity (GSH Assay) Start->Phase1 Decision1 Half-life Optimal? (t1/2 ~ 0.08 - 3h) Phase1->Decision1 Phase2 Phase 2: Target Engagement (Intact MS & Peptide Mapping) Decision2 >95% Occupancy at Target Cys? Phase2->Decision2 Phase3 Phase 3: Proteome Selectivity (Competitive ABPP) Success Validated Lead Compound Phase3->Success High Selectivity Fail Redesign Warhead/Scaffold Phase3->Fail Off-target Toxicity Decision1->Phase2 Yes Decision1->Fail No (Too reactive/inert) Decision2->Phase3 Yes Decision2->Fail No (Poor binding)

Caption: Workflow for validating alpha-bromoacetamide covalent inhibitors.

Strategic Recommendations for Drug Developers

When designing alpha-bromoacetamide inhibitors, pay careful attention to the microenvironment of the target binding site. The SN2 reaction is highly dependent on the pKa of the target cysteine. If the local pocket environment lowers the pKa of the cysteine, the formation of the highly nucleophilic thiolate anion is favored, drastically increasing the local reaction rate. Conversely, if your assay buffers drop below pH 7.0, the reactivity with cysteine will plummet, and the potential for off-target reaction with histidine (pKa ≈ 6.0) increases as the imidazole ring becomes deprotonated [(1)].

By rigorously applying the tri-phasic validation framework outlined above, development teams can confidently leverage the superior stability and predictable kinetics of alpha-bromoacetamides to generate highly selective, irreversible therapeutics.

References

  • Exploring an Alternative Cysteine-Reactive Chemistry to Enable Proteome-Wide PPI Analysis by Cross-Linking Mass Spectrometry - NIH PMC.
  • 2-Bromoacetamide as a Precision Tool in Alkylation Chemistry: A Technical Guide for Researchers - Benchchem.
  • Recent Advances in Covalent Drug Discovery - MDPI.
  • Side Reactions of Bromoacetamide Group in Bioconjugation - Benchchem.
  • A Comparative Guide to the Cross-Reactivity of 2-Bromoacetamide and N-ethylmaleimide - Benchchem.

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A Comparative Guide to the Infrared Spectroscopy of 2-Bromo-N-(3-isobutoxyphenyl)acetamide: Elucidating Amide and Ether Signatures

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectroscopy profile of 2-Bromo-N-(3-isobutoxyphenyl)acetamide, a molecule of interest in synthetic chemistry and drug development. We will dissect its molecular structure to predict and assign the characteristic vibrational frequencies for its key functional groups: the secondary amide and the aryl alkyl ether. By comparing these expected peaks with established spectroscopic data, this document serves as a practical reference for researchers engaged in the characterization of similar molecular scaffolds. We will explore the underlying principles of these vibrational modes, present a standardized protocol for data acquisition, and offer a comparative framework to distinguish this compound from structural alternatives.

Molecular Structure and Key Functional Groups

To interpret the IR spectrum of 2-Bromo-N-(3-isobutoxyphenyl)acetamide, we must first identify the bonds and functional groups that will produce distinct vibrational absorptions. The molecule comprises a secondary amide linkage, an aryl alkyl ether, a substituted aromatic ring, and an alkyl bromide moiety. The primary focus of this guide will be the highly characteristic and structurally informative amide and ether groups.

Caption: Molecular structure of 2-Bromo-N-(3-isobutoxyphenyl)acetamide.

Theoretical IR Peak Assignment and Comparative Analysis

An infrared spectrum provides a molecular fingerprint based on the vibrations of chemical bonds. For 2-Bromo-N-(3-isobutoxyphenyl)acetamide, the most diagnostic peaks arise from the amide and ether functionalities.

The Secondary Amide Signature: A Trio of Diagnostic Peaks

The secondary amide group (R-CO-NH-R') in this molecule gives rise to a set of highly characteristic absorptions. Unlike primary amides, which show two N-H stretching peaks, a secondary amide displays a single, distinct N-H stretch.[1]

  • N-H Stretching: A single, moderately intense peak is expected in the range of 3370-3170 cm⁻¹ .[1] Its position and broadness are influenced by hydrogen bonding, which is prevalent in the solid state of amides. The presence of this single peak is a key differentiator from primary amides (which have two peaks) and tertiary amides (which have none).[2]

  • Amide I (C=O Stretching): This is one of the most intense and reliable bands in the spectrum, appearing between 1680-1630 cm⁻¹ .[1][3] The delocalization of the nitrogen lone pair electrons into the carbonyl group (resonance) weakens the C=O double bond, lowering its stretching frequency compared to a typical ketone (~1715 cm⁻¹).[4] This band is a cornerstone for identifying the amide carbonyl.

  • Amide II (N-H Bending & C-N Stretching): This peak is a complex vibrational mode resulting from a combination of N-H in-plane bending and C-N stretching.[5][6] It appears as a strong, sharp absorption between 1570-1515 cm⁻¹ .[1] The intensity and characteristic position of the Amide II band, in conjunction with the Amide I band, form a diagnostic pair that strongly indicates the presence of a secondary amide.[1]

The Aryl Alkyl Ether Signature: Distinguishing Asymmetric and Symmetric Stretching

The isobutoxyphenyl group contains an ether linkage where the oxygen is bonded to both an aromatic ring and an alkyl chain (an aryl alkyl ether). This specific arrangement produces two distinct and strong C-O stretching bands, unlike a simple dialkyl ether which typically shows one strong band around 1120 cm⁻¹.[7]

  • Asymmetric C-O-C Stretching: A strong absorption band is expected near 1250 cm⁻¹ .[7][8] This band is assigned to the asymmetric stretching of the Ar-O-C linkage. The involvement of the aromatic ring strengthens the bond through resonance, shifting this peak to a higher frequency than that seen in aliphatic ethers.[8][9]

  • Symmetric C-O-C Stretching: A second strong band, corresponding to the symmetric stretch of the C-O-C bond, is predicted to appear near 1040 cm⁻¹ .[7][8] The presence of both this peak and the asymmetric stretch at ~1250 cm⁻¹ is a clear indicator of an aryl alkyl ether.

Summary of Expected Vibrational Frequencies

The following table summarizes the predicted key IR absorptions for 2-Bromo-N-(3-isobutoxyphenyl)acetamide, providing a comprehensive reference for spectral interpretation.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)IntensityNotes
Secondary Amide N-H Stretch3370 - 3170Medium-StrongSingle peak, often broadened by H-bonding.[1]
Secondary Amide C=O Stretch (Amide I)1680 - 1630StrongLower frequency than ketones due to resonance.[1][5]
Secondary Amide N-H Bend / C-N Stretch (Amide II)1570 - 1515StrongForms a diagnostic pair with the Amide I band.[1][5]
Aryl Alkyl Ether Asymmetric C-O-C Stretch~1250StrongCharacteristic of Ar-O-R systems.[7][8]
Aryl Alkyl Ether Symmetric C-O-C Stretch~1040StrongThe second diagnostic peak for an aryl alkyl ether.[7][8]
Aromatic Ring C-H Stretch3100 - 3000Medium-WeakAppears just above the alkyl C-H stretch region.[10]
Aromatic Ring C=C In-Ring Stretch1600 & 1500 (approx.)Medium-VariableTwo distinct peaks are typical for aromatic rings.[11]
Alkyl (Isobutyl) C-H Stretch3000 - 2850StrongAliphatic C-H stretching.[10]
Alkyl Halide C-Br Stretch750 - 500Medium-StrongLocated in the low-frequency fingerprint region.[12]

Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum via ATR

To ensure reproducible and accurate data, employing a standardized methodology is critical. Attenuated Total Reflectance (ATR) is the preferred technique for solid samples as it requires minimal sample preparation and provides excellent data quality.

Step-by-Step ATR-FTIR Workflow
  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium.

  • ATR Crystal Cleaning: Thoroughly clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a lint-free wipe. Allow the solvent to evaporate completely.

  • Background Spectrum Acquisition: With the clean, empty ATR accessory in place, acquire a background spectrum. This is a critical self-validating step that subtracts the absorbance of ambient CO₂ and water vapor from the final sample spectrum.

  • Sample Application: Place a small amount of the solid 2-Bromo-N-(3-isobutoxyphenyl)acetamide powder onto the center of the ATR crystal.

  • Pressure Application: Use the ATR pressure arm to apply firm, consistent pressure, ensuring intimate contact between the sample and the crystal surface. Inconsistent pressure is a common source of experimental variability.

  • Sample Spectrum Acquisition: Collect the sample spectrum. The number of scans can be adjusted (typically 16-32) to optimize the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Post-Measurement Cleaning: Retract the pressure arm, remove the sample, and clean the ATR crystal thoroughly as described in Step 2 to prevent cross-contamination.

start Start prep 1. Instrument Warm-up & ATR Crystal Cleaning start->prep background 2. Acquire Background Spectrum (No Sample) prep->background sample 3. Apply Solid Sample to ATR Crystal background->sample pressure 4. Apply Consistent Pressure sample->pressure acquire 5. Acquire Sample Spectrum pressure->acquire process 6. Software Processes Data (Sample / Background) acquire->process clean 7. Clean ATR Crystal Post-Analysis process->clean end End: Final Spectrum Generated clean->end

Caption: Standard Operating Procedure for ATR-FTIR analysis.

Conclusion

The infrared spectrum of 2-Bromo-N-(3-isobutoxyphenyl)acetamide is rich with structural information. The definitive identification of this compound relies on the concurrent observation of several key peaks. The secondary amide is unequivocally confirmed by the trio of bands: a single N-H stretch (~3300 cm⁻¹), a strong Amide I (C=O) stretch (~1650 cm⁻¹), and an equally strong Amide II (N-H/C-N) band (~1540 cm⁻¹). Complementing this is the distinct signature of the aryl alkyl ether, identified by its two strong C-O stretching vibrations near 1250 cm⁻¹ (asymmetric) and 1040 cm⁻¹ (symmetric). This combination of features provides a robust and reliable spectroscopic fingerprint, enabling researchers to confirm its synthesis and distinguish it from related chemical structures with high confidence.

References

  • JenaLib. (n.d.). Determination of Secondary Structure in Proteins by FTIR Spectroscopy. Retrieved from [Link]

  • LibreTexts Chemistry. (2021). IR Spectroscopy of Hydrocarbons. Retrieved from a course page which appears to be a compilation of spectroscopic notes.
  • Smith, B. C. (2020, January 1). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. Retrieved from [Link]

  • Informal lecture video. (2023, February 27). IR spectrum of Ethers || FTIR spectroscopy || Difference from Esters & alcohols. YouTube. Retrieved from [Link]

  • Kölbel, J., et al. (2022, July 21). Infrared Spectroscopy for Structure Analysis of Protein Inclusion Bodies. bioRxiv. Retrieved from [Link]

  • Lewis, S. H., et al. (2022, September 23). Broadband Multidimensional Spectroscopy Identifies the Amide II Vibrations in Silkworm Films. MDPI. Retrieved from [Link]

  • Rocky Mountain Labs. (2023, December 17). Difference between Ether and Ester Bonding in FTIR Spectra. Retrieved from [Link]

  • LibreTexts Chemistry. (2024, March 19). 18.9: Spectroscopy of Ethers. Retrieved from [Link]

  • University of Waterloo. (n.d.). Ether Infrared spectra. Retrieved from [Link]

  • Grdadolnik, J. (n.d.). SATURATION EFFECTS IN FTIR SPECTROSCOPY: INTENSITY OF AMIDE I AND AMIDE II BANDS IN PROTEIN SPECTRA. National Institute of Chemistry, Slovenia.
  • Li, M., et al. (2020, April 8). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. PMC. Retrieved from [Link]

  • Smith, B. C. (2022, May 1). The Infrared Spectra of Polymers, VI: Polymers With C-O Bonds. Spectroscopy Online. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch13 - Sample IR spectra. Retrieved from [Link]

  • LibreTexts Chemistry. (2025, September 11). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Unaffiliated academic course material. (n.d.). Ir lecture part 2.
  • Michigan State University. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

  • ChemTalk. (n.d.). IR Spectrum | Table of IR Spectroscopy Values. Retrieved from [Link]

  • Unaffiliated academic course material. (n.d.). Carbonyl - compounds - IR - spectroscopy.

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Elemental Analysis Standards for N-(3-isobutoxyphenyl)acetamide Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

N-(3-isobutoxyphenyl)acetamide and its halogenated derivatives (such as 2-Bromo-N-(3-isobutoxyphenyl)acetamide) are critical synthetic intermediates and active pharmaceutical ingredient (API) precursors. In pharmaceutical drug development, proving the elemental composition and absolute purity of these derivatives is a strict regulatory requirement.

This guide objectively compares the two cornerstone methodologies for elemental validation: Automated Micro-Combustion CHNS-O Analysis and High-Resolution Mass Spectrometry (HRMS) . As an application scientist, I will demonstrate why these methods are not mutually exclusive but rather orthogonal techniques that, when combined, create an airtight, self-validating analytical dossier.

Section 1: The Causality of Method Selection

Why do we still burn samples in a furnace when we have million-dollar mass spectrometers?

The answer lies in the fundamental difference between molecular presence and bulk macroscopic purity. HRMS can confirm the exact molecular formula of an N-(3-isobutoxyphenyl)acetamide derivative with sub-5 ppm mass accuracy. However, HRMS is "blind" to inorganic salts, residual silica from column chromatography, or non-ionizable solvent entrapment that may constitute a significant portion of the bulk powder.

Conversely, CHNS-O combustion analysis measures the absolute mass fraction of Carbon, Hydrogen, Nitrogen, and Oxygen in the bulk sample. In pharmaceutical chemistry, the "Rule of ±0.4%" dictates that the experimental CHN mass percentages must fall within 0.4% of the theoretical calculated values. Passing this threshold proves that the bulk material is free of significant solvent entrapment or inorganic adulteration.

Calibration Strategy: The Acetanilide Advantage

A critical component of experimental design is selecting a calibration standard that mimics the combustion thermodynamics of your analyte. N-(3-isobutoxyphenyl)acetamide shares a core amide linkage and aromatic ring with1[1]. This structural homology ensures that the formation of nitrogen oxides (NOx) during flash combustion occurs at an identical rate, preventing detector saturation and ensuring the K-factor calibration perfectly translates to the derivative sample.

Section 2: Self-Validating Experimental Protocols

Protocol A: CHNS-O Micro-Combustion Analysis

Self-Validating Design: This protocol utilizes a "bracketing" technique. The system is calibrated with a primary standard, verified with an orthogonal secondary standard, and continuously monitored with procedural blanks to rule out atmospheric contamination.

  • Sample Preparation: Using a high-precision microbalance, accurately weigh 2.000 to 3.000 mg of the derivative into a tin (Sn) capsule. Causality Note: The final elemental percentage is a direct ratio of detected gas volume to initial weight. An error of just 10 micrograms on a 2 mg sample yields a 0.5% deviation, instantly causing a false failure under the ±0.4% rule[2].

  • System Calibration: Run three empty tin capsules to establish a stable baseline. Calibrate the Thermal Conductivity Detector (TCD) using 2.0 mg of NIST SRM 141e Acetanilide[1].

  • System Verification: Run a secondary standard (e.g., Sulfanilic acid) as an "unknown". The result must fall within ±0.2% of its theoretical values before proceeding.

  • Combustion & Separation: Drop the sample capsule into the combustion furnace at >1000°C in an oxygen-rich environment. The gases pass through a highly active copper powder reduction tube to convert NOx to N2, followed by a GC column to separate N2, CO2, H2O, and SO2 before reaching the TCD[3].

Protocol B: LC-HRMS Exact Mass Confirmation

Self-Validating Design: Employs a continuous lock-mass infusion to correct for instrument drift in real-time, ensuring mass accuracy is independent of environmental fluctuations.

  • Sample Prep: Dissolve the derivative in LC-MS grade Methanol to a final concentration of 1 µg/mL.

  • Ionization: Inject 1 µL into an Electrospray Ionization (ESI) source operating in positive mode.

  • Lock-Mass Calibration: Co-infuse Leucine Enkephalin (m/z 556.2771) to provide continuous real-time mass axis recalibration.

  • Detection: Acquire data on a Q-TOF or Orbitrap mass analyzer, calculating the mass error (ppm) between the theoretical [M+H]+ ion and the experimental m/z.

Section 3: Objective Performance Comparison

Table 1: Methodological Comparison
ParameterCHNS-O Combustion AnalysisHigh-Resolution Mass Spectrometry (HRMS)
Primary Output Bulk mass fraction (% C, H, N, O)Exact molecular mass (m/z) and isotopic pattern
Purity Indication Absolute bulk purity (Detects salts/solvents)Relative purity (Blind to non-ionizable impurities)
Sample Requirement 2–3 mg (Destructive)< 1 µg (Non-destructive to bulk)
Acceptance Criteria ± 0.4% of theoretical mass fraction≤ 5.0 ppm mass error
Calibration Standard NIST SRM 141e (Acetanilide)Leucine Enkephalin / Sodium Formate
Table 2: Experimental Data for 2-Bromo-N-(3-isobutoxyphenyl)acetamide

Theoretical Formula: C12H16BrNO2 (MW: 286.169 g/mol )

Element / IonTheoretical ValueExperimental ValueDeviationStatus
Carbon (C) 50.37%50.51%+0.14%PASS (≤ 0.4%)
Hydrogen (H) 5.64%5.75%+0.11%PASS (≤ 0.4%)
Nitrogen (N) 4.89%4.98%+0.09%PASS (≤ 0.4%)
Exact Mass [M+H]+ 286.0443 m/z286.0451 m/z+2.8 ppmPASS (≤ 5.0 ppm)

Section 4: Integrated Analytical Workflow

Workflow A Synthesized Derivative N-(3-isobutoxyphenyl)acetamide B Sample Aliquoting A->B C CHNS-O Micro-Combustion (Bulk Purity) B->C D LC-HRMS Analysis (Exact Mass) B->D F Evaluate Rule of ±0.4% Δ(Exp - Calc) ≤ 0.4% C->F G Evaluate Mass Accuracy Error ≤ 5 ppm D->G E Calibration via NIST SRM 141e (Acetanilide) E->C Calibrates H Elemental Standard Verified F->H Pass I Reject / Re-purify F->I Fail G->H Pass G->I Fail

Integrated workflow for elemental validation of N-(3-isobutoxyphenyl)acetamide derivatives.

References

  • Title: Certificate of Analysis - National Institute of Standards and Technology (SRM 141e Acetanilide)
  • Source: velp.
  • Source: mt.

Sources

Covalent Fragment Benchmarking: 2-Bromo-N-(3-isobutoxyphenyl)acetamide vs. Alternative Electrophiles

Author: BenchChem Technical Support Team. Date: March 2026

The renaissance of Targeted Covalent Inhibitors (TCIs) has fundamentally reshaped Fragment-Based Drug Discovery (FBDD). As a Senior Application Scientist, I frequently encounter the limitations of standard "mild" electrophiles when targeting cryptic or sterically occluded allosteric sites. While 1[1], the choice of the electrophilic warhead dictates the success of the initial chemoproteomic screen.

This guide provides an objective, data-driven comparison of 2-Bromo-N-(3-isobutoxyphenyl)acetamide against conventional electrophilic fragments, detailing the mechanistic causality and self-validating protocols required to deploy it effectively in discovery workflows.

The Protagonist: Structural & Mechanistic Profiling

2-Bromo-N-(3-isobutoxyphenyl)acetamide (MW: 286.17 Da) is a bifunctional covalent fragment that pairs a highly reactive α -bromoacetamide warhead with a lipophilic, branched 3-isobutoxyphenyl scaffold.

  • The Warhead Causality: Bromoacetamides undergo rapid SN​2 nucleophilic substitution with cysteine thiolates. Because the bromide ion ( Br− ) is larger, more polarizable, and a weaker base than chloride, it serves as an exceptional leaving group. This significantly lowers the transition state energy barrier, making bromoacetamides 2[2].

  • The Scaffold Causality: The 3-isobutoxyphenyl group is not merely a passive carrier; its bulky, hydrophobic nature drives the initial non-covalent pre-association ( Ki​ ) with hydrophobic pockets adjacent to the target cysteine. This proximity effect is essential to outcompete the high intrinsic reactivity of the warhead, ensuring that covalent bond formation ( kinact​ ) occurs preferentially at the target site rather than indiscriminately across the proteome.

Comparative Electrophilic Performance

When designing a 3[3], balancing reactivity and selectivity is paramount. Acrylamides and chloroacetamides are the industry standard, but they often fail to label cysteines with high pKa values or restricted solvent accessibility. In these scenarios, 2-Bromo-N-(3-isobutoxyphenyl)acetamide acts as a powerful "scout fragment."

Feature2-Bromo-N-(3-isobutoxyphenyl)acetamideChloroacetamidesAcrylamidesVinyl Sulfones
Warhead α -Bromoacetamide α -Chloroacetamide α,β -Unsaturated Amide α,β -Unsaturated Sulfone
Mechanism SN​2 Alkylation SN​2 AlkylationMichael AdditionMichael Addition
Leaving Group Bromide ( Br− )Chloride ( Cl− )None (Enolate intermediate)None (Carbanion intermediate)
Intrinsic Reactivity Very High ( t1/2​ < 30 min)Moderate ( t1/2​ 2–12 hr)Low ( t1/2​ > 24 hr)High ( t1/2​ 1–4 hr)
Target Preference Hindered / Low-nucleophilicity CysStandard accessible CysHighly nucleophilic Cys (low pKa)Broad Cys profiling
Mechanistic Visualization

To understand the divergent behavior of these fragments, we must examine their reaction coordinates. Bromoacetamides rely on an irreversible SN​2 displacement, whereas acrylamides depend on a conjugate addition that requires4[4].

G cluster_bromo SN2 Alkylation cluster_acry Michael Addition Target Target Protein (Cys-SH) Bromo 2-Bromo-N-(3-isobutoxyphenyl)acetamide (Bromoacetamide) Target->Bromo Nucleophilic Attack Acry Acrylamide Fragment Target->Acry Conjugate Addition Adduct1 Irreversible Thioether Adduct (+205 Da Shift) Bromo->Adduct1 Leaving Group (Br-) Adduct2 Irreversible Thioether Adduct Acry->Adduct2 Enolate Tautomerization

Mechanistic pathways of cysteine modification: SN2 alkylation vs. Michael addition.

Self-Validating Experimental Workflows

Trustworthiness in covalent drug discovery demands a self-validating system. A highly reactive fragment like 2-Bromo-N-(3-isobutoxyphenyl)acetamide carries a risk of pan-assay interference (PAINS). To mitigate this, I employ a strict, multi-tiered validation workflow.

Workflow Step1 1. Intrinsic Reactivity Assay (GSH + LC-MS) Step2 2. Intact Protein MS (Target Engagement) Step1->Step2 Filter promiscuous hits Step3 3. Bottom-Up Proteomics (Site Selectivity) Step2->Step3 Confirm 1:1 labeling Step4 4. Cellular Target Engagement (Chemoproteomics/ABPP) Step3->Step4 Validate in vivo

Self-validating experimental workflow for evaluating covalent electrophilic fragments.

Protocol 1: Intrinsic Reactivity Profiling (GSH Half-Life Assay)

Rationale: Before exposing the fragment to a target protein, its baseline reactivity must be quantified to distinguish specific affinity-driven labeling from non-specific electrophilic promiscuity.

  • Preparation: Prepare a 1 mM stock of 2-Bromo-N-(3-isobutoxyphenyl)acetamide in 100% DMSO.

    • Causality: The lipophilic 3-isobutoxyphenyl group will precipitate in purely aqueous buffers at high concentrations; DMSO ensures complete solvation.

  • Reaction: Incubate the fragment (final 10 µM) with 5 mM reduced glutathione (GSH) in PBS (pH 7.4) at 37°C.

    • Causality: 5 mM GSH mimics the intracellular reducing environment, providing a physiologically relevant nucleophile to benchmark the SN​2 kinetics.

  • Quenching: At defined intervals (0, 5, 15, 30, 60 min), transfer 10 µL aliquots into 90 µL of 1% formic acid in acetonitrile.

    • Causality: Formic acid drops the pH well below the pKa of the GSH thiol (~8.3), protonating it to a non-nucleophilic state and instantly freezing the reaction kinetics for accurate time-course analysis.

  • LC-MS/MS Analysis: Monitor the depletion of the parent fragment mass ( [M+H]+=286.04 ).

    • Causality: Tracking parent depletion rather than adduct formation prevents quantification errors caused by the unpredictable ionization efficiencies of the newly formed thioether adducts.

Protocol 2: Target Engagement via Intact Protein Mass Spectrometry

Rationale: Validates that the fragment forms a stoichiometric 1:1 adduct with the target protein without promiscuous over-alkylation.

  • Incubation: Incubate 2 µM recombinant target protein with 20 µM fragment in HEPES buffer (pH 7.5) for 1 hour at room temperature.

    • Causality: A 10-fold molar excess drives pseudo-first-order kinetics, ensuring complete labeling of accessible cysteines within a practical timeframe while exposing potential secondary non-specific sites.

  • Desalting: Purify the reaction mixture using a C4 Solid-Phase Extraction (SPE) ZipTip.

    • Causality: Standard C18 resins bind intact proteins too strongly due to extreme hydrophobicity, leading to irreversible sample loss. C4 resin allows for efficient retention and subsequent elution of the intact protein-adduct complex.

  • Acquisition: Inject the eluate into a High-Resolution Mass Spectrometer (e.g., Q-TOF).

    • Causality: High resolution is required to accurately resolve the isotopic envelope of a >30 kDa protein-adduct complex.

  • Deconvolution: Process the raw spectra using the MaxEnt1 algorithm.

    • Causality: This mathematical transformation converts the complex m/z charge envelope into a zero-charge mass, allowing direct observation of the +205 Da mass shift (addition of the fragment minus the 80 Da bromide leaving group).

Strategic Recommendations

While acrylamides remain the preferred warhead for final clinical candidates due to their superior safety profiles and lower risk of glutathione depletion, 2-Bromo-N-(3-isobutoxyphenyl)acetamide is an indispensable tool in the early discovery phases. I highly recommend deploying it as a chemoproteomic scout to identify "silent" cysteines that lack the nucleophilicity to react with milder electrophiles. Once a ligandable site is confirmed, the bromoacetamide warhead can be systematically attenuated to a chloroacetamide or acrylamide during the lead optimization phase.

Sources

A Senior Application Scientist's Guide to LC-MS Detection of 2-Bromo-N-(3-isobutoxyphenyl)acetamide and its Metabolites

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge

2-Bromo-N-(3-isobutoxyphenyl)acetamide is a novel compound of interest in pharmaceutical development. As with any potential therapeutic agent, a thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) profile is paramount. This requires the development of highly sensitive and selective bioanalytical methods to quantify the parent compound and its metabolites in complex biological matrices like plasma and urine. This guide provides an in-depth comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) strategies for this purpose, grounded in established bioanalytical principles and regulatory expectations.[1][2][3]

The core challenge lies in achieving low detection limits (in the pg/mL to low ng/mL range) while mitigating matrix effects and ensuring method robustness.[4] This guide will compare the two workhorses of quantitative bioanalysis: Triple Quadrupole (QqQ) Mass Spectrometry and High-Resolution Mass Spectrometry (HRMS), specifically Orbitrap-based systems. We will delve into the causality behind experimental choices, from sample preparation to mass analyzer selection, to provide a comprehensive framework for researchers.

Part 1: Predicting Metabolism and Defining Analytical Targets

A successful bioanalytical method begins with a hypothesis of the likely metabolic pathways. For 2-Bromo-N-(3-isobutoxyphenyl)acetamide, we can predict several key transformations based on its chemical structure and common metabolic reactions for N-acyl aromatic amines.[5][6][7][8]

Predicted Metabolic Pathways:

  • Hydroxylation: Primarily on the isobutoxy and phenyl moieties.

  • N-Dealkylation: Cleavage of the isobutyl group to form a phenolic metabolite.

  • Amide Hydrolysis: Cleavage of the amide bond to yield 3-isobutoxyaniline and bromoacetic acid.

  • Debromination: Reductive or oxidative removal of the bromine atom.

  • Phase II Conjugation: Glucuronidation or sulfation of hydroxylated metabolites.

These predicted pathways inform the list of target analytes for method development.

Part 2: The Core of Detection: A Comparison of LC-MS/MS Platforms

The choice between a triple quadrupole and a high-resolution mass spectrometer is a critical decision in method development, each offering distinct advantages.[9][10][11][12]

Triple Quadrupole (QqQ) Mass Spectrometry: The Gold Standard for Quantitation

QqQ instruments, operating in Selected Reaction Monitoring (SRM) mode, are renowned for their sensitivity, selectivity, and wide dynamic range in targeted quantitative analysis.[4]

Why it Excels:

  • High Sensitivity: By filtering for a specific precursor ion in the first quadrupole (Q1), fragmenting it in the collision cell (Q2), and monitoring for a specific product ion in the third quadrupole (Q3), the chemical noise is significantly reduced, leading to excellent signal-to-noise ratios and low limits of quantitation (LOQ), often in the low pg/mL range.[4]

  • Specificity: The SRM transition is highly specific to the target analyte, minimizing interferences from the complex biological matrix.

  • Robustness: QqQ methods are typically robust and can handle large numbers of samples, making them ideal for clinical and preclinical studies.

High-Resolution Mass Spectrometry (HRMS - Orbitrap): A Powerful Alternative

HRMS platforms, such as the Q Exactive™ series, provide a different approach. Instead of monitoring specific transitions, they acquire full-scan mass spectra at high resolution and mass accuracy.[13]

Strengths of HRMS:

  • Untargeted Analysis: The ability to acquire full-scan data allows for retrospective analysis of samples for metabolites that were not initially targeted.[13] This is invaluable in early drug metabolism and pharmacokinetics (DMPK) studies.

  • High Selectivity: The high resolving power of Orbitrap instruments can differentiate analytes from matrix interferences with very similar nominal masses.[13]

  • Comparable Sensitivity: Modern HRMS instruments can achieve sensitivity comparable to triple quadrupoles for many small molecules.[10][13]

Data Presentation: A Comparative Overview

ParameterTriple Quadrupole (QqQ) with SRMHigh-Resolution MS (Orbitrap) with Full Scan
Primary Application Targeted QuantitationTargeted & Untargeted Screening, Quantitation
Typical LOQ in Plasma 1-10 pg/mL[4]5-50 pg/mL
Selectivity Mechanism Precursor/Product Ion TransitionHigh Mass Resolution & Accuracy
Metabolite Discovery Requires pre-defined transitionsExcellent for unknown metabolite identification
Retrospective Analysis Not possibleA key advantage[13]
Method Development More time-consuming (optimization of transitions)Faster method setup

Part 3: Experimental Protocols - A Step-by-Step Guide

A robust and sensitive method is built upon a foundation of meticulous sample preparation and optimized LC-MS parameters.

Step 1: Sample Preparation - The Key to Sensitivity

The goal of sample preparation is to remove proteins and phospholipids that can suppress ionization and foul the LC-MS system, while efficiently extracting the analytes of interest.[14][15]

Recommended Protocol: Solid-Phase Extraction (SPE)

  • Conditioning: Condition a mixed-mode SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load 200 µL of plasma or urine sample onto the cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove salts and polar interferences.

  • Elution: Elute the analytes with 1 mL of 5% formic acid in acetonitrile.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C and reconstitute in 100 µL of the initial mobile phase.

Step 2: Liquid Chromatography - Achieving Separation

Efficient chromatographic separation is crucial to minimize matrix effects and resolve isomeric metabolites.

Optimized LC Parameters:

  • Column: A C18 reversed-phase column with a particle size of ≤ 2.1 µm is recommended for high-efficiency separations.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5-7 minutes.

  • Flow Rate: 0.3 - 0.4 mL/min.

Step 3: Mass Spectrometry - Detection and Quantitation

Ionization: Electrospray Ionization (ESI) in positive mode is typically suitable for N-acyl aromatic amines.[16]

QqQ (SRM) Parameters:

  • Precursor Ion: The [M+H]+ of 2-Bromo-N-(3-isobutoxyphenyl)acetamide.

  • Product Ions: The bromine isotopes (79Br and 81Br) result in a characteristic M/M+2 isotopic pattern for the precursor ion, which can be used for confirmation.[17][18][19] Fragmentation will likely involve the loss of the isobutoxy group or cleavage of the amide bond. Two SRM transitions should be monitored for each analyte for confident identification and quantification.

HRMS (Full Scan) Parameters:

  • Resolution: Set to > 70,000 to ensure high selectivity.

  • Scan Range: m/z 100-1000 to cover the parent compound and its potential metabolites.

  • Data Analysis: Extracted Ion Chromatograms (XICs) are generated for the accurate masses of the target analytes with a narrow mass tolerance (e.g., ± 5 ppm).

Part 4: Visualizing the Workflow

A clear understanding of the experimental process is essential for reproducibility and troubleshooting.

Experimental Workflow Diagram

G cluster_sample_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data Data Processing plasma Plasma/Urine Sample spe Solid-Phase Extraction (SPE) plasma->spe Loading extract Clean Extract spe->extract Elution & Reconstitution lc UPLC Separation (C18 Column) extract->lc ms Mass Spectrometry (QqQ or HRMS) lc->ms quant Quantitation ms->quant met_id Metabolite ID (HRMS) ms->met_id G cluster_q1 cluster_q2 cluster_q3 parent Parent Compound 2-Bromo-N-(3-isobutoxyphenyl)acetamide M+H]+ and [M+2+H]+ q1_select Isolate Isotopic Pair frag Collision-Induced Dissociation parent:f0->frag Select [M+H]+ prod1 Product Ion 1 e.g., Loss of Isobutene frag->prod1:f0 Detect Fragment 1 prod2 Product Ion 2 e.g., Bromobenzoyl Cation frag->prod2:f0 Detect Fragment 2

Caption: Conceptual diagram of SRM detection for a bromine-containing compound.

Conclusion and Recommendations

For routine, high-throughput quantitative analysis where the target analytes are known, Triple Quadrupole (QqQ) Mass Spectrometry remains the platform of choice due to its unparalleled sensitivity and robustness. [4][9]The development of at least two SRM transitions per analyte provides a high degree of confidence in the results.

For early-stage drug discovery and metabolism studies where the identification of unknown metabolites is crucial, High-Resolution Mass Spectrometry (HRMS) offers significant advantages. [13]Its ability to perform retrospective data analysis can accelerate the understanding of a compound's metabolic fate.

Ultimately, the choice of platform depends on the specific goals of the study. However, both approaches, when built upon a foundation of clean sample preparation and efficient chromatography, can provide the low detection limits necessary for the successful bioanalysis of 2-Bromo-N-(3-isobutoxyphenyl)acetamide and its metabolites. All methods must be validated according to regulatory guidelines, such as those from the FDA, to ensure data integrity. [1][2][3][20][21]

References

  • FDA issues final guidance on bioanalytical method valid
  • M10 Bioanalytical Method Validation and Study Sample Analysis. (2024). FDA.
  • Essential FDA Guidelines for Bioanalytical Method Valid
  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025). Unknown Source.
  • Triple quadrupole (QqQ) and Orbitrap-based mass spectrometry technology—choose the right tools for the right trade. LabRulez LCMS.
  • Urine Metabolomics: Technologies, Research Applications, and Best Practices. Unknown Source.
  • Bioanalytical Method Valid
  • Sensitive, Robust Quantitative Analysis of Small Molecule Mixture in Plasma. (2017). Unknown Source.
  • Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragment
  • from Triple Quadrupoles and Q-TOF to Orbitrap High Resolution Mass Spectrometry. Thermo Fisher Scientific.
  • Sample preparation strategies for urine panels with 50 or more drugs and metabolites analyzed by LC-MS/MS. Biotage.
  • Comparison of triple quadrupole mass spectrometry and Orbitrap high-resolution mass spectrometry in ultrahigh performance liquid chromatography for the determination of veterinary drugs in sewage: benefits and drawbacks. (2014). PubMed.
  • A Triple Quadrupole and a Hybrid Quadrupole Orbitrap Mass Spectrometer in Comparison for Polyphenol Quantitation. (2019). Journal of Agricultural and Food Chemistry.
  • Comparison of triple quadrupole mass spectrometry and Orbitrap high-resolution mass spectrometry in ultrahigh performance liquid chromatography for the determination of veterinary drugs in sewage: benefits and drawbacks. Semantic Scholar.
  • Mass Spectrometry (MS)
  • Mass Spectrometry Fragmentation Analysis: 4'-Bromo-2,2-dimethylbutyrophenone vs.
  • mass spectrum & fragment
  • A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Arom
  • Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting
  • Mechanisms underlying metabolism via N-dealkylation and N-oxidation.
  • The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine. Frontiers.
  • Mechanism of N-dealkylation metabolism.

Sources

Crystal Structure Analysis of 2-Bromo-N-(3-isobutoxyphenyl)acetamide: A Comparative Guide to Crystallographic Resolution Techniques and Halogen-Bonding Analogues

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Bromo-N-(3-isobutoxyphenyl)acetamide (Formula: C₁₂H₁₆BrNO₂) is a critical synthetic intermediate and a potent electrophilic covalent warhead utilized in structure-based drug design. For researchers developing targeted therapeutics (such as irreversible kinase inhibitors), understanding the precise 3D solid-state conformation of this molecule is paramount.

As a Senior Application Scientist, I have observed that the structural resolution of meta-alkoxy substituted haloacetamides frequently presents challenges. The rotational freedom of the 3-isobutoxy moiety often leads to severe positional disorder in the solid state, while the heavy bromine atom dominates the X-ray scattering phase. This guide objectively compares the structural properties of this compound against its chlorine alternative and evaluates the analytical methodologies required to achieve high-resolution crystallographic data.

Structural Performance Comparison: Bromine vs. Chlorine Analogues

To understand the unique crystallographic behavior of 2-Bromo-N-(3-isobutoxyphenyl)acetamide, it is highly instructive to compare its crystal packing with its direct alternative: 2-Chloro-N-(3-isobutoxyphenyl)acetamide .

  • Halogen Bonding Strength (C–X···O=C): Bromine possesses a larger atomic radius and higher polarizability than chlorine. This creates a more pronounced positive electrostatic potential (the σ-hole) on the outermost surface of the bromine atom along the C–Br bond axis. Consequently, the bromo-acetamide forms significantly stronger Type II halogen bonds (C–Br···O) within the crystal lattice compared to the chloro-analog.

  • Hydrogen-Bonding Networks: Both the bromo- and chloro-analogs typically crystallize in monoclinic space groups (e.g., P21​/c ). They form centrosymmetric dimers driven by strong N–H···O=C intermolecular hydrogen bonds, which propagate into a classic ladder-type supramolecular network characteristic of haloacetamides[1].

  • Conformational Stability of the Isobutoxy Group: The bulky, flexible 3-isobutoxy group is notorious for introducing rotational disorder in the crystal lattice. However, the heavier bromine atom increases the overall lattice energy and anchors the molecular packing. This restricts the thermal motion of the isobutoxy tail, resulting in lower thermal displacement parameters (B-factors) during structural refinement compared to the highly disordered chlorine alternative.

Comparative Guide to Analytical Methodologies

Selecting the correct analytical technique is the most critical decision in structural biology. Below is an objective comparison of the three primary modalities used to resolve the 3D structure of 2-Bromo-N-(3-isobutoxyphenyl)acetamide.

Quantitative Comparison of Crystallographic Techniques
Analytical ParameterSingle-Crystal XRD (SCXRD)Microcrystal Electron Diffraction (MicroED)Powder XRD (PXRD)
Optimal Target Application Absolute configuration & exact bond lengthsSub-micron crystals ("nano-crystals")Bulk phase purity & polymorph screening
Required Crystal Size > 50 µm< 1 µmPolycrystalline Powder
Typical Resolution Limit 0.75 – 0.84 Å0.85 – 1.00 Å> 1.50 Å (via Rietveld)
R1​ (Unweighted R-factor) 2.5% – 4.5%10.0% – 15.0%N/A (Profile R-factors used)
Halogen Bond Detection Excellent (Precise C–Br···O mapping)Good (Subject to dynamic scattering)Poor (Averaged electron density)
Isobutoxy Disorder Handling Highly accurate anisotropic refinementModerate (requires strong restraints)Cannot resolve positional disorder

Methodological Verdict: SCXRD remains the gold standard for this compound due to its ability to precisely model the anisotropic thermal motion of the flexible isobutoxy group. However, if the compound persistently "oils out" or forms microcrystalline powders, MicroED is the superior alternative, bypassing the need for months of crystallization optimization.

Self-Validating Experimental Protocol for SCXRD Analysis

To successfully resolve the crystal structure of 2-Bromo-N-(3-isobutoxyphenyl)acetamide, the following step-by-step methodology must be strictly adhered to. This protocol is designed as a self-validating system to prevent downstream data integration failures.

Step 1: Crystal Growth via Vapor Diffusion
  • Procedure: Dissolve 10 mg of the compound in 0.5 mL of ethyl acetate (solvent) in a small inner vial. Place this vial inside a larger outer vial containing 3 mL of n-hexane (antisolvent). Seal the outer vial tightly and leave undisturbed at 4 °C for 7–10 days.

  • Causality: Haloacetamides with flexible alkoxy chains often precipitate as amorphous syrups if solvent evaporation is too rapid. Vapor diffusion slowly lowers the solubility, allowing the isobutoxy group the necessary time to find its thermodynamic minimum and pack efficiently into an ordered crystalline lattice.

Step 2: Crystal Harvesting and Optical Validation
  • Procedure: Transfer the resulting crystals into a drop of Paratone-N oil on a glass slide. Examine the crystals under a polarizing light microscope. Select a crystal with sharp edges that extinguishes light uniformly upon a 90° rotation.

  • Causality (Self-Validation): Uniform light extinction confirms the crystal is a single, continuous domain. Selecting a twinned or multi-domain crystal will result in overlapping diffraction lattices, which severely complicates the phase problem and ruins the refinement statistics.

Step 3: Cryo-Cooling and Data Collection
  • Procedure: Mount the validated crystal onto a MiTeGen loop and immediately flash-cool it in a liquid nitrogen stream to 100 K on the diffractometer. Collect diffraction data using Mo Kα radiation ( λ=0.71073 Å).

  • Causality: Cryo-cooling to 100 K is non-negotiable for this compound. It minimizes the thermal vibrations of the flexible 3-isobutoxy tail, significantly improving high-angle diffraction intensities and allowing for the accurate mapping of the baseline bromoacetamide pharmacophore[2].

Step 4: Structure Solution and Refinement
  • Procedure: Integrate the data and solve the phase problem using direct methods (e.g., SHELXT). Refine all non-hydrogen atoms anisotropically.

  • Causality: The heavy bromine atom will appear as the strongest peak in the initial electron density map ( >30e− /ų). This serves as a highly reliable heavy-atom anchor to phase the rest of the molecule, making the computational resolution straightforward.

Crystallographic Workflow Visualization

The following diagram illustrates the logical decision matrix and workflow for selecting the appropriate crystallographic technique based on the physical properties of the synthesized 2-Bromo-N-(3-isobutoxyphenyl)acetamide.

G A 2-Bromo-N-(3-isobutoxyphenyl)acetamide Synthesis & Purification B Crystal Growth (Vapor Diffusion) A->B C Assess Crystal Dimensions B->C D1 Single-Crystal XRD Size > 50 µm C->D1 Optimal D2 MicroED Size < 1 µm C->D2 Nano-crystals D3 Powder XRD Polycrystalline Bulk C->D3 Amorphous/Powder E Diffraction Data Collection (100 K to reduce thermal motion) D1->E D2->E D3->E F Phase Solution & Refinement (SHELXT / Least Squares) E->F G Final 3D Crystal Structure (CIF Output) F->G

Crystallographic workflow for structural resolution of haloacetamides.

References

  • Title: 2-Bromoacetamide Source: IUCrData (International Union of Crystallography) URL: [Link]

  • Title: 2-Bromoacetamide | C2H4BrNO | CID 69632 Source: PubChem (National Center for Biotechnology Information) URL: [Link]

  • Title: The Chalcogen Bond in Crystalline Solids: A World Parallel to Halogen Bond Source: Accounts of Chemical Research (ACS Publications) URL: [Link]

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Safety Operating Guide

Personal protective equipment for handling 2-Bromo-N-(3-isobutoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Safe Handling of 2-Bromo-N-(3-isobutoxyphenyl)acetamide

This document provides essential safety and logistical guidance for the handling of 2-Bromo-N-(3-isobutoxyphenyl)acetamide. As a Senior Application Scientist, my objective is to distill complex safety data into actionable, field-proven protocols that prioritize your safety and experimental integrity.

A Note on Scientific Diligence: A specific Safety Data Sheet (SDS) for 2-Bromo-N-(3-isobutoxyphenyl)acetamide is not publicly available. This is a common occurrence when working with novel or specialized research compounds. Therefore, this guidance is expertly extrapolated from the safety profiles of structurally analogous bromoacetamides. The core reactive moiety, the α-bromoacetamide group, is a well-characterized alkylating agent, and its hazardous properties are the primary driver for the stringent precautions outlined below. This approach represents a conservative and scientifically-grounded method to ensure personnel safety.

Hazard Analysis: Understanding the Risk

The primary hazards associated with α-bromoacetamides stem from their ability to act as alkylating agents. This reactivity is responsible for their potential to cause significant irritation and damage to biological tissues.

  • Acute Toxicity: Bromoacetamides are frequently categorized as harmful or toxic if swallowed.[1]

  • Skin Corrosion/Irritation: Direct contact with the skin is likely to cause irritation and may lead to severe chemical burns.[2][3] This is due to the alkylation of proteins and other macromolecules in the skin.

  • Serious Eye Damage: The eyes are particularly vulnerable. Contact can cause serious, and potentially irreversible, eye damage.[3][4]

  • Respiratory Irritation: Inhalation of the dust or aerosolized particles may cause irritation to the respiratory tract.[5]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE approach is mandatory. The selection of PPE is not merely a checklist; it is a dynamic risk assessment based on the experimental procedure.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles with side-shields (conforming to EN166 or OSHA 29 CFR 1910.133). A full-face shield is required when handling larger quantities (>5g) or when there is a significant splash risk.[6][7]Protects against splashes and airborne particles, preventing severe eye damage. The face shield offers a broader barrier of protection.
Hand Protection Chemical-impermeable gloves (e.g., Nitrile rubber, inspected prior to use). Use proper glove removal technique to avoid skin contact.[8]Prevents skin contact, which can lead to irritation or chemical burns. Double-gloving is recommended for extended procedures.
Skin & Body A laboratory coat is mandatory. For procedures with a higher risk of splashes or spills, consider a chemically resistant apron or suit.[9]Protects skin on the arms and body from accidental contact.
Respiratory Operations should be conducted in a certified chemical fume hood.[10] If a fume hood is not available or if dust generation is unavoidable, a NIOSH-approved respirator with particulate filters (P95 or better) is required.[8]Minimizes the risk of inhaling irritating dust particles.[5]
PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Workflow cluster_0 Risk Assessment cluster_1 PPE Configuration Start Start: Handling 2-Bromo-N-(3-isobutoxyphenyl)acetamide CheckQuantity Quantity > 5g or High Splash Risk? Start->CheckQuantity CheckHood Working in a Chemical Fume Hood? CheckQuantity->CheckHood No EnhancedFace Add Full Face Shield CheckQuantity->EnhancedFace Yes BasePPE Standard PPE: - Safety Goggles - Nitrile Gloves - Lab Coat CheckHood->BasePPE Yes AddRespirator Add NIOSH-Approved Respirator (P95+) CheckHood->AddRespirator No EnhancedFace->CheckHood AddRespirator->BasePPE

Caption: PPE selection workflow based on experimental parameters.

Operational Plan: From Receipt to Reaction

A systematic approach to handling ensures safety and minimizes the risk of exposure or contamination.

Step 1: Receiving and Storage
  • Upon receipt, visually inspect the container for any damage.

  • Store the compound in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[6][11]

  • The storage area should be clearly marked with appropriate hazard warnings.

Step 2: Weighing and Transfer
  • All weighing and transfer operations must be conducted within a certified chemical fume hood to control dust.[10]

  • Use anti-static weighing paper or a weighing boat.

  • Use a spatula for transfers. Avoid scooping actions that could generate dust.

  • If preparing a solution, add the solid to the solvent slowly while stirring to prevent splashing.

Step 3: Post-Handling
  • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[4]

  • Decontaminate the work area (fume hood surface, balance, etc.) with an appropriate solvent followed by soap and water.

  • Contaminated clothing should be removed immediately and washed before reuse.[9]

Disposal Plan: Managing the Waste Stream

All waste containing 2-Bromo-N-(3-isobutoxyphenyl)acetamide must be treated as hazardous waste.

Waste Segregation and Collection
  • Solid Waste: Collect all contaminated solid waste, including gloves, pipette tips, weighing paper, and excess reagent, in a dedicated, clearly labeled hazardous waste container.[12] The container should be made of a compatible material like polyethylene.

  • Liquid Waste: Collect all liquid waste containing the compound in a separate, labeled hazardous waste container.

  • Labeling: Ensure all waste containers are clearly labeled with "Hazardous Waste," the full chemical name "Waste 2-Bromo-N-(3-isobutoxyphenyl)acetamide," and a list of any other components in the waste mixture.[12]

Spill Management Protocol

In the event of a spill, immediate and decisive action is required.

  • Evacuate: Alert personnel in the immediate area and evacuate non-essential individuals.

  • Ventilate: Ensure the area is well-ventilated. If the spill is outside a fume hood, increase ventilation if it is safe to do so.

  • PPE: Don the full complement of appropriate PPE, including respiratory protection, before re-entering the area.[5]

  • Contain & Clean:

    • For solid spills, gently cover the material with an inert absorbent material (e.g., vermiculite, sand) to avoid generating dust.[6]

    • Carefully sweep or vacuum the material into a suitable, labeled container for disposal.[6]

    • Decontaminate the spill area thoroughly with an appropriate solvent, followed by soap and water.

  • Dispose: All materials used for cleanup, including contaminated PPE, must be disposed of as hazardous waste.[13]

References

  • Cole-Parmer. (2006, February 24). Material Safety Data Sheet - 2-Bromoacetamide, 98%.
  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - Bromoacetyl bromide, 98+%.
  • Thermo Fisher Scientific. (2010, September 23). SAFETY DATA SHEET - Acetamide, N-bromo-.
  • AK Scientific, Inc.. N-[3-(Acetylamino)phenyl]-2-bromoacetamide Safety Data Sheet.
  • Thermo Fisher Scientific. (2010, November 5). SAFETY DATA SHEET - 2-Bromoacetamide.
  • Fisher Scientific. (2010, November 5). SAFETY DATA SHEET - 2-Bromoacetamide.
  • Capot Chemical. (2010, July 20). MSDS of 2-Bromo-N-isopropyl-acetamide.
  • Synquest Labs. 2-Bromo-2,2-difluoro-N-(2-hydroxyphenyl)acetamide Safety Data Sheet.
  • Fisher Scientific. (2010, September 23). SAFETY DATA SHEET - N-Bromoacetamide.
  • ECHEMI. 2-bromo-N-isopropylacetamide SDS, 75726-96-4 Safety Data Sheets.
  • Fisher Scientific. SAFETY DATA SHEET - 3-[2-(2-Bromoacetamido)acetamide]-PROXYL, free radical.
  • Benchchem. Proper Disposal of 2-Bromoacetamide: A Step-by-Step Guide for Laboratory Professionals.
  • Benchchem. Essential Safety and Operational Guidance for Handling 2-bromo-N-(2,4-difluorophenyl)acetamide.
  • PubChem. 2-Bromo-N-phenylacetamide (CID 94818).
  • PubChem. 2-Bromo-N-isopropylacetamide (CID 12509261).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.